Product packaging for Flutriafol(Cat. No.:CAS No. 586965-70-0)

Flutriafol

Cat. No.: B1262586
CAS No.: 586965-70-0
M. Wt: 301.29 g/mol
InChI Key: JWUCHKBSVLQQCO-UHFFFAOYSA-N
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Description

(+)-Flutriafol is a systemic triazole fungicide with broad-spectrum, protective, and curative properties, primarily used in agricultural research to control fungal diseases in crops . Its main mechanism of action is the inhibition of sterol demethylation, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . This disruption in membrane integrity ultimately leads to the death of the target fungi. It demonstrates significant efficacy against a range of economically important diseases, including wheat powdery mildew, rusts, and Septoria leaf spot, as well as soybean rust and rice sheath blight . As a seed treatment agent, it provides robust protection against soil-borne and seed-borne diseases, enhancing crop emergence and early growth vigor . This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13F2N3O B1262586 Flutriafol CAS No. 586965-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCHKBSVLQQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040727
Record name Flutriafol
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Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76674-21-0
Record name Flutriafol
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Record name Flutriafol [BSI:ISO]
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Record name Flutriafol
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Record name 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl)
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Record name (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol
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Record name FLUTRIAFOL
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Foundational & Exploratory

Flutriafol's Mechanism of Action: A Technical Guide to Its Impact on Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol, a potent triazole fungicide, serves as a critical agent in the management of a broad spectrum of fungal diseases in agriculture. Its efficacy is rooted in a highly specific mechanism of action that targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular consequences of this compound's activity. It details the core mechanism of sterol 14α-demethylase (CYP51) inhibition, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant biological and experimental pathways.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is a systemic fungicide that is absorbed by plants and translocated within their tissues, offering both preventative and curative properties against fungal pathogens.[1][2] Its primary mode of action is the disruption of ergosterol biosynthesis, a vital process for maintaining the integrity and functionality of fungal cell membranes.[3][4]

Ergosterol is the predominant sterol in fungi, analogous to cholesterol in mammalian cells, and is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[5][6] this compound belongs to the demethylation inhibitor (DMI) class of fungicides and specifically targets the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[7][8] This enzyme is essential for the conversion of lanosterol to ergosterol.[9]

By binding to the heme iron atom in the active site of CYP51, this compound competitively inhibits the enzyme, preventing the 14α-demethylation of lanosterol.[9] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors. The resulting dysfunctional cell membrane exhibits altered permeability and fluidity, leading to the disruption of cellular processes and ultimately, the inhibition of fungal growth and proliferation.[1]

Quantitative Efficacy Data

The efficacy of this compound against various fungal pathogens can be quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit fungal growth or a specific enzymatic activity by 50%.

Below is a summary of reported EC50 values for this compound against several species of the fungal genus Fusarium, a common plant pathogen.

Fungal SpeciesIsolateEC50 (mg l-1)
Fusarium graminearumFA103.89
Fusarium graminearumF274.37
Fusarium graminearumFA118.51
Fusarium graminearumF54A5.13
Fusarium graminearumFA63.63
Fusarium graminearumF164.17
Fusarium avenaceumFC65.00
Fusarium avenaceumFJAB7.08
Fusarium avenaceumF85A7.08
Fusarium verticillioidesF44B>10
Fusarium verticillioidesFA5>10
Fusarium verticillioidesF4III>10
Fusarium verticillioidesF29B>10
Fusarium verticillioidesF32>10
Fusarium verticillioidesF35>10
Fusarium verticillioidesFC7>10

Note: Data extracted from a study by Ivić et al. The symbol ">" indicates that the EC50 value was higher than the maximum concentration tested.

Key Experimental Protocols

Sterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro inhibition of fungal CYP51 by this compound. This method utilizes a fluorogenic substrate that becomes fluorescent upon metabolism by CYP51.

Materials:

  • Recombinant fungal CYP51 enzyme

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Fluorogenic CYP51 substrate (e.g., BOMCC - 7-benzyloxy-4-trifluoromethylcoumarin)

  • This compound stock solution (in DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates (black, flat-bottomed)

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP51 enzyme.

  • Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a control group with DMSO only.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-20 minutes) to allow for the interaction between this compound and the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (BOMCC) to all wells.

  • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each this compound concentration.

  • Plot the reaction rate as a function of the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in enzyme activity, from the dose-response curve.

Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from fungal mycelium to assess the impact of this compound treatment.

Materials:

  • Fungal mycelium (treated with this compound and untreated control)

  • Alcoholic potassium hydroxide solution (e.g., 10% KOH in methanol)

  • Organic solvent for extraction (e.g., n-hexane or chloroform-methanol mixture)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., methanol or acetonitrile:methanol mixture)

  • Ergosterol standard solution

  • Glass vials and centrifuge tubes

  • Water bath or heating block

  • Centrifuge

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • Saponification:

    • Harvest and lyophilize the fungal mycelium.

    • Weigh a known amount of the dried mycelium into a glass tube.

    • Add the alcoholic potassium hydroxide solution to the mycelium.

    • Incubate the mixture in a water bath at an elevated temperature (e.g., 80-85°C) for a set period (e.g., 1-2 hours) to hydrolyze the steryl esters.

  • Extraction:

    • After cooling, add water and the organic extraction solvent to the mixture.

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Carefully transfer the organic layer (containing the ergosterol) to a clean vial.

    • Repeat the extraction process on the remaining aqueous layer to maximize the yield.

    • Combine the organic extracts.

  • Sample Preparation for HPLC:

    • Evaporate the organic solvent to dryness using a rotary evaporator or a stream of nitrogen.

    • Re-dissolve the dried extract in a known volume of the HPLC mobile phase.

    • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • HPLC Analysis:

    • Inject a known volume of the filtered sample into the HPLC system.

    • Separate the components using a C18 column and an isocratic mobile phase.

    • Detect ergosterol using a UV detector at its maximum absorbance wavelength (typically around 282 nm).

    • Identify the ergosterol peak by comparing its retention time with that of the ergosterol standard.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the ergosterol standard.

    • Quantify the amount of ergosterol in the sample by comparing its peak area to the calibration curve.

    • Express the ergosterol content as a concentration per unit of dry weight of the fungal mycelium.

Visualizations

Signaling and Metabolic Pathways

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Squalene Synthesis cluster_2 Late Ergosterol Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP Geranyl-PP Geranyl-PP Dimethylallyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide ERG1 Lanosterol Lanosterol Squalene_epoxide->Lanosterol ERG7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol ERG11/CYP51 Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol ERG5 This compound This compound This compound->Lanosterol Inhibits CYP51 CYP51_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Reagents: - CYP51 Enzyme - NADPH System - Fluorogenic Substrate - this compound Dilutions B Dispense Reagents into 96-well Plate: - Buffer - NADPH System - CYP51 Enzyme A->B C Add this compound Dilutions B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate D->E F Measure Fluorescence Kinetics E->F G Calculate Reaction Rates F->G H Generate Dose-Response Curve G->H I Determine IC50 Value H->I Flutriafol_Action_Logic A This compound Application B Inhibition of Sterol 14α-demethylase (CYP51) A->B C Depletion of Ergosterol B->C D Accumulation of Toxic Sterol Precursors B->D E Disruption of Fungal Cell Membrane Integrity and Function C->E D->E F Inhibition of Fungal Growth and Proliferation E->F

References

In-Depth Technical Guide to Flutriafol: Chemical Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol, a broad-spectrum systemic fungicide of the triazole class, plays a significant role in modern agriculture. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological interactions. It delves into its mechanism of action as a potent inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The guide further explores the metabolic fate of this compound in various biological systems, including plants, animals, and soil, detailing the formation of key metabolites. Experimental protocols for its synthesis and analysis are outlined, and a summary of its toxicological profile is presented. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth information and data presented in a clear and accessible format, including structured tables and visual diagrams of key pathways.

Chemical Structure and Identity

This compound, with the IUPAC name (±)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers.[1] Its chemical formula is C₁₆H₁₃F₂N₃O, and it has a molecular weight of 301.29 g/mol .[2]

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name(±)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
CAS Number76674-21-0[2]
Chemical FormulaC₁₆H₁₃F₂N₃O[2]
Molecular Weight301.29 g/mol [2]
SynonymsPP 450, Impact, R 152450

Physicochemical Properties

This compound is a white crystalline solid with low volatility.[3] It exhibits moderate solubility in water and is soluble in various organic solvents. A detailed summary of its physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point130 °C[1][4][5][6][7]
Boiling Point506.5 °C (predicted)[1][4][5][7]
Vapor Pressure4 x 10⁻⁷ Pa to 7.1 x 10⁻⁹ Pa at 20 °C[1][4][5][7][8]
Water Solubility95 - 130 mg/L at 20 °C (pH 7)[1][6][7]
Solubility in Organic Solvents (at 20°C)Acetone: 190 g/LDichloromethane: 150 g/LMethanol: 69 g/LXylene: 12 g/LHexane: 0.30 g/L[1][3][6]
pKa2.3[1][3]
Octanol-Water Partition Coefficient (log P)2.3[1][2][3][4]

Fungicidal Mechanism of Action

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][8] As a demethylation inhibitor (DMI), it specifically targets and inhibits the enzyme sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[3][5]

This inhibition blocks the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[9][10] The altered sterol composition disrupts the structure and function of the cell membrane, impairing its integrity and fluidity, which ultimately leads to the cessation of fungal growth and cell death.[4][6][8][11] this compound exhibits systemic properties, meaning it can be absorbed by the plant and translocated through the xylem to protect new growth.[1][6][8]

Fungicidal_Mechanism This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Normal Function Disruption Disruption of Membrane Integrity and Function Ergosterol_Pathway->Disruption Ergosterol Depletion Toxic_Sterols Accumulation of Toxic Sterol Intermediates Ergosterol_Pathway->Toxic_Sterols Leads to Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential Component Inhibition_Growth Inhibition of Fungal Growth & Cell Death Disruption->Inhibition_Growth Toxic_Sterols->Disruption

Fungicidal mechanism of this compound.

Metabolic Pathways

This compound undergoes metabolic transformation in plants, animals, and the soil environment. The primary metabolic pathways involve hydroxylation, conjugation, and cleavage of the triazole moiety.

Metabolism in Animals

In animal systems, such as rats and livestock, this compound is extensively metabolized and excreted. The major metabolic reactions include the hydroxylation of the fluorophenyl rings. Key metabolites identified in rats include 4-hydroxythis compound, 4-hydroxy-5-methoxythis compound, and a dihydrodiol derivative of this compound.[8] These metabolites are often conjugated with glucuronic acid before excretion in urine and feces.[8] Studies in lactating cows and laying hens have shown similar metabolic profiles, with the additional identification of free 1,2,4-triazole.[8]

Animal_Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Triazole_Cleavage Triazole Cleavage This compound->Triazole_Cleavage Metabolite_1 4-Hydroxythis compound Hydroxylation->Metabolite_1 Metabolite_2 4-Hydroxy-5-methoxythis compound Hydroxylation->Metabolite_2 Metabolite_3 This compound-dihydrodiol Hydroxylation->Metabolite_3 Conjugation Glucuronide Conjugation Metabolite_1->Conjugation Metabolite_2->Conjugation Metabolite_3->Conjugation Excretion Excretion (Urine, Feces) Conjugation->Excretion Free_Triazole 1,2,4-Triazole Triazole_Cleavage->Free_Triazole Free_Triazole->Excretion Plant_Metabolism This compound This compound Metabolism Metabolism in Plants This compound->Metabolism TDM_Formation Formation of TDMs Metabolism->TDM_Formation Free_Triazole 1,2,4-Triazole Metabolism->Free_Triazole Conjugation Hexose Conjugation Metabolism->Conjugation Defluorination Defluorination Metabolism->Defluorination TA Triazole Alanine (TA) TDM_Formation->TA TLA Triazole Lactic Acid (TLA) TDM_Formation->TLA TAA Triazole Acetic Acid (TAA) TDM_Formation->TAA Synthesis_Workflow Start 2-fluoroacetophenone & 4-fluorobromobenzene Grignard Grignard Reaction Start->Grignard Intermediate1 Tertiary Alcohol Intermediate Grignard->Intermediate1 Epoxidation Epoxidation Intermediate1->Epoxidation Epoxide Substituted Epoxide Epoxidation->Epoxide Reaction Nucleophilic Ring Opening Epoxide->Reaction Triazole 1,2,4-Triazole Triazole->Reaction This compound This compound Reaction->this compound

References

An In-depth Technical Guide to the Synthesis of Flutriafol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol, a broad-spectrum systemic fungicide of the triazole class, has been a cornerstone in crop protection for decades. Its efficacy lies in the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound and its derivatives. It delves into detailed experimental protocols for key reactions, presents quantitative data in structured tables for comparative analysis, and visualizes the synthetic routes and associated biological pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel antifungal agents and the optimization of existing synthetic methodologies.

Core Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that typically involves the preparation of key intermediates followed by their assembly into the final molecule. The most common strategies revolve around the synthesis of a substituted benzophenone or a related epoxide, which is then coupled with 1,2,4-triazole.

Key Intermediates

The synthesis of this compound hinges on the efficient preparation of two primary building blocks:

  • 1,2,4-Triazole: A fundamental heterocyclic component providing the core antifungal activity.

  • Substituted Phenyl Precursors: Typically 2,4'-difluorobenzophenone or its derivatives, which form the backbone of the molecule.

Dominant Synthetic Pathways

Two major pathways are predominantly described in the literature for the synthesis of this compound:

  • The Benzophenone Route: This classic approach involves the Friedel-Crafts acylation of fluorobenzene with o-fluorobenzoyl chloride to produce 2,4'-difluorobenzophenone.[1][2] This intermediate is then converted to an epoxide, which subsequently undergoes a ring-opening reaction with 1,2,4-triazole.

  • The Ylide Reaction Route: An alternative pathway involves the reaction of 2,4'-difluorobenzophenone with a sulfur ylide, such as trimethylsulfoxonium iodide, to form the corresponding epoxide directly.[3] This epoxide is then reacted with 1,2,4-triazole.

A notable one-pot synthesis method has also been patented, which involves the reaction of a halogenated methane with dimethyl sulfoxide, followed by the addition of 2,4'-difluorobenzophenone and finally 1,2,4-triazole.[4]

Visualizing the Core Synthesis

The following diagram illustrates a generalized synthetic pathway for this compound.

Flutriafol_Synthesis A o-Fluorobenzoyl chloride C 2,4'-Difluorobenzophenone A->C Friedel-Crafts Acylation (AlCl3) B Fluorobenzene B->C E 2-(2,4-Difluorophenyl)-2- (4-fluorophenyl)oxirane C->E Ylide Reaction D Trimethylsulfoxonium iodide D->E G This compound E->G Ring Opening F 1,2,4-Triazole F->G

A generalized synthetic pathway for this compound.

Experimental Protocols for this compound Synthesis

This section provides a detailed experimental protocol for a one-pot synthesis of this compound, adapted from the patent literature.[4]

Objective: To synthesize this compound in a one-pot reaction from dimethyl sulfoxide, methyl halide, 2,4'-difluorobenzophenone, and 1,2,4-triazole.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Methyl chloride

  • Solid sodium hydroxide

  • 2,4'-Difluorobenzophenone

  • 1,2,4-Triazole

  • Toluene

  • 5% Hydrochloric acid solution

  • Water

Procedure:

  • Add 300g of dimethyl sulfoxide to a reaction kettle and control the temperature at 35-40°C.

  • Slowly introduce 55g of methyl chloride over 2-3 hours.

  • Increase the temperature to 30-80°C and maintain for 2-20 hours for the heat preservation reaction.

  • Add 60g of solid sodium hydroxide and 218g of 2,4'-difluorobenzophenone, control the temperature at 0-80°C, and react for 1-25 hours.

  • Add 103.5g of 1,2,4-triazole, control the temperature at 50-200°C, and react for 1-20 hours.

  • After the reaction is complete, cool the reaction kettle to 50-60°C and filter out the solid salt by pressure filtration. Wash the solid salt with 30g of DMSO.

  • Desolventize the filtered reaction solution to recover DMSO for reuse.

  • Add 500g of toluene to the crude product and heat to 80-90°C.

  • Wash the toluene phase with 50g of 5% hydrochloric acid solution and then with 50g of water.

  • Separate the aqueous layer, and crystallize the toluene phase.

  • Centrifugally dry the crystals to obtain this compound.

Expected Yield and Purity: Approximately 169-172g of this compound with a purity of over 98% (Yield: 84.5-86%).[4]

Synthesis of this compound Derivatives

The modification of the this compound structure is a key strategy for developing new fungicides with improved efficacy, broader spectrum of activity, and reduced environmental impact. Research has focused on substitutions on the phenyl rings and the introduction of different heterocyclic moieties.

Synthesis of Phenyl-Substituted Derivatives

A study by a group of researchers detailed the synthesis of six modified this compound derivatives with various substituents on the phenyl rings.[3] The general synthetic route involved a Friedel-Crafts reaction, followed by an oxygen-sulfur-ylide reaction to form an epoxide, and finally a ring-opening addition reaction with 1,2,4-triazole sodium salt.[3]

DerivativeR1R2Yield (%)
a4 HCH378
b4 HCl82
c4 H2,4-diCl85
d4 COOCH3CH375
e4 COOCH3Cl80
f4 COOCH32,4-diCl83

Table 1: Yields of synthesized this compound derivatives with phenyl substitutions. Data sourced from ACS Omega.[3]

Experimental Protocol for a Phenyl-Substituted Derivative (Compound a4)

Objective: To synthesize 1-(4-methylphenyl)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.

Materials:

  • Methyl 4-(4-methylbenzophenone)benzoate (a1)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • 1,2,4-Triazole sodium salt

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of Epoxide (a2): Under an ice-water bath and nitrogen protection, add 22g of trimethylsulfoxonium iodide and 4g of NaH to a 250 mL three-necked flask. Slowly add an appropriate amount of DMSO until no more bubbles are produced. Dissolve 15g of methyl 4-(4-methylbenzophenone)benzoate (a1) in THF and add it dropwise to the flask. Remove the nitrogen protection and sonicate for 3 minutes. After the reaction is complete, pour the mixture into ice water, extract with dichloromethane, wash with saturated brine, dry with anhydrous sodium sulfate, and evaporate the solvent to obtain the crude epoxide (a2).[3]

  • Synthesis of Final Product (a4): Dissolve the crude epoxide (a2) and 1,2,4-triazole sodium salt in DMF. Heat the mixture and monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain compound a4.[3]

Biological Signaling Pathways

The primary mechanism of action for this compound and other triazole fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungi.[5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane instability and ultimately cell death.

Ergosterol_Pathway cluster_cyp51 Ergosterol Biosynthesis Lanosterol Lanosterol Intermediate Epoxy-intermediate Lanosterol->Intermediate Oxidation Ergosterol Ergosterol Intermediate->Ergosterol Demethylation This compound This compound CYP51 14α-demethylase (CYP51) This compound->CYP51 Inhibition

Inhibition of Ergosterol Biosynthesis by this compound.

Recent studies suggest that triazoles may have a secondary mechanism of action. It is proposed that the accumulation of sterol intermediates, caused by the inhibition of 14α-demethylase, leads to a negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, supported by experimental protocols and quantitative data. The established synthetic routes, primarily the benzophenone and ylide pathways, offer robust methods for the production of this important fungicide. The exploration of derivative synthesis highlights the ongoing efforts to enhance the antifungal properties and address potential resistance. Furthermore, a deeper understanding of the biological signaling pathways, including both the primary inhibition of ergosterol biosynthesis and potential secondary mechanisms, is crucial for the rational design of next-generation antifungal agents. The information presented herein serves as a foundational resource for researchers dedicated to advancing the field of fungicide development.

References

Flutriafol's In-Depth Mechanism as a Sterol Demethylation Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture for the management of a variety of fungal diseases. Its efficacy stems from its specific mode of action as a sterol demethylation inhibitor (DMI). This technical guide provides a detailed examination of the biochemical mechanisms underlying this compound's fungicidal activity. It covers the targeted enzymatic pathway, the consequences of inhibition, and the methodologies used to quantify its effects. This document is intended to serve as a comprehensive resource for professionals engaged in fungicide research and development.

Introduction to this compound

This compound belongs to the FRAC (Fungicide Resistance Action Committee) Group 3 of fungicides.[1] These are characterized by their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. As a systemic fungicide, this compound is absorbed by the plant and translocated through its vascular system, providing both curative and preventative protection against fungal pathogens.[2][3] Its primary target is the enzyme sterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway.[1][3]

The Core Mechanism: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound is intrinsically linked to the disruption of ergosterol production in fungi. Ergosterol serves a function in fungal cells analogous to that of cholesterol in mammalian cells, being essential for the fluidity, integrity, and proper function of the cell membrane.[4][5]

The Ergosterol Biosynthesis Pathway

Ergosterol is synthesized through a complex, multi-step pathway starting from acetyl-CoA. A crucial step in this pathway is the C14-demethylation of lanosterol or eburicol, which is catalyzed by the cytochrome P450 enzyme, sterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[5][6] This demethylation is a vital conversion step leading to the formation of functional sterols.

This compound's Point of Intervention

This compound acts as a potent and specific inhibitor of the sterol 14α-demethylase (CYP51) enzyme.[1][3][7] The nitrogen atom in the triazole ring of the this compound molecule binds to the heme iron prosthetic group in the active site of the cytochrome P450 enzyme, preventing it from catalyzing the demethylation of its sterol substrates.[4][8]

This inhibition has two major consequences:

  • Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.[1][2]

  • Accumulation of Toxic Precursors: The inhibition causes a buildup of aberrant 14α-methylated sterols, such as 24-methylene dihydrolanosterol and obtusifoliol.[1][2][9]

The combination of ergosterol depletion and the accumulation of these toxic, bulky precursors disrupts the packing of phospholipids in the membrane. This alteration increases membrane permeability and fluidity and interferes with the activity of membrane-bound enzymes, ultimately leading to the cessation of fungal growth and cell death.[4][10]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_action This compound Mode of Action cluster_outcome Cellular Consequences AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol MethylatedSterols 14α-methylated sterols (e.g., 24-methylene dihydrolanosterol) Lanosterol->MethylatedSterols Intermediates Intermediates MethylatedSterols->Intermediates MethylatedSterols->Block Accumulation Accumulation of toxic sterols MethylatedSterols->Accumulation Ergosterol Ergosterol Intermediates->Ergosterol This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Block->Intermediates BLOCKED Depletion Ergosterol Depletion Block->Depletion Disruption Membrane Disruption & Cell Death Accumulation->Disruption Depletion->Disruption

Caption: this compound's inhibition of the CYP51 enzyme in the ergosterol pathway.

Data Presentation: Quantifying the Impact of this compound

The efficacy of this compound can be quantitatively assessed by determining its effective concentration to inhibit fungal growth by 50% (EC50) and by measuring the changes in sterol composition post-treatment.

Table 1: In Vitro Efficacy (EC50) of this compound Against Various Fungal Pathogens
Fungal PathogenCommon DiseaseMean EC50 (µg/mL)Reference
Exserohilum turcicumNorthern Corn Leaf Blight2.19 - 3.26[3][4]
Colletotrichum truncatumAnthracnose229.55[11]
Leptosphaeria maculansBlackleg of CanolaQualitatively Sensitive[12]
Cercospora beticolaCercospora Leaf SpotQualitatively Sensitive[9]

Note: EC50 values can vary based on the specific isolate, experimental conditions, and calculation model used.

Table 2: Representative Changes in Fungal Sterol Composition After this compound Treatment
Sterol ComponentFunction/TypeChange After this compound TreatmentRationaleReference
ErgosterolFinal product, essential for membrane functionSignificant Decrease Biosynthesis pathway is blocked downstream of C14-demethylation.[1][2]
24-methylene dihydrolanosterol14α-methylated precursorSignificant Accumulation Substrate of the inhibited CYP51 enzyme, cannot be processed.[1][2]
Obtusifoliol14α-methylated precursorSignificant Accumulation Another substrate/intermediate that accumulates due to the enzymatic block.[1][9]
LanosterolEarly sterol precursorAccumulation Precursor to the 14α-methylated sterols that build up.[9]

Experimental Protocols

The characterization of DMI fungicides like this compound relies on standardized laboratory procedures.

Protocol: Mycelial Growth Inhibition Assay for EC50 Determination

This method assesses the concentration of a fungicide required to inhibit fungal growth.

  • Media Preparation: Prepare a suitable culture medium (e.g., Potato Dextrose Agar, PDA) and autoclave. Cool to approximately 50-55°C.

  • Fungicide Stock Solution: Dissolve technical-grade this compound in a small volume of a solvent like acetone or DMSO to create a concentrated stock solution.

  • Amended Media: Add appropriate volumes of the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared containing only the solvent. Pour the amended media into petri dishes.

  • Inoculation: From an actively growing culture of the target fungus, cut a small mycelial plug (e.g., 5 mm diameter) from the colony edge. Place one plug in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25°C) in the dark for a set period, until the control colony has reached a substantial diameter (e.g., 7-14 days).

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. Use statistical software to perform a regression analysis (e.g., log-logistic model) to determine the EC50 value.[10][13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Fungicide Stock Solutions P2 Create Fungicide- Amended Agar P1->P2 E1 Inoculate Plates with Fungal Plugs P2->E1 E2 Incubate at Optimal Temperature E1->E2 A1 Measure Colony Diameters E2->A1 A2 Calculate Percent Inhibition A1->A2 A3 Determine EC50 via Regression A2->A3

Caption: Experimental workflow for determining fungicide EC50 values.
Protocol: Fungal Sterol Analysis by GC-MS

This protocol allows for the identification and quantification of sterols, revealing the impact of the fungicide on the biosynthesis pathway.

  • Culture and Treatment: Grow the fungus in liquid culture to generate sufficient mycelial biomass. Treat the culture with a sub-lethal concentration of this compound (e.g., near the EC50 value) to inhibit the pathway without immediately killing the cells. Harvest the mycelia by filtration.

  • Saponification: Resuspend the harvested mycelia in an alcoholic potassium hydroxide solution. Heat the mixture (e.g., at 80°C for 1-2 hours) to hydrolyze lipids and release the non-saponifiable sterols.

  • Extraction: After cooling, extract the sterols from the aqueous phase using an organic solvent like n-hexane or cyclohexane. Repeat the extraction multiple times to ensure complete recovery.

  • Derivatization (Optional but Recommended): Evaporate the pooled organic solvent to dryness under a stream of nitrogen. To improve volatility and thermal stability for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA with TMCS). Heat to ensure the reaction is complete.

  • GC-MS Analysis: Inject the derivatized sterol extract into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the different sterol compounds based on their boiling points and interaction with the column. The MS fragments the eluted compounds and detects the fragments, allowing for identification based on their mass spectra and retention times by comparing them to known standards and library data.

  • Quantification: Quantify the abundance of ergosterol and precursor sterols by integrating the peak areas from the chromatogram.

Mechanisms of Resistance

Resistance to DMI fungicides like this compound is a growing concern. The primary mechanisms involve modifications to the target enzyme or its expression:[14]

  • Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the 14α-demethylase enzyme, reducing its binding affinity for this compound.

  • Overexpression of the Target Gene: Insertions or modifications in the promoter region of the CYP51 gene can lead to its overexpression.[12] This results in higher cellular concentrations of the target enzyme, requiring a greater dose of the fungicide to achieve an inhibitory effect.

  • Increased Efflux: Upregulation of membrane transporters (e.g., ABC transporters) can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[14]

G This compound This compound Inhibition Inhibition of CYP51 Enzyme This compound->Inhibition Depletion Ergosterol Depletion Inhibition->Depletion Accumulation Toxic Precursor Accumulation Inhibition->Accumulation Disruption Membrane Stress & Integrity Loss Depletion->Disruption Accumulation->Disruption Death Fungal Cell Death Disruption->Death

Caption: Logical progression from enzyme inhibition to fungal cell death.

Conclusion

This compound's mode of action as a sterol demethylation inhibitor is a well-defined and potent mechanism for controlling a wide range of phytopathogenic fungi. By specifically targeting the CYP51 enzyme, it triggers a cascade of events—ergosterol depletion and toxic sterol accumulation—that fatally compromises fungal cell membrane integrity. A thorough understanding of this mechanism, supported by quantitative efficacy and biochemical analysis, is crucial for its effective deployment in agriculture and for the development of novel antifungal agents that can overcome emerging resistance challenges.

References

Toxicological Profile of Flutriafol in Laboratory Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flutriafol, a broad-spectrum triazole fungicide, is widely used in agriculture to control fungal diseases in a variety of crops. Its mechanism of action in fungi involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound as observed in laboratory animal studies. The primary target organ for this compound toxicity across multiple species is the liver.[3] This document summarizes key findings from acute, subchronic, and chronic toxicity studies, as well as assessments of carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are provided. Furthermore, this guide includes visualizations of proposed toxicological pathways to aid in the understanding of this compound's mode of action in mammals.

Acute Toxicity

This compound exhibits varying degrees of acute toxicity depending on the route of administration and the animal species. Oral toxicity is categorized as high in mice and low in rats.[3] Dermal and inhalation toxicity are generally low.[4] this compound is not a skin irritant and is minimally irritating to the eyes.[3] It is not considered a skin sensitizer in guinea pigs.[3]

Table 1: Acute Toxicity of this compound
Study TypeSpeciesRouteEndpointValue (mg/kg bw or mg/L)Toxicity CategoryReference(s)
OralRat (M)OralLD501140III[3]
OralRat (F)OralLD501480III[3]
OralMouse (M)OralLD50365II[3]
OralMouse (F)OralLD50179II[3]
DermalRatDermalLD50>2000III[3]
DermalRabbitDermalLD50>2000[1]
InhalationRatInhalationLC50 (4-hr)>5.2IV[1][3]
Eye IrritationRabbitOcular-Minimally IrritatingIII[1][3]
Dermal IrritationRabbitDermal-Not an IrritantIV[1][3]
Dermal SensitizationGuinea PigDermal-Not a Sensitizer-[3]
Experimental Protocols:
  • Acute Oral Toxicity (Rat): The study was conducted on Wistar-derived albino rats. This compound (purity >98%) suspended in polyethylene glycol 600 was administered by gavage at a single dose. Animals were observed for 7 days post-administration.[1]

  • Dermal Sensitization (Guinea Pig - Buehler Method): The potential for this compound to induce delayed contact hypersensitivity was assessed in guinea pigs using the Buehler method.[3]

Subchronic and Chronic Toxicity

Repeated-dose studies in rats, mice, and dogs have consistently identified the liver as the primary target organ of this compound toxicity.[3] Observed effects include increased liver weight, hepatocellular hypertrophy, fatty changes, and alterations in clinical chemistry parameters.[1][3]

Table 2: Subchronic and Chronic Toxicity of this compound
Study TypeSpeciesDurationNOAELLOAELKey Findings at LOAELReference(s)
Oral ToxicityRat28-Day80 mg/kg/day200 mg/kg/dayLiver toxicity (increased weight, hypertrophy, fatty change)[3]
Oral ToxicityRat90-Day14 mg/kg/day (M), 22 mg/kg/day (F)158 mg/kg/day (M), 145 mg/kg/day (F)Liver toxicity[3]
Oral ToxicityDog1-Year5 mg/kg/day20 mg/kg/dayLiver effects, adrenal cortical vacuolization, hemosiderin pigmentation in liver and spleen, mild anemia[3]
Chronic Toxicity/ CarcinogenicityRat2-Year1.0 mg/kg bw/day10 mg/kg bw/dayIncreased fatty change and weight of the liver in males[1]
CarcinogenicityMouse2-Year1.2 mg/kg bw/day6 mg/kg bw/dayCentrilobular fatty changes in the liver[1]
Experimental Protocols:
  • 90-Day Oral Toxicity Study (Rat): Groups of rats were administered this compound in their diet for 90 days. Endpoints evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.[3]

  • 1-Year Oral Toxicity Study (Dog): Beagle dogs were administered this compound daily in gelatin capsules for one year. The study included evaluations of clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and gross and microscopic pathology.[3][5]

  • 2-Year Chronic Toxicity/Carcinogenicity Study (Rat): Wistar rats were administered this compound in the diet for two years. The study design included interim sacrifices and a comprehensive evaluation of both non-neoplastic and neoplastic endpoints.[1]

Carcinogenicity and Genotoxicity

This compound is classified as "Not likely to be Carcinogenic to Humans" based on carcinogenicity studies in rats and mice.[3] While some liver tumors were observed at high doses, their incidence was within historical control ranges.[1] this compound has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays and is considered unlikely to be genotoxic.[1]

Table 3: Genotoxicity of this compound
Assay TypeTest SystemResultReference(s)
Reverse Mutation AssayS. typhimuriumNegative[1]
In Vitro Gene MutationMouse Lymphoma L5178Y cellsEquivocal[1]
In Vitro Chromosomal AberrationHuman LymphocytesNegative[1]
In Vivo CytogeneticsRat Bone MarrowNegative[1]

Reproductive and Developmental Toxicity

This compound has shown evidence of developmental toxicity in rats and rabbits, including delayed ossification, skeletal malformations, and embryo-fetal lethality, particularly at doses that also caused maternal toxicity.[6] In a two-generation reproduction study in rats, effects on offspring, such as decreased litter size and increased pup mortality, were observed at doses that also produced systemic toxicity in the parental animals.[6]

Table 4: Reproductive and Developmental Toxicity of this compound
Study TypeSpeciesNOAEL (Developmental)NOAEL (Maternal)Key Developmental Effects at LOAELReference(s)
Developmental ToxicityRat10 mg/kg/day-Delayed ossification or non-ossification of the skeleton[6][7]
Developmental ToxicityRabbit7.5 mg/kg/day7.5 mg/kg/dayDecreased number of live fetuses, complete litter resorptions, increased post-implantation loss[7][8]
Two-Generation ReproductionRat16 mg/kg bw/day (offspring)3.5 mg/kg bw/day (parental)Decreased litter size, increased pup mortality, liver toxicity[1]
Experimental Protocols:
  • Developmental Toxicity Study (Rabbit): Pregnant rabbits were administered this compound by gavage during the period of organogenesis. Dams were observed for clinical signs of toxicity, and fetuses were examined for external, visceral, and skeletal abnormalities.[8]

  • Two-Generation Reproduction Study (Rat): this compound was administered to male and female rats in the diet for two generations. The study evaluated reproductive performance, including fertility and gestation, as well as the viability, growth, and development of the offspring.[1]

Neurotoxicity

There is no indication that this compound is a primary neurotoxicant.[6] Signs of neurotoxicity observed in acute and subchronic studies were generally seen only at the highest doses tested and were often associated with moribund animals.[6] However, some studies have investigated specific neurochemical effects.

Experimental Workflow for Investigating this compound-Induced Dopamine Release

G cluster_protocol In Vivo Microdialysis Protocol animal_prep Anesthetize Rat and Implant Guide Cannula into Dorsal Striatum recovery Allow for Post-Surgical Recovery animal_prep->recovery microdialysis_probe Insert Microdialysis Probe recovery->microdialysis_probe perfusion Perfuse with Artificial Cerebrospinal Fluid microdialysis_probe->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline treatment Administer this compound via Probe baseline->treatment sample_collection Collect Post-Treatment Dialysate Samples treatment->sample_collection analysis Analyze Dopamine Levels using HPLC-EC sample_collection->analysis

Caption: Experimental workflow for in vivo microdialysis to measure dopamine release in the rat striatum following this compound administration.

Signaling Pathway of this compound-Induced Dopamine Release

Intrastriatal administration of this compound in rats has been shown to increase dopamine release.[9] This effect appears to be, at least in part, mediated by the overstimulation of NMDA receptors, leading to nitric oxide (NO) production.[10] The release is dependent on vesicular transport, as well as calcium and sodium channels.[9]

G This compound This compound nmda_receptor NMDA Receptor This compound->nmda_receptor Overstimulation nos Nitric Oxide Synthase (NOS) nmda_receptor->nos Activation no_production Nitric Oxide (NO) Production nos->no_production dopamine_release Dopamine Release no_production->dopamine_release Induction

Caption: Proposed signaling pathway for this compound-induced dopamine release in the rat striatum.

Hepatotoxicity: Lipid Accumulation and Oxidative Stress

The liver is a primary target of this compound toxicity. Studies in human liver cells (HepG2) and rats have shown that this compound can induce lipid accumulation (steatosis).[11][12] This is associated with the induction of cytochrome P450 enzymes, generation of reactive oxygen species (ROS), and activation of the Nrf2-mediated antioxidant response.[11][13] At higher concentrations, apoptosis is induced.[11]

Signaling Pathway of this compound-Induced Hepatotoxicity

G This compound This compound cyp_enzymes Cytochrome P450 Enzymes This compound->cyp_enzymes Induction lipid_accumulation Lipid Accumulation (Steatosis) This compound->lipid_accumulation ros Reactive Oxygen Species (ROS) cyp_enzymes->ros Generation keap1 KEAP1 ros->keap1 Inhibition apoptosis Apoptosis ros->apoptosis (at high concentrations) nrf2 Nrf2 keap1->nrf2 Dissociation are Antioxidant Response Element (ARE) nrf2->are Translocation & Binding antioxidant_enzymes Antioxidant Enzymes are->antioxidant_enzymes Transcription

References

An In-depth Technical Guide on the Acute and Chronic Toxicity of Flutriafol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flutriafol, a broad-spectrum systemic fungicide, is widely utilized in agriculture to control a variety of fungal diseases in crops. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2][3] This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound, presenting key data from toxicological studies, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Acute Toxicity Profile

This compound exhibits moderate to low acute toxicity depending on the route of administration and the animal species. Oral toxicity is generally higher in mice, rabbits, and guinea pigs compared to rats.[2] Dermal and inhalation toxicity are low.[2][4][5] this compound is not a skin irritant or sensitizer but can cause mild, reversible eye irritation.[2]

Quantitative Data for Acute Toxicity
SpeciesRoute of ExposureParameterValue (mg/kg bw)Toxicity CategoryReference
RatOralLD501140 - 1480Moderate[1][2]
MouseOralLD50179 - 400High[1][2]
RabbitOralLD50179 - 400High[1]
Guinea-pigOralLD50179 - 400High[1]
RabbitDermalLD50>2000Low[2]
RatInhalation (4h)LC50>5.2 mg/LLow[2]
Experimental Protocols for Acute Toxicity Studies

Acute Oral Toxicity (LD50):

  • Test Species: Wistar-derived albino rats.[1]

  • Administration: A single dose of this compound, suspended in a vehicle like polyethylene glycol 600 (PEG600), is administered by gavage.[1]

  • Dose Levels: A range of doses is used to determine the dose that is lethal to 50% of the test animals.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days.

  • Endpoints: The primary endpoint is the calculation of the LD50 value. Necropsies are performed on all animals to identify any gross pathological changes.

Acute Dermal and Inhalation Toxicity:

Similar protocols are followed for dermal (application to the skin) and inhalation (exposure to an aerosolized form) studies, with the route of administration being the key difference. For dermal studies, the substance is applied to a shaved area of the skin and covered with a dressing.[5] In inhalation studies, animals are placed in exposure chambers.

Chronic Toxicity Profile

Long-term exposure to this compound has been studied in several animal species. The primary target organ identified in short-term, subchronic, and chronic toxicity studies in rats, mice, and dogs is the liver.[4][5][6] Effects on the liver include increased weight, fatty changes, and alterations in clinical chemistry parameters.[2][7] There is no evidence of carcinogenicity in mice or rats.[1][2][5][6]

Quantitative Data for Chronic Toxicity
SpeciesStudy DurationEffectNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Reference
Rat2-yearIncreased fatty change and liver weight (males)1.010[2]
Mouse2-yearCentrilobular fatty changes in the liver1.26[2]
DogChronicAdverse liver findings, anemia (males), decreased body-weight gains (females)-20[8]
RatTwo-generation reproductionReproductive toxicity14-[1]
RatDevelopmentalDevelopmental toxicity (delayed ossification)1050[5]
RabbitDevelopmentalDevelopmental toxicity (decreased live fetuses, litter resorptions)7.515[5][6][8]

NOAEL: No-Observed-Adverse-Effect-Level LOAEL: Lowest-Observed-Adverse-Effect-Level

Experimental Protocols for Chronic Toxicity Studies

Chronic Toxicity/Carcinogenicity Study:

  • Test Species: Rats and mice.[2][6]

  • Administration: this compound is administered in the diet for a period of 18-24 months.

  • Dose Levels: Multiple dose groups are used, including a control group, a low-dose, a mid-dose, and a high-dose group.

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly. Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

  • Endpoints: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examinations are conducted on a comprehensive set of tissues from all animals. The incidence and severity of non-neoplastic and neoplastic lesions are evaluated.

Reproductive and Developmental Toxicity Studies:

  • Reproductive Toxicity: A two-generation study in rats is typically conducted, where the F0 generation is exposed to this compound before mating, and exposure continues through the F1 and F2 generations.[1][5] Endpoints include fertility, gestation, litter size, and pup viability and development.

  • Developmental Toxicity: Pregnant animals (rats and rabbits) are exposed to this compound during the period of organogenesis.[5][8] The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Visualizations

Experimental Workflow for a Chronic Toxicity Study

Chronic_Toxicity_Workflow start Start: Animal Acclimatization dosing Chronic Dosing via Diet (e.g., 2 years) start->dosing monitoring In-life Monitoring - Clinical Signs - Body Weight - Food Consumption dosing->monitoring analysis Interim Analysis - Hematology - Clinical Chemistry - Urinalysis monitoring->analysis Periodic necropsy Terminal Necropsy - Gross Pathology - Organ Weights monitoring->necropsy At study termination analysis->monitoring histopathology Histopathology - Microscopic Examination - Lesion Identification necropsy->histopathology data_analysis Data Analysis & Reporting - Statistical Analysis - NOAEL/LOAEL Determination histopathology->data_analysis end End data_analysis->end

Caption: Generalized workflow for a chronic toxicity study.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps c14_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->c14_demethylase ergosterol Ergosterol c14_demethylase->ergosterol fungal_membrane Fungal Cell Membrane (Disrupted) ergosterol->fungal_membrane Incorporation This compound This compound This compound->c14_demethylase Inhibition

References

Understanding the systemic properties of Flutriafol in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Systemic Properties of Flutriafol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole class. Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the cessation of fungal growth. A key characteristic of this compound is its systemic nature, allowing for rapid absorption and translocation within the plant's vascular system, providing protection to both existing and new growth. This guide provides a comprehensive overview of the systemic properties of this compound, including its uptake, translocation, and metabolism in plants, supported by quantitative data and experimental methodologies.

Uptake and Translocation

This compound can be absorbed by plants through their roots, seeds, and leaves. Following absorption, it is primarily translocated upwards through the xylem, the plant's water-conducting tissue. This acropetal movement ensures that the fungicide reaches the upper parts of the plant, including new leaves and shoots, providing long-lasting protection against fungal pathogens.

While the upward movement in the xylem is the dominant translocation pathway, the extent and rate of this movement can be influenced by factors such as the plant species, age, and environmental conditions. Research has confirmed the presence of this compound in various plant parts, including roots, stalks, and leaves, long after application, demonstrating its systemic nature.

Visualization of this compound Translocation in Plants

The following diagram illustrates the general pathway of this compound uptake and translocation in a plant after soil application.

Flutriafol_Translocation cluster_soil Soil cluster_plant Plant This compound in Soil This compound in Soil Roots Roots This compound in Soil->Roots Uptake Xylem Xylem Roots->Xylem Enters Vascular System Stem Stem Xylem->Stem Leaves Leaves Stem->Leaves New Growth New Growth Stem->New Growth Acropetal Translocation

Caption: General uptake and translocation pathway of this compound in plants.

Metabolism of this compound in Plants

Once inside the plant, this compound undergoes metabolic transformation. The primary metabolic pathways involve oxidation and conjugation. The major metabolites identified in various plant species include triazole alanine (TA), triazole lactic acid (TLA), and triazole acetic acid (TAA). The extent of metabolism and the nature of the metabolites can vary depending on the plant species.

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound in plants.

Flutriafol_Metabolism This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation Conjugates Conjugates This compound->Conjugates Conjugation Triazole Alanine (TA) Triazole Alanine (TA) Oxidized Intermediates->Triazole Alanine (TA) Triazole Lactic Acid (TLA) Triazole Lactic Acid (TLA) Oxidized Intermediates->Triazole Lactic Acid (TLA) Triazole Acetic Acid (TAA) Triazole Acetic Acid (TAA) Oxidized Intermediates->Triazole Acetic Acid (TAA) Triazole Alanine (TA)->Conjugates Triazole Lactic Acid (TLA)->Conjugates Triazole Acetic Acid (TAA)->Conjugates

Caption: Proposed metabolic pathway of this compound in plants.

Quantitative Data on this compound Dissipation

The persistence of this compound in plants is a critical factor in its efficacy. The dissipation kinetics are often described by the half-life (t1/2), which is the time required for the concentration of the compound to reduce by half.

Dissipation Kinetics of this compound in Vegetables

A study by López-García et al. (2023) investigated the dissipation of this compound in courgette and tomato under laboratory and greenhouse conditions, respectively.

PlantConditionApplication DoseInitial Concentration (C₀) (µg/kg)Half-life (t₁/₂) (days)
CourgetteLaboratorySingle Dose (SD)385.916.9
CourgetteLaboratoryDouble Dose (DD)689.115.2
TomatoGreenhouseRecommended Dose315.68.9
Dissipation Kinetics of this compound in Wheat and Soil

A study by Yu et al. investigated the dissipation of this compound in wheat and soil under field conditions.

MatrixLocationHalf-life (t₁/₂) (days)
Wheat PlantHebei4.09
Wheat PlantHubei1.54
SoilHebei6.25
SoilHubei3.16

Experimental Protocols

Analysis of this compound and its Metabolites in Vegetables

This protocol is based on the methodology described by López-García et al. (2023).

Objective: To determine the concentration of this compound and its metabolites in vegetable samples.

Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a Q-Orbitrap Mass Spectrometer (UHPLC-Q-Orbitrap-MS).

Sample Preparation:

  • Homogenize 10 g of the vegetable sample.

  • Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.

  • Shake the mixture for 1 minute.

  • Centrifuge at 3700 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered extract into the UHPLC-Q-Orbitrap-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: (Specify column type, e.g., C18)

  • Mobile Phase: (Specify gradient and composition, e.g., Acetonitrile and water with formic acid)

  • Flow Rate: (Specify flow rate, e.g., 0.4 mL/min)

  • Ionization Mode: (Specify, e.g., Heated Electrospray Ionization (HESI) in positive mode)

  • Mass Analyzer: Q-Orbitrap

  • Scan Mode: Full scan and tandem MS (dd-MS2)

Experimental_Workflow_Vegetables Sample_Collection Vegetable Sample Collection Homogenization Homogenization (10g) Sample_Collection->Homogenization Extraction Acetonitrile Extraction (10mL) Homogenization->Extraction Centrifugation Centrifugation (3700 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Analysis UHPLC-Q-Orbitrap-MS Analysis Filtration->Analysis

Caption: Workflow for the analysis of this compound in vegetables.

Analysis of this compound in Wheat and Soil

This protocol is based on the methodology described by Yu et al.

Objective: To determine the concentration of this compound in wheat and soil samples.

Instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation:

  • Extract a known weight of the homogenized sample (wheat or soil) with an appropriate solvent (e.g., acetonitrile).

  • Perform a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Elute the analyte from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis.

  • Inject the reconstituted sample into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: (Specify column type, e.g., C18)

  • Mobile Phase: (Specify gradient and composition)

  • Flow Rate: (Specify flow rate)

  • Ionization Mode: (Specify, e.g., Electrospray Ionization (ESI) in positive mode)

  • Mass Analyzer: Triple quadrupole

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Experimental_Workflow_Wheat_Soil Sample_Collection Wheat/Soil Sample Collection Extraction Solvent Extraction Sample_Collection->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Elution Analyte Elution Cleanup->Elution Concentration Evaporation & Reconstitution Elution->Concentration Analysis HPLC-MS/MS Analysis Concentration->Analysis

Caption: Workflow for the analysis of this compound in wheat and soil.

Effects on Plant Signaling Pathways

The primary mode of action of this compound is on the fungal pathogen. However, like other xenobiotics, it can potentially influence plant physiology. Research on the specific effects of this compound on plant signaling pathways is limited. Some studies on other triazole fungicides have suggested potential impacts on plant hormone biosynthesis, such as gibberellins and brassinosteroids, due to their structural similarities with sterols. It is also plausible that the application of a fungicide could induce a stress response in the plant, potentially activating defense-related signaling pathways. However, further research is needed to elucidate the specific molecular interactions of this compound with plant signaling components.

Conclusion

This compound is a highly effective systemic fungicide with well-established upward translocation in the plant xylem. Its metabolism in plants leads to the formation of several metabolites, with dissipation kinetics varying by plant species and environmental conditions. The analytical methods for its detection are robust and sensitive. While its primary mode of action is well understood, further research into its quantitative distribution within plant tissues and its potential effects on plant signaling pathways would provide a more complete understanding of its systemic properties. This guide provides a foundational understanding for researchers and professionals working with this important agricultural compound.

Flutriafol's Impact on Ergosterol Biosynthesis in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol, a potent systemic triazole fungicide, plays a critical role in modern agriculture by effectively managing a broad spectrum of fungal diseases.[1][2][3] Its primary mechanism of action lies in the disruption of ergosterol biosynthesis, an essential process for maintaining the integrity and functionality of fungal cell membranes.[2][4][5] This technical guide provides an in-depth exploration of this compound's impact on this vital pathway, offering quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the underlying biochemical and experimental processes.

Introduction to this compound and Ergosterol

This compound ((RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol) is a member of the demethylation inhibitor (DMI) class of fungicides.[4] As a systemic fungicide, it is absorbed by plants and translocated through the xylem, providing both curative and preventative protection against a variety of fungal pathogens.[3][6]

Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[7][8] It is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[7][8] The biosynthesis of ergosterol is a complex, multi-step process that serves as a key target for many antifungal agents due to its essential nature in fungi and its absence in plants and animals.[7][8]

Mechanism of Action: Inhibition of CYP51

This compound, like other azole fungicides, specifically targets and inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[9][10][11] This enzyme, also known as CYP51, is responsible for a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[12]

The inhibitory action of this compound is mediated by the binding of the nitrogen atom in its triazole ring to the heme iron atom at the active site of CYP51.[9] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby halting the demethylation process.[9] The consequence of this inhibition is twofold: a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[9] This disruption of sterol composition leads to increased membrane permeability, impaired cell growth, and ultimately, cell death.[13]

Quantitative Data: Efficacy of this compound

The efficacy of this compound against various fungal pathogens is typically quantified by determining its half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC). The IC50 value represents the concentration of the fungicide that inhibits 50% of fungal growth, while the MIC is the lowest concentration that prevents visible growth.

Fungal SpeciesParameterValue (mg/L)Reference
Bipolaris sorokinianaIC50 (in vitro)0.22[14]
Drechslera tritici-repentisIC50 (in vitro)4.80[6]
Phakopsora pachyrhiziIC50 (in vivo)5.61[6]
Leptosphaeria maculansIC50 (radial growth)Not specified, but effective[15]
Various soil fungiGeneral InhibitionDose-dependent reduction[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and IC50 via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing antifungal susceptibility.[8][16]

Materials:

  • 96-well microtiter plates

  • Sterile fungal culture medium (e.g., RPMI-1640)

  • Fungal inoculum, adjusted to a specific concentration (e.g., 1-5 x 10^5 CFU/mL)

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in the culture medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

  • Inoculation:

    • Add 100 µL of the adjusted fungal inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • Reading the Results:

    • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

    • IC50 Determination: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The percentage of growth inhibition is calculated for each concentration relative to the positive control. The IC50 is then determined by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

Quantification of Ergosterol Reduction

This protocol describes the extraction and quantification of ergosterol from fungal cells to assess the impact of this compound treatment. The method involves saponification to release sterols, followed by extraction and analysis via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19][20]

4.2.1. Sterol Extraction

Materials:

  • Fungal culture treated with this compound and an untreated control

  • 25% alcoholic potassium hydroxide solution

  • n-Hexane or chloroform

  • Sterile water

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation.

  • Saponification:

    • To the cell pellet, add 1 ml of 25% alcoholic potassium hydroxide.

    • Incubate in a water bath at 85°C for 1 hour to saponify the cellular lipids and release the sterols.

  • Extraction:

    • After cooling, add 1 ml of sterile water and 3 ml of n-hexane (or chloroform).

    • Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing the sterols into the organic phase.

    • Centrifuge to separate the phases.

  • Sample Preparation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Re-dissolve the dried sterol extract in a known volume of methanol or another suitable solvent for analysis.

4.2.2. Ergosterol Quantification by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[20]

  • Mobile Phase: Isocratic elution with methanol or a mixture of methanol and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 282 nm.[20]

  • Injection Volume: 20 µL.[20]

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of pure ergosterol of known concentrations and inject them into the HPLC to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Inject the re-dissolved sterol extracts from the treated and untreated fungal samples.

  • Quantification: Identify the ergosterol peak in the sample chromatograms based on the retention time of the standard. Quantify the amount of ergosterol in each sample by comparing its peak area to the standard curve.

  • Calculate Reduction: Determine the percentage reduction in ergosterol content in the this compound-treated samples compared to the untreated control.

4.2.3. Ergosterol Quantification by GC-MS

For a more detailed and sensitive analysis, GC-MS can be employed. This often requires derivatization of the sterols.[21][22]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for sterol analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient to separate the sterols.

  • Ionization Mode: Electron Ionization (EI).

Procedure:

  • Derivatization (Optional but Recommended): The extracted sterols can be derivatized (e.g., silylation) to improve their volatility and chromatographic behavior.

  • Injection: Inject the derivatized or underivatized sample into the GC-MS.

  • Analysis: The ergosterol is identified based on its retention time and its characteristic mass spectrum.

  • Quantification: Quantification is typically performed using an internal standard and by comparing the peak area of the ergosterol to a calibration curve generated from ergosterol standards.

  • Calculate Reduction: As with HPLC, calculate the percentage reduction in ergosterol in the treated samples relative to the control.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa ERG10 hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa ERG13 mevalonate Mevalonate hmg_coa->mevalonate HMG1/2 isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp Multiple Steps farnesyl_pp Farnesyl-PP isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene ERG9 squalene_epoxide Squalene Epoxide squalene->squalene_epoxide ERG1 lanosterol Lanosterol squalene_epoxide->lanosterol ERG7 cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 methyl_zymosterol 4,4-dimethyl-14α- methyl-zymosterol zymosterol Zymosterol methyl_zymosterol->zymosterol ERG24 fecosterol Fecosterol zymosterol->fecosterol ERG6 episterol Episterol fecosterol->episterol ERG2 ergosterol Ergosterol episterol->ergosterol ERG3, ERG5 This compound This compound This compound->cyp51 Inhibition cyp51->methyl_zymosterol

Caption: The ergosterol biosynthesis pathway in fungi, highlighting the inhibitory action of this compound on the enzyme lanosterol 14α-demethylase (CYP51).

Experimental Workflow for Quantifying Ergosterol Reduction

Ergosterol_Quantification_Workflow start Fungal Culture (Treated and Untreated) harvest Cell Harvesting (Centrifugation) start->harvest saponification Saponification (Alcoholic KOH, 85°C) harvest->saponification extraction Sterol Extraction (n-Hexane or Chloroform) saponification->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution in Solvent (e.g., Methanol) evaporation->reconstitution analysis Analysis (HPLC-UV or GC-MS) reconstitution->analysis quantification Quantification (Comparison to Standard Curve) analysis->quantification result Determination of Ergosterol Reduction (%) quantification->result

Caption: A generalized workflow for the extraction and quantification of ergosterol from fungal cells to assess the impact of this compound treatment.

Conclusion

This compound's targeted inhibition of lanosterol 14α-demethylase (CYP51) makes it a highly effective fungicide against a wide array of plant pathogenic fungi. By disrupting the ergosterol biosynthesis pathway, this compound compromises the structural and functional integrity of the fungal cell membrane, leading to the cessation of growth and eventual cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to understand and leverage the antifungal properties of this compound and other DMI fungicides. This knowledge is crucial for the development of new antifungal strategies and for managing the emergence of fungicide resistance.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Flutriafol in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the triazole fungicide Flutriafol in environmental matrices, specifically soil and water. The protocols are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors.

Overview of Analytical Methodologies

The determination of this compound residues in soil and water typically involves a multi-step process encompassing sample preparation, chromatographic separation, and detection. The choice of method often depends on the matrix complexity, required sensitivity, and available instrumentation. Common techniques include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).[1][2][3] Sample preparation is a critical step to extract this compound from the matrix and remove interfering substances. Methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are frequently employed.[4][5][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound detection in soil and water, providing a comparative overview of their sensitivity and efficiency.

Table 1: Method Performance for this compound Detection in Soil

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference(s)
HPLC-UVAcetonitrile extraction, SPE with florisil0.04 ng0.01 mg/kg93.4 - 96.43.8 - 6.8[7]
HPLC-MS/MSUltrasound-assisted extraction, d-SPE0.006 mg/kg0.02 mg/kg72.9 - 102< 12[8][9]
GC-MSAcetonitrile/water extraction, SPE-0.01 mg/kg--[3]
Chiral HPLC-< 0.015 mg/kg-82.9 - 103.42.2 - 8.3 (intraday), 3.4 - 7.9 (interday)[10]

Table 2: Method Performance for this compound Detection in Water

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference(s)
HPLC-UVDirect injection-0.02 mg/L98.6 - 1010.406 - 1.03[11][12]
LC-MS/MSDichloromethane extraction----[13]
Chiral HPLC-< 0.015 mg/kg-82.9 - 103.42.2 - 8.3 (intraday), 3.4 - 7.9 (interday)[10]

Experimental Protocols

Protocol 1: this compound Analysis in Soil using HPLC-UV

This protocol is based on the methodology described for the analysis of this compound in wheat and soil.[7]

3.1.1. Sample Preparation (Acetonitrile Extraction and SPE Cleanup)

  • Homogenization: Air-dry soil samples and pass them through a 2 mm sieve to remove large debris.[14][15] Grind the sieved soil to a fine powder.

  • Extraction: Weigh 10 g of the homogenized soil into a 250 mL conical flask. Add 100 mL of acetonitrile and 5 g of sodium chloride. Shake vigorously for a specified time (e.g., 30 minutes) on a mechanical shaker.

  • Centrifugation: Centrifuge the extract at a sufficient speed (e.g., 4000 rpm) for 10 minutes to separate the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a florisil SPE cartridge by passing a suitable solvent (e.g., hexane) through it.

    • Load an aliquot of the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a less polar solvent mixture (e.g., acetone:hexane) to remove interferences.[3]

    • Elute the target analyte, this compound, with a more polar solvent (e.g., ethyl acetate).[3]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[3] Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile) for HPLC analysis.

3.1.2. HPLC-UV Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.[16]

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[16] Phosphoric acid or formic acid may be added to improve peak shape.[16]

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor the absorbance at a wavelength where this compound exhibits maximum absorption (e.g., 220 nm).

  • Quantification: Prepare a calibration curve using standard solutions of this compound. The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Protocol 2: this compound Analysis in Water using HPLC-UV

This protocol is based on the direct injection method described by the EPA.[11]

3.2.1. Sample Preparation

  • Filtration: For water samples containing particulate matter, filter through a 0.2 µm filter to remove microorganisms and fine particles.[12]

  • Dilution: If the expected concentration of this compound is high, dilute the sample with HPLC-grade water to bring the concentration within the calibration range.[11]

  • Fortification (for Quality Control): Spike blank water samples with a known concentration of this compound to prepare verification samples and assess method recovery.[11]

3.2.2. HPLC-UV Analysis

  • Instrument: Agilent Series 1100 High Performance Liquid Chromatograph (HPLC) equipped with an Agilent Series 1100 Variable Wavelength Detector or equivalent.[11]

  • Column: YMC Pack ODS-AM column (150 mm x 4.6 mm, 3 µm particle size) or a similar reverse-phase column.[11]

  • Mobile Phase: A suitable mixture of acetonitrile and water.

  • Flow Rate: As per instrument manufacturer's recommendation, typically 0.8-1.2 mL/min.

  • Injection Volume: Direct injection of the prepared water sample.

  • Detection: UV detection at the appropriate wavelength for this compound.

  • Quantification: Determine the concentration of this compound in the samples using a linear regression equation derived from the peak areas of calibration standards.[11]

Protocol 3: this compound Analysis in Soil and Water using LC-MS/MS (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis in various matrices.[4][5][6]

3.3.1. Sample Preparation (QuEChERS)

  • Sample Weighing and Hydration:

    • Soil: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Water: Take a 10 mL aliquot of the water sample in a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a suitable speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. The amount of sorbent can be adjusted based on the matrix (e.g., 150 mg MgSO₄ and 50 mg PSA).[8]

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

3.3.2. LC-MS/MS Analysis

  • Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[4][5]

  • Column: A suitable reverse-phase column, such as a C18.[4]

  • Mobile Phase: Typically a gradient of water and methanol or acetonitrile, both containing additives like ammonium formate or formic acid to enhance ionization.[4]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for this compound.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Quantification: Use a matrix-matched calibration curve to compensate for matrix effects and accurately quantify the analyte.[4]

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical protocols.

Flutriafol_Soil_Analysis_Workflow cluster_sample_prep Sample Preparation (Soil) cluster_analysis HPLC-UV Analysis soil_sample Homogenized Soil Sample (10g) extraction Add Acetonitrile & NaCl Shake soil_sample->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_cleanup SPE Cleanup (Florisil) supernatant->spe_cleanup elution Elute this compound spe_cleanup->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Acetonitrile evaporation->reconstitution final_extract Final Extract for HPLC reconstitution->final_extract hplc_injection Inject into HPLC-UV final_extract->hplc_injection chromatography Chromatographic Separation (C18) hplc_injection->chromatography detection UV Detection chromatography->detection quantification Quantification detection->quantification Flutriafol_Water_Analysis_Workflow cluster_sample_prep Sample Preparation (Water) cluster_analysis HPLC-UV Analysis water_sample Water Sample filtration Filter (0.2 µm) water_sample->filtration dilution Dilute (if necessary) filtration->dilution prepared_sample Prepared Sample for Injection dilution->prepared_sample hplc_injection Direct Injection into HPLC-UV prepared_sample->hplc_injection chromatography Chromatographic Separation (C18) hplc_injection->chromatography detection UV Detection chromatography->detection quantification Quantification detection->quantification Flutriafol_QuEChERS_Workflow cluster_quechers QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis sample Soil or Water Sample extraction Add Acetonitrile & QuEChERS Salts Shake sample->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe_cleanup d-SPE Cleanup (PSA + MgSO4) supernatant->dspe_cleanup centrifuge2 Centrifuge dspe_cleanup->centrifuge2 final_extract Filter Supernatant centrifuge2->final_extract final_sample Final Sample for LC-MS/MS final_extract->final_sample lcms_injection Inject into LC-MS/MS final_sample->lcms_injection chromatography Chromatographic Separation lcms_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection quantification Quantification ms_detection->quantification

References

HPLC-MS/MS method for Flutriafol residue analysis in crops

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole group, widely used to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1][2] Its persistence in crops and the environment necessitates sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits. This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound residues in various crop matrices. The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high sensitivity and selectivity.

Experimental Protocol

This protocol outlines the complete workflow from sample preparation to data acquisition for the analysis of this compound residues.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 ± 0.01 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.[2][3]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[2][3]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute. A high-speed shaker can be used for this purpose.[3]

    • Centrifuge at ≥ 5000 rpm for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL microcentrifugation tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).[3]

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at ≥ 5000 rpm for 3 minutes.[3]

  • Final Extract Preparation:

    • Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial.[2][3]

    • The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 3.0 mm, 2.5 µm)[3]
Mobile Phase A 10 mM Ammonium Formate in Water/Methanol (90:10, v/v)[3]
Mobile Phase B 10 mM Ammonium Formate in Methanol[3]
Gradient Refer to specific instrument recommendations for optimal separation
Flow Rate 0.4 - 0.8 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C[3]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Source Temperature 120 °C
Desolvation Temperature 450 °C
Multiple Reaction Monitoring (MRM) Transitions
Precursor Ion (m/z)302.1
Product Ion (Quantifier) (m/z)70.1[4][5]
Product Ion (Qualifier) (m/z)123.0[4][5]
Collision Energy (eV) Optimized for the specific instrument, typically 18-32 eV[5]
Dwell Time 100-200 ms

Quantitative Data Summary

The performance of this method has been validated across various crop matrices. The following tables summarize the key quantitative parameters.

Table 1: Method Validation Parameters for this compound Analysis

ParameterResult
Limit of Detection (LOD) 0.001 mg/kg[3]
Limit of Quantitation (LOQ) 0.01 mg/kg[6]
Linearity (r²) > 0.99
Calibration Range 0.001 to 0.2 mg/L[3]

Table 2: Recovery and Precision in Different Crop Matrices

Crop MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Grapes 0.001, 0.01, 0.0597.65 - 104.34< 15
Wheat 0.01, 0.1, 1.093.4 - 96.43.8 - 6.8[7]
Tomato Not Specified> 70< 20
Courgette Not Specified> 70< 20

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the analysis of this compound residues.

Flutriafol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Crop Sample (10g) Homogenize Homogenize Sample->Homogenize Extraction Add 10mL Acetonitrile & QuEChERS Salts Homogenize->Extraction Shake Shake (1 min) Extraction->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 dSPE d-SPE Cleanup (150mg MgSO4, 25mg PSA) Supernatant1->dSPE Vortex Vortex (1 min) dSPE->Vortex Centrifuge2 Centrifuge (3 min) Vortex->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Filter Filter (0.22 µm) Supernatant2->Filter Final_Extract Final Extract in Vial Filter->Final_Extract HPLC HPLC Separation (C18 Column) Final_Extract->HPLC Inject MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for this compound residue analysis.

Flutriafol_MRM_Pathway Parent This compound Precursor Ion (m/z 302.1) CID Collision-Induced Dissociation (CID) Parent->CID Quantifier Quantifier Product Ion (m/z 70.1) CID->Quantifier Primary Transition Qualifier Qualifier Product Ion (m/z 123.0) CID->Qualifier Confirmatory Transition

Caption: MRM fragmentation pathway for this compound.

Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the routine analysis of this compound residues in a variety of crop matrices. The use of a standardized QuEChERS protocol simplifies the sample preparation process, allowing for high-throughput analysis. The method has been demonstrated to meet typical validation criteria for recovery, precision, and linearity, making it suitable for regulatory monitoring and food safety applications.

References

Application Notes and Protocols for Flutriafol as a Cereal Seed Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Flutriafol is a broad-spectrum, systemic triazole fungicide widely utilized in cereal production for the control of seed- and soil-borne fungal pathogens. Its systemic properties ensure rapid absorption by the root system and translocation throughout the plant, providing protection to both existing and newly developing tissues.[1] this compound is valued for its long-lasting residual activity, which is critical for managing diseases during the vulnerable early stages of crop establishment.[2][3]

These notes provide comprehensive technical information, application protocols, and experimental methodologies for the use of this compound as a seed or in-furrow treatment in cereals such as wheat and barley.

Mechanism of Action

This compound belongs to the Demethylation Inhibitor (DMI) class of fungicides (FRAC Group 3).[4] Its mode of action is the inhibition of the C14-demethylase enzyme (encoded by the ERG11 or CYP51 gene), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[5][6] Ergosterol is an essential sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking ergosterol production, this compound disrupts membrane integrity and function, leading to the cessation of fungal growth and eventual cell death.[7][8]

Mechanism of Action of this compound.

Application Data for Cereals

This compound is commonly applied to starter fertilizer for in-furrow placement at sowing. This method ensures the fungicide is in the root zone for efficient uptake. The following tables summarize recommended application rates for a 500 g/L this compound suspension concentrate (SC) formulation.

In-Furrow Application Rates per Hectare

This table details the application rates of a 500 g/L this compound product per hectare for controlling specific diseases in wheat and barley.

CropTarget DiseaseScientific NameApplication Rate (mL/ha)Critical Comments
Wheat Stripe RustPuccinia striiformis100 - 200Use the higher rate where conditions favor severe disease development.[4]
Take-allGaeumannomyces graminis200 - 400Ensure thorough soil coverage for optimal root protection.[9]
Septoria Tritici BlotchSeptoria tritici200 - 400Early application provides protection during initial growth stages.[9]
Barley Powdery MildewErysiphe graminis100 - 200Higher rates extend the period of protection.[4]
ScaldRhynchosporium secalis100 - 200Apply preventatively in fields with a history of scald.[4]
Fungicide Addition Rates per Tonne of Fertilizer

The concentration of this compound applied to fertilizer depends on the fertilizer application rate per hectare. This table provides a guide for achieving the target per-hectare fungicide rate.

Fertilizer Rate ( kg/ha )Volume of this compound 500 SC per 100 kg of Fertilizer (mL)
For 100 mL/ha Target Rate
50200
60166
80125
100100
12088
For 200 mL/ha Target Rate
50400
60333
80250
100200
120166
For 400 mL/ha Target Rate
80500
100400
120333

*Note: Application volumes over 300-400 mL per 100 kg of fertilizer may negatively impact the handling characteristics and flow rate of the fertilizer.[4][9]

Experimental Protocols

The following sections outline standardized protocols for evaluating the efficacy of this compound as a seed or in-furrow treatment in a research setting.

Laboratory Seed Treatment Protocol

This protocol is designed for treating small batches of cereal seeds for laboratory, greenhouse, or small-plot field trials.

  • Materials Required:

    • Certified cereal seed (e.g., wheat, barley) of a known susceptible cultivar.

    • This compound formulation (e.g., 500 g/L SC).

    • Distilled water.

    • Laboratory-grade rotating drum seed treater or a sealed container (e.g., plastic bottle).

    • Pipettes or syringes for accurate measurement.

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

  • Procedure:

    • Calculate the required amount of this compound and water for the seed batch size. For low application volumes, the product may be diluted with water to ensure even coverage.[4]

    • Prepare a fungicide slurry by adding the calculated volume of this compound to the corresponding volume of distilled water. Mix thoroughly.

    • Weigh the desired quantity of seed and place it into the seed treater or container.

    • Apply the slurry to the seed in a fine stream while continuously tumbling or shaking the container to ensure uniform coating.

    • Continue mixing for 2-5 minutes until all seeds are evenly covered.

    • Spread the treated seeds in a thin layer on a tray lined with paper and allow them to air dry completely in a well-ventilated area, away from direct sunlight.

    • Prepare a non-treated control (NTC) batch using an equivalent amount of water without the fungicide.

    • Store treated and dried seeds in labeled paper bags at cool, dry conditions until planting.

Field Efficacy Trial Protocol

This protocol describes the setup and execution of a field trial to assess disease control and yield response.

  • Experimental Design:

    • Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications.[10][11]

    • Treatments should include:

      • Non-treated control (NTC).

      • This compound at a low rate (e.g., 100 mL/ha).

      • This compound at a high rate (e.g., 200 mL/ha).

      • A positive control/standard commercial fungicide treatment.

    • Individual plot size should be appropriate for the available machinery, for example, 1.5m x 10m.

  • Trial Establishment:

    • Select a field with a history of the target disease(s) and uniform soil type.

    • For in-furrow application, calibrate the seeder with the fungicide-treated fertilizer to ensure accurate delivery rates.[9]

    • Sow the treated seed/fertilizer at the locally recommended seeding rate and depth. Ensure no cross-contamination between plots.

  • Inoculation (if required):

    • For diseases reliant on environmental inoculum (e.g., rusts), natural infection may be sufficient.

    • For soil-borne diseases like Take-all, establishing the trial in a field with a known high inoculum pressure is crucial. For diseases like Fusarium crown rot, inoculated grain can be added to the furrow at sowing to ensure uniform disease pressure.[12]

  • Data Collection and Assessment:

    • Plant Emergence: Count the number of seedlings in designated lengths of row (e.g., 2 x 1m) in each plot at an early growth stage (e.g., Zadoks GS11-12) to assess for any phytotoxic effects.

    • Disease Assessment:

      • Conduct assessments at key growth stages (e.g., tillering, flag leaf, post-anthesis).

      • Assess disease incidence (% of infected plants) and severity (area of tissue affected) on a random sample of 20-50 tillers per plot.[11]

      • Use standardized rating scales (e.g., 0-9 scale or percentage area) for foliar diseases.

    • Yield: Harvest the central area of each plot using a plot harvester. Record the grain weight and adjust for moisture content (e.g., standardized to 12.5%).

    • Grain Quality: Analyze grain samples for test weight, thousand-kernel weight, and grading factors.

  • Statistical Analysis:

    • Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a protected Fisher's LSD or Tukey's HSD test to separate treatment means where the F-test is significant (P < 0.05).

Experimental_Workflow start Trial Planning (Objective, Treatments, Design) prep Seed/Fertilizer Treatment Application start->prep sowing Plot Sowing & Trial Establishment prep->sowing assessment1 Data Collection: - Plant Emergence - Early Vigor sowing->assessment1 Growth Stage GS11-13 assessment2 Data Collection: - Disease Incidence - Disease Severity assessment1->assessment2 Growth Stage GS32-65 harvest Plot Harvest assessment2->harvest Maturity assessment3 Data Collection: - Yield Data - Grain Quality analysis Statistical Analysis (ANOVA, Mean Separation) assessment3->analysis harvest->assessment3 end Conclusion & Reporting analysis->end

Workflow for a Cereal Fungicide Efficacy Trial.

Logical Relationships and Expected Outcomes

The application of this compound as a seed or in-furrow treatment initiates a cascade of events leading to improved crop performance. The systemic uptake is crucial for protecting the plant during early development when it is most susceptible to infection. Effective disease control preserves photosynthetic area and ensures efficient nutrient and water uptake, which are fundamental for achieving the crop's yield potential.

Logical_Relationships app This compound Application (Seed or In-Furrow Treatment) uptake Systemic Uptake by Roots & Translocation app->uptake moa Inhibition of Fungal Ergosterol Biosynthesis uptake->moa Presence in plant tissue exposes pathogen disease Reduced Incidence/Severity of Seed & Soil-borne Disease moa->disease health Improved Plant Health (Vigor, Stand, Root Dev.) disease->health yield Enhanced Grain Yield & Quality health->yield

References

Flutriafol: Detailed Application Notes and Protocols for Research Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in the effective foliar application of Flutriafol in research trials. This compound is a broad-spectrum systemic fungicide belonging to the triazole chemical class. Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. This disruption of ergosterol production leads to the cessation of fungal growth and development.

Experimental Protocols

General Protocol for Foliar Application of this compound in Cereal Research Trials (e.g., Wheat, Barley)

This protocol is adapted from field trials conducted on wheat for the control of diseases such as yellow leaf spot and stem rust.

a. Experimental Design:

  • Utilize a split-plot or randomized complete block design.

  • Each treatment should have a minimum of four replications.

  • Plot size should be sufficient to minimize spray drift between plots and allow for representative sampling (e.g., 4 rows x 25 ft with a 25 ft alley between blocks).

b. Treatments:

  • Include an untreated control for comparison.

  • This compound treatments at varying rates (e.g., 250 mL/ha and 500 mL/ha).

  • Comparative treatments with other standard fungicides.

  • Tank-mix combinations with appropriate adjuvants to evaluate enhancement of efficacy.

c. Application:

  • Timing: Apply at key growth stages relevant to the target disease. For wheat leaf diseases, applications are often timed at flag leaf emergence (GS39) or early head emergence (GS55).

  • Equipment: Use a calibrated research sprayer with appropriate nozzles (e.g., TT-110-02) to ensure uniform coverage.

  • Spray Volume: A spray volume of 100-150 L/ha is recommended for ground applications and a minimum of 15 L/ha for aerial applications.

  • Adjuvants: The addition of a non-ionic surfactant or a crop oil concentrate (e.g., 'BS 1000' at 200 mL/100L of spray solution) can improve spray retention and coverage.

d. Data Collection:

  • Disease Assessment:

    • Conduct visual assessments of disease severity on the flag leaf and the leaf below (flag-1) at appropriate intervals after application.

    • Use a standardized rating scale, such as a 0-8 scale where 0 = no disease and 8 = 67.5 to 100% leaf area affected.

    • Calculate disease control as a percentage reduction in severity compared to the untreated control.

  • Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at 7 and 14 days after treatment.

  • Yield and Quality Parameters:

    • Harvest the middle two rows of each plot to determine grain yield (t/ha).

    • Assess grain quality parameters such as test weight, protein content, and thousand-kernel weight.

e. Environmental Conditions:

  • Record temperature, relative humidity, and wind speed at the time of application.

  • Avoid application during periods of high temperature and low humidity, as this can lead to rapid droplet drying and reduced absorption.

Protocol for Foliar Application of this compound in Fruit Crop Research Trials (e.g., Apples, Blueberries, Grapes)

This protocol is a composite based on trials for apple scab, blueberry anthracnose, and grape diseases.

a. Experimental Design:

  • Employ a completely randomized design with 4-5 single-tree or single-vine replicates per treatment.

  • Ensure adequate spacing between replicates to prevent cross-contamination.

b. Treatments:

  • Untreated control.

  • This compound applied at the recommended label rate for the specific crop and disease.

  • A standard registered fungicide for comparison.

  • Different application timings (e.g., preventative schedules at 7-14 day intervals).

c. Application:

  • Timing: For apple scab, applications typically begin at the green tip stage and continue at 7-10 day intervals through petal fall. For blueberry anthracnose, applications may be made throughout the season at 7-day intervals.

  • Equipment: Use a handheld or backpack sprayer calibrated to deliver a fine mist ensuring thorough coverage of all foliage and fruit.

  • Spray Volume: Apply to the point of runoff, ensuring complete coverage. For apples, this may be around 150-200 gallons/acre.

d. Data Collection:

  • Disease Assessment:

    • Foliar: Assess the incidence and severity of the disease on a random sample of leaves per replicate. The Horsfall-Barratt scale can be used for severity ratings.

    • Fruit: Evaluate the incidence and severity of the disease on a sample of harvested fruit (e.g., 100-150 fruits per plot).

  • Phytotoxicity Assessment: Visually assess leaves and fruit for any signs of damage, such as russeting on apples.

  • Yield: Measure the total weight of marketable fruit per replicate at harvest.

Protocol for Foliar Application of this compound in Soybean Research Trials

This protocol is based on research for the control of Asian Soybean Rust (ASR).

a. Experimental Design:

  • Randomized complete block design with four replications.

  • Plots should consist of multiple rows (e.g., four 25-ft-long rows) with a row spacing of 3 ft.

b. Treatments:

  • Untreated control.

  • This compound applied at various rates and timings (e.g., R1 - beginning bloom, R3 - beginning pod, R5 - beginning seed).

  • Sequential spray programs involving this compound and other fungicide classes.

c. Application:

  • Timing: Applications are often initiated at the R1 to R3 growth stages as a preventative measure.

  • Equipment: Calibrated research sprayer with nozzles that provide good canopy penetration.

  • Spray Volume: A minimum of 150 L/ha is recommended to ensure adequate coverage within the soybean canopy.

d. Data Collection:

  • Disease Assessment:

    • Rate disease severity on leaves from the low-to-mid canopy using a standardized scale.

  • Canopy Penetration: Water-sensitive papers can be placed at different levels within the canopy to assess spray coverage.

  • Yield: Harvest the center rows of each plot and determine the yield in bushels per acre.

  • Seed Quality: Measure 100-seed weight.

Data Presentation

Table 1: Efficacy of Foliar this compound Application on Yellow Leaf Spot and Stem Rust in Wheat

TreatmentApplication Rate (mL/ha)Application Timing (Growth Stage)Yellow Leaf Spot Control (%)Stem Rust Control (%)Yield (t/ha)
Untreated Control--003.2
This compound400GS39 (Flag Leaf)63423.3
This compound800GS39 (Flag Leaf)75513.4
This compound + Follow-up800 (at seeding) + ProsaroGS39 & GS55-913.5

Data adapted from the Birchip Cropping Group research trial.

Table 2: Dissipation of Foliar Applied this compound in Grapes

Crop PartApplication RateHalf-life (days)
BerriesRecommended Dose3.25
LeavesRecommended Dose1.95
BerriesDouble Recommended Dose4.1
LeavesDouble Recommended Dose3.31

Data from a study on Flame Seedless grapes in Egypt.

Mandatory Visualization

G cluster_0 Foliar Application Workflow for this compound Research Trial A Trial Design (e.g., Randomized Complete Block) B Treatment Selection - Untreated Control - this compound Rates - Standard Fungicides - Adjuvant Combinations A->B Define variables C Calibration of Application Equipment B->C Prepare for application D Foliar Application (at specific growth stage) C->D Ensure accurate delivery E Data Collection - Disease Assessment - Phytotoxicity Rating - Yield Measurement D->E Collect raw data F Statistical Analysis E->F Process data G Results and Interpretation F->G Draw conclusions

Caption: Experimental workflow for a this compound foliar application trial.

G cluster_1 This compound Mode of Action: Inhibition of Ergosterol Biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme C14-demethylase (CYP51) lanosterol->enzyme catalyzes intermediate 14α-methylsterols ergosterol Ergosterol intermediate->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Structural Component This compound This compound This compound->enzyme Inhibits enzyme->intermediate demethylation

Caption: this compound inhibits C14-demethylase in the fungal ergosterol biosynthesis pathway.

G cluster_2 Potential Phytotoxicity Pathway of Triazole Fungicides in Plants triazoles Triazoles (e.g., this compound) p450 Cytochrome P450 Monooxygenases triazoles->p450 Inhibits kaurenoic_acid ent-kaurenoic acid p450->kaurenoic_acid Oxidation of inhibition Inhibition of Stem Elongation (Dwarfism) p450->inhibition kaurene ent-kaurene kaurene->p450 gibberellins Bioactive Gibberellins (GAs) kaurenoic_acid->gibberellins growth Normal Plant Growth and Development gibberellins->growth

Caption: Triazole fungicides can inhibit gibberellin biosynthesis in plants, potentially leading to growth regulation effects.

Application Notes and Protocols for Determining Flutriafol's Fungicidal Activity in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to determine the fungicidal activity of Flutriafol against various phytopathogenic fungi. The information compiled herein is intended to guide researchers in setting up robust and reproducible experiments for screening and characterizing the efficacy of this broad-spectrum triazole fungicide.

Introduction to this compound

This compound is a systemic fungicide belonging to the triazole class of compounds. Its mode of action involves the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3][4][5] By disrupting ergosterol production, this compound effectively hinders fungal growth and development. It is used to control a wide range of fungal diseases in various crops.[2][3][4]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% effective concentration (EC50) values of this compound against various phytopathogenic fungi, providing a quantitative measure of its fungicidal activity. Lower EC50 values indicate higher efficacy.

Fungal SpeciesCommon Disease CausedEC50 Value (µg/mL)Reference
Exserohilum turcicumNorthern Corn Leaf BlightMean: 2.1881 - 3.2643[6]
Fusarium graminearumFusarium Head Blight1.66 - >10[2]
Fusarium avenaceumSeedling Blight, Root Rot3.63 - >10[2]
Fusarium verticillioidesStalk and Ear Rot>10[2]
Colletotrichum truncatumAnthracnose>100 (Resistant)[3][4]
Colletotrichum nymphaeaeAnthracnose>100 (Resistant)[3][4]
Colletotrichum fructicolaBitter Rot0.2 - 13.1 (Sensitive)[3][4]
Colletotrichum siamenseAnthracnose0.2 - 13.1 (Sensitive)[3][4]
Phakopsora pachyrhiziAsian Soybean Rust11.98 - 26.46[1]

Experimental Protocols

This section outlines detailed methodologies for conducting in vitro bioassays to determine the fungicidal activity of this compound.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This is a standard method to evaluate the effect of a fungicide on the vegetative growth of a fungus.

Materials:

  • Pure culture of the test fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • This compound stock solution (analytical grade, dissolved in a suitable solvent like acetone or DMSO)

  • Sterile distilled water

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound at a high concentration (e.g., 10,000 µg/mL) in a suitable solvent.

    • Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.

    • Under a laminar flow hood, perform serial dilutions of the this compound stock solution with sterile distilled water to achieve the desired final concentrations in the agar plates (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent control (medium with the solvent only) and a negative control (medium only) should also be prepared.

    • Add the appropriate volume of each this compound dilution to the molten agar to reach the final test concentrations. For example, to prepare 100 mL of agar with a final fungicide concentration of 10 µg/mL, add 1 mL of a 1000 µg/mL fungicide solution to 99 mL of molten agar.

    • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing, pure culture of the test fungus (typically 7-14 days old), take mycelial plugs using a sterile cork borer.

    • Place a single mycelial plug in the center of each fungicide-amended and control Petri dish, with the mycelial side facing down.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the specific test fungus (e.g., 25 ± 2°C) in the dark.

    • Incubate until the fungal colony in the negative control plate has reached a significant diameter (e.g., 70-80 mm), which may take several days depending on the fungal species.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average colony diameter for each treatment.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

      • DC = Average diameter of the fungal colony in the control plate.

      • DT = Average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentrations and fitting a dose-response curve.

Spore Germination Inhibition Assay

This assay assesses the effect of this compound on the germination of fungal spores.

Materials:

  • Spore-producing culture of the test fungus

  • Sterile distilled water containing a surfactant (e.g., 0.05% Tween 80)

  • Hemocytometer or spectrophotometer

  • Microscope slides (concave) or microtiter plates

  • This compound stock solution

  • Incubator

Procedure:

  • Preparation of Spore Suspension:

    • Flood the surface of a sporulating fungal culture with a small volume of sterile distilled water containing a surfactant.

    • Gently scrape the surface with a sterile loop or glass rod to dislodge the spores.

    • Filter the spore suspension through several layers of sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 to 1 x 10^6 spores/mL) using a hemocytometer or by measuring the optical density with a spectrophotometer.

  • Assay Setup:

    • Prepare serial dilutions of this compound in sterile distilled water.

    • In the wells of a microtiter plate or on concave microscope slides, mix a small volume of the spore suspension with an equal volume of the different this compound concentrations. Include a control with sterile distilled water instead of the fungicide solution.

  • Incubation:

    • Incubate the slides or plates in a humid chamber at the optimal temperature for spore germination for a sufficient period (e.g., 12-24 hours).

  • Data Collection and Analysis:

    • Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination inhibition for each treatment.

    • Determine the EC50 value as described in the mycelial growth inhibition assay.

Visualizations

This compound's Mechanism of Action

Flutriafol_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway This compound This compound C14_demethylase 14α-demethylase (CYP51) This compound->C14_demethylase Inhibits Ergosterol Ergosterol C14_demethylase->Ergosterol Lanosterol Lanosterol Lanosterol->C14_demethylase Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component Growth Fungal Growth Inhibited Membrane->Growth Leads to

Caption: this compound inhibits the 14α-demethylase enzyme, disrupting ergosterol synthesis and fungal cell membrane integrity.

Experimental Workflow: Mycelial Growth Inhibition Assay

Mycelial_Growth_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare Fungicide- Amended Agar inoculation Inoculate Plates prep_media->inoculation prep_inoculum Prepare Fungal Mycelial Plugs prep_inoculum->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measure Measure Colony Diameter incubation->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition calculate_ec50 Determine EC50 calculate_inhibition->calculate_ec50

Caption: Workflow for the mycelial growth inhibition bioassay to determine this compound's efficacy.

Logical Relationship: Data Analysis for EC50 Determination

EC50_Determination_Logic raw_data Raw Data (Colony Diameter or % Germination) percent_inhibition Calculate % Inhibition raw_data->percent_inhibition dose_response Plot Dose-Response Curve percent_inhibition->dose_response log_concentration Log Transform Fungicide Concentration log_concentration->dose_response ec50 EC50 Value dose_response->ec50

Caption: Logical steps for calculating the EC50 value from raw experimental data.

References

Application Notes & Protocols for the Quantitative Analysis of Flutriafol using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol is a broad-spectrum systemic triazole fungicide used to control a variety of fungal diseases in crops.[1][2][3] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food, environmental samples, and for quality control in formulated products. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS/MS) or nitrogen-phosphorus detectors (NPD), offers a robust and sensitive platform for the quantitative analysis of this compound.[1][4] This document provides detailed application notes and protocols for the quantitative determination of this compound using gas chromatography.

Principle of Analysis

The quantitative analysis of this compound by gas chromatography involves three key stages:

  • Sample Preparation: Extraction of this compound from the sample matrix and subsequent cleanup to remove interfering components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for this purpose.[5][6]

  • Gas Chromatographic Separation: The prepared sample extract is injected into the GC system, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the analytical column.

  • Detection and Quantification: As this compound elutes from the column, it is detected by a sensitive detector, such as a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).[1][4] Quantification is achieved by comparing the peak area or height of this compound in the sample to that of a known concentration in a standard solution.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is highly effective for extracting this compound from various matrices, including fruits, vegetables, and soil.[5][6][7]

Materials and Reagents:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]

  • Add 10 mL of acetonitrile to the tube.[8]

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[8]

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction.[6]

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[8]

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL dispersive solid-phase extraction (dSPE) cleanup tube containing PSA and MgSO₄.[7]

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge the dSPE tube for 5 minutes.

  • Collect the supernatant for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Conditions

Instrumentation:

  • Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

Chromatographic Conditions:

ParameterValue
Injector Splitless
Injection Volume 1-2 µL
Inlet Temperature 250 - 280 °C
Carrier Gas Helium
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Oven Program Initial 80 °C, ramp at 20 °C/min to 170 °C, then ramp at 20 °C/min to 310 °C, hold for 3.5 minutes.[5]
Transfer Line Temp 280 - 300 °C

Mass Spectrometer Conditions (Multiple Reaction Monitoring - MRM):

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
21912395

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The retention time for this compound under these conditions is approximately 7.212 minutes.[5]

Quantitative Data and Method Validation

Method validation is crucial to ensure the reliability of the analytical results.[9] Key validation parameters for the quantitative analysis of this compound are summarized below.

Method Performance Characteristics
ParameterTypical Value/Range
Limit of Detection (LOD) 0.006 - 0.033 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[1][4]
Linearity (Correlation Coefficient, r²) > 0.99[9]
Accuracy (Recovery) 72.9% - 102%[7]
Precision (Relative Standard Deviation, RSD) < 15%[7][10]
Linearity

Linearity should be assessed by preparing matrix-matched calibration curves with at least five concentration levels.[5] For example, calibration standards of 1, 2, 5, 10, 50, 100, and 200 µg/kg can be prepared in blank matrix extracts.[5]

Accuracy and Precision

Accuracy is determined by performing recovery studies on fortified blank samples at multiple concentration levels (e.g., low, medium, and high). Precision is evaluated by analyzing replicate samples, and the relative standard deviation (RSD) is calculated.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA/MgSO4) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis.

Method Validation Logic

G cluster_performance Performance Characteristics Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Key parameters for method validation.

References

Application Notes and Protocols: Developing a Flutriafol Resistance Monitoring Protocol in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal pathogens. As a demethylation inhibitor (DMI), it targets the C14-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. However, the extensive use of this compound and other azole fungicides has led to the emergence of resistant fungal populations, posing a significant threat to effective disease management and global food security.[1][2]

Monitoring the sensitivity of fungal populations to this compound is crucial for early detection of resistance, enabling the implementation of effective resistance management strategies.[3][4] These strategies may include rotating or mixing fungicides with different modes of action to reduce selection pressure.[5] This document provides detailed application notes and experimental protocols for establishing a robust this compound resistance monitoring program. The protocols described herein are applicable to a range of fungal pathogens and can be adapted to specific research or drug development needs.

Core Principles of this compound Resistance Monitoring

A comprehensive this compound resistance monitoring program typically involves a combination of phenotypic (in vitro sensitivity) and genotypic (molecular) assays.

  • Phenotypic Assays: These methods directly measure the sensitivity of fungal isolates to this compound by assessing their growth in the presence of the fungicide. The primary output is the Effective Concentration 50% (EC50), which is the concentration of this compound that inhibits fungal growth by 50%.[6][7][8]

  • Genotypic Assays: These methods identify the genetic basis of resistance, most commonly by detecting mutations in the target gene, CYP51A (also known as ERG11).[5][9][10] Mutations in this gene can alter the target enzyme, reducing its affinity for this compound and thereby conferring resistance.[11][12][13]

Experimental Workflow

The overall workflow for a this compound resistance monitoring program is outlined below. This process begins with sample collection from the field and culminates in data analysis and interpretation, providing actionable insights for resistance management.

experimental_workflow cluster_field Field Operations cluster_lab Laboratory Analysis cluster_data Data Analysis & Interpretation SampleCollection 1. Sample Collection (Diseased Plant Tissue) Isolation 2. Fungal Isolation and Purification SampleCollection->Isolation Identification 3. Morphological & Molecular Identification Isolation->Identification InVitroAssay 4. In Vitro Sensitivity Assay (Phenotypic) Identification->InVitroAssay DNAExtraction 5. DNA Extraction Identification->DNAExtraction EC50 7. EC50 Calculation InVitroAssay->EC50 MolecularAssay 6. Molecular Resistance Assay (Genotypic) DNAExtraction->MolecularAssay Sequencing 8. Gene Sequencing & Mutation Analysis MolecularAssay->Sequencing Interpretation 9. Data Interpretation & Reporting EC50->Interpretation Sequencing->Interpretation

Caption: Experimental workflow for this compound resistance monitoring.

Detailed Experimental Protocols

Protocol 1: Fungal Isolation and Identification

Objective: To isolate and identify the target fungal pathogen from diseased plant tissue.

Materials:

  • Diseased plant tissue samples

  • Sterile distilled water

  • 70% ethanol

  • 10% sodium hypochlorite solution

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes, scalpels, and forceps

  • Incubator

  • Microscope

  • DNA extraction kit

  • PCR thermocycler and reagents

  • Primers for fungal identification (e.g., ITS primers)

Methodology:

  • Surface Sterilization: Wash the collected plant tissue with sterile distilled water. Subsequently, immerse the tissue in 70% ethanol for 30-60 seconds, followed by a 1-2 minute wash in 10% sodium hypochlorite solution. Finally, rinse the tissue three times with sterile distilled water.

  • Plating: Aseptically cut small sections (3-5 mm) from the margin of the lesion and place them onto PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark for 5-10 days, or until fungal growth is observed.[7]

  • Purification: Subculture hyphal tips from the emerging fungal colonies onto fresh PDA plates to obtain pure cultures.

  • Morphological Identification: Identify the fungus based on its colony morphology and microscopic characteristics (e.g., spore shape and size).

  • Molecular Identification (Optional but Recommended): Extract genomic DNA from a pure culture. Perform PCR using universal fungal primers (e.g., ITS1/ITS4) and sequence the amplicon for definitive species identification.

Protocol 2: In Vitro Sensitivity Assay (Mycelial Growth Inhibition)

Objective: To determine the EC50 value of this compound for the isolated fungal strains.

Materials:

  • Pure fungal cultures

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Solvent for this compound (e.g., acetone or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Digital calipers or ruler

Methodology:

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Amended Media Preparation: Autoclave PDA and cool it to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL).[14] A control plate with only the solvent should also be prepared. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of a 7-day-old pure fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.[14]

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each flutriaflo concentration using the following formula:

    • Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • EC50 Determination: Use probit analysis or non-linear regression to plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value.

Protocol 3: Molecular Detection of CYP51A Mutations

Objective: To identify mutations in the CYP51A gene associated with this compound resistance.

Materials:

  • Pure fungal cultures

  • DNA extraction kit

  • PCR thermocycler and reagents

  • Primers designed to amplify the CYP51A gene

  • Gel electrophoresis equipment and reagents

  • DNA sequencing service

Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from pure fungal cultures using a commercial DNA extraction kit or a standard protocol.

  • PCR Amplification: Amplify the CYP51A gene using specific primers. The primer design should be based on the known CYP51A sequence of the target fungus.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of the correct fragment size.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.[5]

  • Sequence Analysis: Align the obtained sequences with the wild-type CYP51A sequence of a known sensitive isolate to identify any point mutations, insertions, or deletions.[5]

Data Presentation

Quantitative data from resistance monitoring should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Sensitivity of Fungal Isolates to this compound

Isolate IDOrigin (Location/Host)Collection DateEC50 (µg/mL)Resistance Factor (RF)*
Fg-001Wheat Field A2025-09-150.851.0
Fg-002Wheat Field A2025-09-155.206.1
Fg-003Barley Field B2025-09-201.201.4
Fg-004Barley Field B2025-09-2015.7518.5
Fg-005Wheat Field C2025-09-220.951.1

*Resistance Factor (RF) = EC50 of the test isolate / EC50 of a known sensitive baseline isolate.

Table 2: CYP51A Gene Mutations in Fungal Isolates

Isolate IDEC50 (µg/mL)CYP51A Mutation(s)Predicted Amino Acid Change
Fg-0010.85None (Wild-Type)-
Fg-0025.20G to C at position 460Alanine to Glycine
Fg-0031.20None (Wild-Type)-
Fg-00415.75A to T at position 136Tyrosine to Phenylalanine
Fg-0050.95None (Wild-Type)-

Signaling Pathway of this compound Action and Resistance

This compound, like other DMI fungicides, inhibits the C14-demethylase enzyme, which is encoded by the CYP51A gene. This enzyme is a key component of the ergosterol biosynthesis pathway. In resistant fungi, mutations in the CYP51A gene can lead to an altered enzyme that is less sensitive to this compound, allowing ergosterol synthesis to continue.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_action This compound Action & Resistance Lanosterol Lanosterol Epoxy 14α-demethylated intermediate Lanosterol->Epoxy C14-demethylation Ergosterol Ergosterol Epoxy->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound CYP51A_WT CYP51A (Wild-Type) This compound->CYP51A_WT Inhibition CYP51A_Mut CYP51A (Mutant) This compound->CYP51A_Mut Reduced Inhibition Mutation Mutation in CYP51A gene Mutation->CYP51A_Mut Leads to

Caption: Mechanism of this compound action and resistance in fungi.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for monitoring this compound resistance in fungal populations. A combination of phenotypic and genotypic assays is recommended for a robust and informative monitoring program. The early detection of resistance is paramount for the development and implementation of sustainable disease management strategies, thereby preserving the efficacy of this important class of fungicides. Continuous monitoring and data sharing within the scientific and agricultural communities are essential for a proactive approach to fungicide resistance management.[15]

References

In vitro and in vivo evaluation of Flutriafol against powdery mildew

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Flutriafol for Powdery Mildew Control

Introduction

This compound is a systemic triazole fungicide widely recognized for its efficacy against a broad spectrum of fungal pathogens, including various species of powdery mildew.[1][2] As a member of the demethylation inhibitor (DMI) class of fungicides (FRAC Code 3), it provides both preventative and curative action against infections.[2][3] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, offering protection to both treated areas and new growth.[1] this compound is utilized on a diverse range of crops, including cereals, fruits, and vegetables, to manage and control devastating fungal diseases.[1][3]

Mechanism of Action

The primary mode of action for this compound is the inhibition of sterol biosynthesis in fungi.[1] Specifically, it targets and inhibits the C14-demethylase enzyme, which is crucial for the production of ergosterol.[4] Ergosterol is an essential component of fungal cell membranes, responsible for maintaining their structure and function.[4] By disrupting ergosterol production, this compound effectively halts fungal growth and reproduction, leading to the control of the pathogen.[2]

Caption: Mechanism of this compound targeting the C14-demethylase enzyme in the fungal ergosterol biosynthesis pathway.

Data Presentation

In Vitro Efficacy

Quantitative in vitro data for this compound specifically against powdery mildew is not extensively detailed in the provided literature. However, standard assays are used to determine metrics like the effective concentration to inhibit 50% of growth (EC50). A microtiter plate assay for assessing the sensitivity of Septoria tritici to this compound has been developed, which could be adapted for powdery mildew conidia.[5] The table below outlines typical parameters evaluated in such studies.

ParameterOrganismAssay MethodTypical ResultReference
EC50 (µg/mL)Powdery Mildew (Erysiphe spp.)Spore Germination AssayVaries by species and resistance[5]
Mycelial Growth Inhibition (%)Various FungiAmended PDA MediumSignificant inhibition
Minimum Inhibitory Conc. (MIC)Septoria triticiMicrotiter Plate AssayIsolate-dependent[5]
In Vivo Efficacy

In vivo studies demonstrate this compound's strong systemic and translaminar activity, which is crucial for protecting entire leaves and new growth from powdery mildew.

ParameterOrganismHost PlantKey FindingReference
Disease Control (%)Hop Powdery MildewHopsNearly 100% control when applied 24h before inoculation.[6]
Translaminar Activity (Zone of Inhibition)Hop Powdery MildewHops246.3 mm² on the adaxial surface after abaxial application.[6]
Yield ResponseWheat Powdery MildewWheatIn-furrow application significantly increased yield, partly by reducing necrosis from other diseases.[7]
Disease Severity ReductionPowdery MildewVariousEffective as both a curative and preventative treatment.[3][4]

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound via Spore Germination Inhibition Assay

This protocol is designed to determine the efficacy of this compound in inhibiting the germination of powdery mildew conidia.

1. Preparation of Fungal Inoculum:

  • Collect fresh, viable conidia from powdery mildew-infected leaves of a host plant.

  • Gently brush the conidia into sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) to create a spore suspension.

  • Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 1 x 10^5 to 1 x 10^6 conidia/mL.[8]

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).

  • Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control with no fungicide should be included.

3. Assay Procedure (Hanging Drop Method):

  • Place a drop (approx. 20 µL) of each this compound dilution onto a sterile coverslip.

  • Add an equal volume of the prepared spore suspension to each drop and mix gently.

  • Invert the coverslip and place it over the concavity of a sterile cavity slide, sealing the edges with petroleum jelly to maintain humidity.

  • Incubate the slides in a moist chamber at a temperature optimal for the specific powdery mildew species (typically 20-24°C) for 24-48 hours.[9][10]

4. Data Collection and Analysis:

  • After incubation, observe at least 100 conidia per replicate under a light microscope.

  • A conidium is considered germinated if the germ tube is at least half the length of the conidium itself.

  • Calculate the percentage of spore germination for each concentration.

  • Determine the Percent Inhibition of germination using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the germination percentage in the control and T is the germination percentage in the treatment.[11]

prep_spores 1. Prepare Spore Suspension (1x10^5 conidia/mL) assay_setup 3. Mix Spores & Fungicide on Coverslip (Hanging Drop) prep_spores->assay_setup prep_fungicide 2. Prepare Serial Dilutions of this compound prep_fungicide->assay_setup incubation 4. Incubate (24-48h, 22°C) assay_setup->incubation observation 5. Microscopic Observation (Count Germinated Spores) incubation->observation analysis 6. Calculate Percent Inhibition vs. Control observation->analysis

Caption: Experimental workflow for the in vitro spore germination inhibition assay.
Protocol 2: In Vivo Evaluation of this compound in a Greenhouse Setting

This protocol outlines a method to assess the preventative and curative efficacy of this compound against powdery mildew on whole plants.

1. Plant Propagation and Maintenance:

  • Grow susceptible host plants (e.g., wheat, cucumber, grape) from seed in pots containing sterile potting mix.

  • Maintain the plants in a controlled greenhouse environment with conditions conducive to growth but initially free of powdery mildew.

2. Fungicide Application:

  • Prepare the desired concentration of this compound in water, including any recommended adjuvants.

  • Divide plants into treatment groups:

    • Untreated Control: Sprayed with water only.
    • Preventative Treatment: Apply this compound 24-72 hours before fungal inoculation.[6]
    • Curative Treatment: Apply this compound 24-72 hours after the first signs of infection appear.

  • Spray the plants until foliage is thoroughly covered but not to the point of runoff.

3. Inoculation:

  • Inoculate plants (excluding a healthy control group) by shaking heavily infected "spreader" plants over them or by using a spore suspension spray.

  • Ensure uniform distribution of conidia across the leaf surfaces.

4. Incubation and Disease Development:

  • Place all plants in a growth chamber or greenhouse with conditions favorable for powdery mildew development (e.g., high humidity, moderate temperatures of 20-25°C).[12]

  • Monitor plants daily for the appearance and spread of disease symptoms.

5. Disease Assessment:

  • At set intervals (e.g., 7, 14, and 21 days post-inoculation), assess the disease severity on leaves.

  • Use a standardized rating scale, for example: 0 = no infection; 1 = 1-5% leaf area infected; 2 = 6-10%; 3 = 11-25%; 4 = 26-50%; 5 = >50% leaf area infected.[13]

  • Calculate the Percent Disease Index (PDI) and the efficacy of the fungicide treatment compared to the untreated control.

prep_node prep_node treat_node treat_node assess_node assess_node plant_prop 1. Propagate Host Plants in Greenhouse grouping 2. Divide Plants into Treatment Groups plant_prop->grouping prevent_app 3a. Apply this compound (Preventative Group) grouping->prevent_app inoculation 4. Inoculate with Powdery Mildew Spores grouping->inoculation prevent_app->inoculation incubation 5. Incubate in Controlled Environment prevent_app->incubation curative_app 3b. Apply this compound (Curative Group) inoculation->curative_app curative_app->incubation assessment 6. Assess Disease Severity at Intervals (7, 14, 21 days) incubation->assessment analysis 7. Calculate Disease Control Efficacy assessment->analysis

Caption: Experimental workflow for an in vivo greenhouse trial evaluating this compound.

References

Application Notes and Protocols for the Extraction of Flutriafol and its Metabolites from Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flutriafol is a broad-spectrum systemic triazole fungicide used to control a variety of fungal diseases in crops.[1][2] Its chemical structure, [(R, S)-2, 4-difluoro-a-(1H-1,2,4-triazol-1-ylmethyl)-benzhydryl alcohol], allows it to inhibit the biosynthesis of fungal sterols.[3] Due to its high persistence in soil, with half-lives that can extend to hundreds or even thousands of days, this compound poses a potential risk for environmental contamination, including leaching into groundwater.[3][4] Consequently, robust and efficient analytical methods are essential for monitoring its residues and those of its metabolites in soil to ensure environmental safety and regulatory compliance.

Common metabolites of this compound include triazole derivatives such as triazole alanine (TA), triazole lactic acid (TLA), and triazole acetic acid (TAA).[3] The extraction methods detailed below are applicable for the parent compound and can be adapted and validated for its metabolites, which are often polar in nature. The choice of method depends on the laboratory's available equipment, desired sample throughput, and specific data quality objectives.

This document provides detailed protocols for three widely used soil extraction methods for this compound: a classical method involving solvent extraction and Solid-Phase Extraction (SPE) cleanup, the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, and an Ultrasound-Assisted Extraction (UAE) method with dispersive SPE (dSPE) cleanup.

Method 1: Acetonitrile Extraction with Solid-Phase Extraction (SPE) Cleanup

This method is a conventional and robust approach suitable for processing a smaller number of samples where high accuracy is paramount. It involves liquid-solid extraction followed by a cartridge-based cleanup step to remove matrix interferences before instrumental analysis, typically by HPLC-UV, HPLC-MS/MS, or GC/MS.[5][6]

Experimental Protocol

1. Materials and Reagents

  • Soil sample, air-dried and sieved (2 mm)

  • This compound analytical standard (purity >99%)

  • Acetonitrile (HPLC or pesticide residue grade)[5]

  • Hexane (pesticide residue grade)[5]

  • Acetone (pesticide residue grade)[6]

  • Ethyl Acetate (pesticide residue grade)[6]

  • Sodium chloride (NaCl)[5]

  • Anhydrous sodium sulfate

  • Florisil or C18 SPE cartridges[5][6]

  • Nitrogen gas, high purity

  • Glassware: 250 mL conical flasks, volumetric flasks, centrifuge tubes, test tubes

  • Mechanical shaker[5]

  • Rotary evaporator or nitrogen evaporator[6]

2. Sample Preparation and Extraction

  • Weigh 20 g of the homogenized soil sample into a 250 mL conical flask.[5]

  • Add 100 mL of acetonitrile and 5 g of sodium chloride to the flask.[5]

  • Seal the flask and place it on a mechanical shaker for 1 hour to extract the analytes.[5]

  • Allow the soil to settle, then filter the supernatant through filter paper.

  • Transfer a 50 mL aliquot of the supernatant to a pear-shaped flask.[5]

  • Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen at <40°C.[6]

3. Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning : Precondition a Florisil SPE cartridge with 4 mL of hexane.[5]

  • Sample Loading : Re-dissolve the concentrated extract from step 6 (Sample Preparation) in a small volume of hexane (e.g., 2 mL) and load it onto the conditioned SPE cartridge.[5]

  • Washing : Wash the cartridge with 5 mL of a hexane-acetone mixture (80:20, v/v) and discard the eluate. This step removes non-polar interferences.[5][6]

  • Elution : Elute the target analytes (this compound and metabolites) from the cartridge by passing 10 mL of ethyl acetate or three portions of 5 mL hexane-acetone (80:20, v/v).[5][6] Collect the eluate in a clean test tube.

  • Final Concentration : Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitution : Reconstitute the final residue in a suitable volume (e.g., 2 mL) of acetonitrile or another appropriate solvent for instrumental analysis.[5]

4. Instrumental Analysis

  • Analyze the final extract using HPLC-UV, HPLC-MS/MS, or GC/MS.[5][6][7]

Workflow Diagram: SPE Method

SPE_Workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis s1 1. Weigh 20g Soil s2 2. Add 100mL Acetonitrile + 5g NaCl s1->s2 s3 3. Shake for 1 hour s2->s3 s4 4. Filter Supernatant s3->s4 s5 5. Concentrate 50mL Aliquot to Dryness s4->s5 c1 6. Condition Florisil SPE Cartridge s5->c1 c2 7. Load Sample Extract c1->c2 c3 8. Wash (Hexane-Acetone) c2->c3 c4 9. Elute this compound (Ethyl Acetate) c3->c4 c5 10. Evaporate Eluate to Dryness c4->c5 a1 11. Reconstitute in Acetonitrile c5->a1 a2 12. HPLC or GC Analysis a1->a2

Caption: Workflow for this compound extraction using SPE.

Method 2: QuEChERS Extraction and Dispersive SPE (dSPE) Cleanup

The QuEChERS method is a high-throughput technique that simplifies the extraction process, reduces solvent consumption, and is effective for a wide range of pesticides, including this compound.[8][9][10] The procedure involves a salting-out liquid-liquid extraction followed by a rapid cleanup step using dSPE.

Experimental Protocol

1. Materials and Reagents

  • Soil sample, air-dried and sieved

  • Deionized water

  • Acetonitrile (HPLC or pesticide residue grade)[11]

  • QuEChERS extraction salts (e.g., magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate). Commercial pouches are recommended.[11]

  • dSPE cleanup tubes containing primary secondary amine (PSA) and MgSO₄. C18 may also be included.[1][11]

  • This compound and metabolite analytical standards

  • Glassware: 50 mL and 2 mL centrifuge tubes

  • Vortex mixer[11]

  • High-speed centrifuge[11]

2. Sample Preparation and Extraction

  • Weigh 3 g of air-dried soil into a 50 mL centrifuge tube.[11]

  • Add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.[11]

  • Add 10 mL of acetonitrile to the tube.[11]

  • Shake or vortex vigorously for 5 minutes to ensure thorough extraction.[11]

  • Add the contents of a buffered QuEChERS extraction salt pouch (e.g., containing MgSO₄ and NaCl).[1][11]

  • Immediately shake the tube for at least 2 minutes to induce phase separation.[11]

  • Centrifuge the sample for 5 minutes at ≥3000 rcf (relative centrifugal force).[11] The upper acetonitrile layer contains the extracted pesticides.

3. Dispersive SPE (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL dSPE tube containing PSA and MgSO₄.[11]

  • Vortex the dSPE tube for 1 minute to facilitate the removal of matrix components like fatty acids and organic acids.[11]

  • Centrifuge for 2 minutes at high rcf (e.g., ≥5000).[11]

  • Carefully collect the cleaned supernatant.

  • Filter the final extract through a 0.2 µm syringe filter directly into an autosampler vial for analysis.[3][11]

4. Instrumental Analysis

  • Analyze the final extract using LC-MS/MS or UHPLC-Q-Orbitrap-MS, which provide the necessary sensitivity and selectivity for complex matrices.[1][3]

Workflow Diagram: QuEChERS Method

QuEChERS_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis s1 1. Weigh 3g Soil + 7mL Water s2 2. Add 10mL Acetonitrile s1->s2 s3 3. Vortex for 5 min s2->s3 s4 4. Add QuEChERS Salts (MgSO₄, NaCl) s3->s4 s5 5. Shake for 2 min s4->s5 s6 6. Centrifuge (≥3000 rcf) s5->s6 c1 7. Transfer 1mL Supernatant to dSPE tube (PSA, MgSO₄) s6->c1 c2 8. Vortex for 1 min c1->c2 c3 9. Centrifuge (≥5000 rcf) c2->c3 a1 10. Filter Supernatant (0.2 µm) c3->a1 a2 11. LC-MS/MS Analysis a1->a2

Caption: Workflow for this compound extraction using QuEChERS.

Method 3: Ultrasound-Assisted Extraction (UAE) with dSPE Cleanup

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance solvent penetration into the soil matrix, improving extraction efficiency and often reducing extraction time. This method is particularly effective for strongly sorbed analytes.

Experimental Protocol

1. Materials and Reagents

  • Same as for the QuEChERS method.

  • Ultrasonic bath or probe sonicator.

2. Sample Preparation and Extraction

  • Weigh an appropriate amount of soil sample (e.g., 5-10 g) into a suitable extraction vessel (e.g., 50 mL centrifuge tube).

  • Add an appropriate volume of acetonitrile (e.g., 10-20 mL).

  • Place the vessel in an ultrasonic bath and sonicate for 15-30 minutes.[1]

  • Add QuEChERS salts (MgSO₄ and NaCl) to induce phase separation.[1]

  • Shake vigorously for 2 minutes.

  • Centrifuge the sample for 5 minutes at ≥3000 rcf to separate the layers.[1]

3. Dispersive SPE (dSPE) Cleanup and Analysis

  • Follow steps 1-5 from the "Dispersive SPE (dSPE) Cleanup" and "Instrumental Analysis" sections of the QuEChERS protocol above.[1]

Quantitative Data Summary

The performance of these extraction methods is typically evaluated based on recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The tables below summarize representative data from cited literature.

Table 1: Performance Data for Acetonitrile Extraction with SPE Cleanup

Matrix Fortification Level (mg/kg) Average Recovery (%) RSD (%) LOQ (mg/kg) LOD Reference
Soil 0.01 93.4 6.8 0.01 0.04 ng [5]
Soil 0.1 96.4 4.2 0.01 0.04 ng [5]
Soil 1.0 95.2 3.8 0.01 0.04 ng [5]
Soil 0.01 70-120 (target) <20 (target) 0.01 - [6]

| Soil | 0.5 | 70-120 (target) | <20 (target) | 0.01 | - |[6] |

Table 2: Performance Data for Ultrasound-Assisted Extraction with dSPE Cleanup

Matrix Fortification Level (mg/kg) Average Recovery (%) RSD (%) LOQ (mg/kg) LOD (mg/kg) Reference

| Soil | Not Specified | 72.9 - 102 | < 12 | 0.02 | 0.006 |[1] |

Conclusion

The selection of an appropriate soil extraction method for this compound and its metabolites is critical for achieving reliable and accurate analytical results. The conventional Acetonitrile Extraction with SPE Cleanup offers high recovery and clean extracts but is more labor-intensive.[5] The QuEChERS method provides a much faster, cheaper, and safer alternative with excellent performance, making it ideal for routine analysis and high-throughput laboratories.[10][11] Ultrasound-Assisted Extraction can further enhance extraction efficiency, particularly for aged or challenging soil matrices.[1]

For all methods, final determination using mass spectrometry-based techniques such as LC-MS/MS is recommended for unambiguous identification and sensitive quantification of both this compound and its metabolites.[1][7] It is imperative that any chosen method be properly validated in-house for the specific soil types and analytes of interest to ensure data quality.

References

Troubleshooting & Optimization

Technical Support Center: Flutriafol Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flutriafol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to this compound's solubility in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in laboratory assays?

A1: this compound is a broad-spectrum systemic fungicide belonging to the triazole class.[1][2] Its mechanism of action involves inhibiting the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4][5] In laboratory assays, this compound's low aqueous solubility can lead to precipitation when stock solutions, typically made in organic solvents, are diluted into aqueous buffers or cell culture media. This can cause inaccurate concentration measurements, poor compound availability to the target, and unreliable experimental results.

Q2: Which organic solvents are recommended for preparing a primary stock solution of this compound?

A2: this compound exhibits high solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is an excellent choice, capable of dissolving this compound at concentrations as high as 250 mg/mL, though ultrasonic assistance may be required.[6] Other suitable solvents include acetone, dichloromethane, and methanol.[7][8][9] Stock solutions for analytical standards have also been successfully prepared in acetonitrile and methanol.[10][11][12]

Q3: My this compound precipitates when I add it to my aqueous assay medium. What can I do to prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue. Here are several troubleshooting steps:

  • Lower the Final Concentration: Ensure the final concentration in your assay does not exceed this compound's aqueous solubility limit (approximately 95-130 mg/L).[7][13]

  • Optimize Stock Concentration: Use a more concentrated stock solution to minimize the volume of organic solvent added to the aqueous medium. A high percentage of organic solvent can cause the compound to "crash out."

  • Use an Intermediate Dilution: Perform a serial dilution, first diluting the primary stock into a solvent that is miscible with both your stock solvent and the final aqueous medium.

  • Incorporate a Surfactant: Consider adding a small, non-interfering amount of a non-ionic surfactant to your final assay medium to improve dispersion and solubility.[14][15]

  • Vortex During Dilution: Add the stock solution to the aqueous medium slowly while continuously vortexing or stirring to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.

Q4: Can I use surfactants to improve this compound's solubility, and are there specific types to consider?

A4: Yes, surfactants are often used in agrochemical formulations to enhance the solubility and dispersion of active ingredients like this compound.[16] For laboratory assays, non-ionic surfactants are generally preferred as they are less likely to interfere with biological systems.[15] It is crucial to run a vehicle control with the surfactant alone to ensure it does not affect your experimental results. The optimal surfactant and its concentration must be determined empirically for your specific assay conditions.

Q5: What are the visual or analytical indicators of solubility problems in my experiment?

A5: Solubility issues can manifest in several ways:

  • Visual Cues: The most obvious sign is the appearance of a cloudy or hazy solution, or the formation of a visible precipitate after adding this compound to your medium.

  • Inconsistent Results: High variability between replicate wells or experiments can indicate non-uniform compound dispersion.

  • Non-linear Dose-Response: A dose-response curve that plateaus unexpectedly or shows a sharp drop-off in activity at higher concentrations may suggest that the compound is precipitating, and the actual concentration in solution is lower than the nominal concentration.

  • Microscopic Examination: Checking your cell culture plates under a microscope may reveal crystalline structures of the precipitated compound.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in water and various organic solvents, providing a reference for preparing stock solutions.

SolventTemperature (°C)pHSolubilityCitation(s)
Water20795 - 130 mg/L[7][8][9][13]
DMSORoom TempN/A~250 mg/mL[6]
Acetone20N/A116 - 190 g/L[7][9]
Dichloromethane20-23N/A~150 g/L[9]
Methanol20-23N/A~69 g/L[9]
HexaneN/AN/ASparingly Soluble[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a highly concentrated primary stock solution.

Materials:

  • This compound (MW: 301.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • 1.5 mL microcentrifuge tube

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh this compound: Accurately weigh out 30.13 mg of this compound powder and transfer it to a 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex vigorously for 2-3 minutes.

  • Inspect for Solubility: Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particles remain, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[6]

  • Storage: Once fully dissolved, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for a typical assay.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Intermediate Dilution (Recommended): First, create a 1 mM intermediate stock. Pipette 5 µL of the 100 mM DMSO stock into 495 µL of DMSO or ethanol to create a 1:100 dilution. Vortex thoroughly.

  • Final Dilution: Vigorously vortex the tube containing your target aqueous buffer (e.g., 990 µL).

  • Add Stock to Buffer: While the buffer is still vortexing, add 10 µL of the 1 mM intermediate stock solution drop-by-drop into the buffer. This 1:100 dilution results in a final this compound concentration of 10 µM and a final solvent concentration of 0.1%.

  • Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution immediately in your assay to minimize the risk of precipitation over time.

Visualizations

Troubleshooting this compound Solubility Issues

The following workflow provides a systematic approach to diagnosing and solving solubility problems during your experiments.

G cluster_0 Troubleshooting Workflow A Start: Solubility Issue (Precipitation / Haze) B Is final concentration below 130 mg/L? A->B C Reduce final concentration in assay. B->C No D Is stock solvent <1% of final volume? B->D Yes C->B E Decrease solvent volume. Use higher concentration stock. D->E No F Prepare fresh working solution. Add stock to vortexing buffer. D->F Yes E->D G Does precipitation persist? F->G H Consider adding a low-level, non-interfering surfactant. G->H Yes I Issue Resolved G->I No J Run vehicle controls for new conditions. H->J J->I

Caption: A workflow diagram for troubleshooting this compound solubility.

This compound's Mechanism of Action

This diagram illustrates the signaling pathway inhibited by this compound, providing context for its use in antifungal research.

G cluster_1 Mechanism of Action: Ergosterol Biosynthesis Inhibition Lanosterol Lanosterol C14-demethylase C14-demethylase Lanosterol->C14-demethylase Substrate 14-alpha-demethylated\nIntermediates 14-alpha-demethylated Intermediates Ergosterol Ergosterol 14-alpha-demethylated\nIntermediates->Ergosterol ...multiple steps Disrupted Fungal\nCell Membrane Disrupted Fungal Cell Membrane This compound This compound This compound->C14-demethylase Inhibits C14-demethylase\n(CYP51) C14-demethylase (CYP51) C14-demethylase->14-alpha-demethylated\nIntermediates Catalyzes

Caption: this compound inhibits the C14-demethylase enzyme in fungi.

References

Technical Support Center: Troubleshooting Poor Efficacy of Flutriafol in Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor efficacy of Flutriafol in greenhouse experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a broad-spectrum systemic fungicide belonging to the triazole chemical class. Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol.[1] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to the cessation of fungal growth and development.[2][3] this compound exhibits both protective and curative activity against a wide range of fungal pathogens.[4]

Q2: What are the common reasons for the poor performance of this compound in a greenhouse setting?

A2: Several factors can contribute to the reduced efficacy of this compound in greenhouse experiments. These can be broadly categorized as issues related to the application process, environmental conditions, the pathogen, and the plant itself. Common reasons include incorrect application rates, improper timing of application, inadequate coverage, suboptimal environmental conditions affecting systemic uptake, and the development of fungicide resistance in the target pathogen population.

Q3: How can I be sure I am using the correct application rate of this compound for my greenhouse experiment?

A3: Fungicide labels often provide application rates for field crops, which need to be scaled down for smaller-scale greenhouse experiments. It is crucial to calculate the correct concentration and volume to apply to individual pots or trays. A common mistake is using rates that are too low to be effective.[5] Refer to the tables below for guidance on calculating appropriate rates. Always consult the product label for specific recommendations.

Q4: Can environmental conditions in the greenhouse affect this compound's performance?

A4: Yes, environmental conditions play a significant role. Factors such as temperature, humidity, and soil moisture can influence the systemic uptake and translocation of this compound within the plant.[6] Extreme temperatures or drought stress can hinder the plant's ability to absorb and move the fungicide to the site of infection, reducing its effectiveness. High humidity and wet foliage can create conditions that are highly favorable for disease development, potentially overwhelming the fungicide's capacity for control.[7]

Q5: Is it possible that the fungal pathogen in my experiment has developed resistance to this compound?

A5: Yes, fungicide resistance is a significant concern, especially in environments with repeated fungicide applications like greenhouses.[4][8] The repeated use of fungicides with the same mode of action, such as triazoles, can select for naturally occurring resistant individuals within the fungal population.[8] If you suspect resistance, it is crucial to implement a resistance management strategy, including rotating fungicides with different modes of action (different FRAC codes). Recent studies have shown reduced sensitivity and resistance to this compound in some fungal populations.[9]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to the poor efficacy of this compound.

Guide 1: Application and Dosage Issues
Question/Issue Possible Cause Troubleshooting Steps
Did I apply the correct dose? Incorrect calculation of application rate for small-scale experiments.Review your calculations. Use the tables provided below to ensure you are using a rate equivalent to the recommended field application. Consider performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Was the application timing appropriate? Application was made too late, after the disease was already well-established.This compound has curative properties, but it is most effective when applied preventatively or in the early stages of infection.[4] For future experiments, apply this compound before or immediately upon the first signs of disease.
Was the spray coverage adequate? Uneven application, leading to some parts of the plant being unprotected.Ensure thorough coverage of all plant surfaces, including the undersides of leaves. For soil-borne pathogens, ensure the drench application thoroughly saturates the growing media. Use appropriate spray nozzles and pressure to achieve a fine, even mist.[3]
Was the fungicide solution prepared correctly? Improper mixing, leading to an incorrect concentration or inactive ingredients.Always follow the product label for mixing instructions. Ensure the product is fully dissolved or suspended in water. Check the pH of your water source, as highly alkaline or acidic water can sometimes affect fungicide stability and performance.[3]
Guide 2: Plant and Environmental Factors
Question/Issue Possible Cause Troubleshooting Steps
Are the plants stressed? Stressed plants (e.g., due to drought, high temperatures, or nutrient deficiencies) may not effectively absorb and translocate the systemic fungicide.Maintain optimal growing conditions for your plants. Avoid water stress and extreme temperatures. Ensure a balanced nutrient supply. Healthy plants are better able to utilize systemic fungicides.
Is the growing medium appropriate? The composition of the potting mix could affect fungicide availability for root uptake in drench applications.Use a well-draining potting mix. Highly organic soils may sometimes bind with fungicides, reducing their availability to the plant roots.
Are the environmental conditions conducive to disease? High humidity, leaf wetness, and temperatures that favor the pathogen can lead to high disease pressure that overwhelms the fungicide.Improve air circulation to reduce humidity and leaf wetness duration.[7] Water plants in the morning to allow foliage to dry quickly. If possible, adjust greenhouse temperatures to be less favorable for the specific pathogen.
Guide 3: Fungicide Resistance
Question/Issue Possible Cause Troubleshooting Steps
Has the same fungicide group been used repeatedly? Continuous use of triazole fungicides (FRAC Group 3) can select for resistant fungal strains.Implement a fungicide resistance management program. Rotate this compound with fungicides from different FRAC groups.[10] Tank-mixing with a multi-site contact fungicide can also be an effective strategy.
How can I confirm fungicide resistance? Laboratory testing is required to definitively confirm resistance.If you suspect resistance, you can conduct a laboratory assay. This typically involves isolating the pathogen and testing its growth on media amended with different concentrations of this compound. A significant increase in the EC50 value (the concentration that inhibits 50% of growth) compared to a known sensitive isolate indicates resistance.

Data Presentation: this compound Application Rates for Greenhouse Experiments

The following tables provide guidance on adapting field application rates of this compound for greenhouse pot experiments. These are general recommendations and may need to be adjusted based on the specific crop, pathogen, and environmental conditions. Always refer to the product label for the most accurate information.

Table 1: Conversion of Field Application Rates to Greenhouse Pot Applications

This compound FormulationTypical Field Rate (per hectare)Approximate Rate per m²Application Volume per Pot (for drench)
125 g/L SC0.5 - 1.0 L0.05 - 0.1 mL50 - 100 mL
250 g/L SC0.25 - 0.5 L0.025 - 0.05 mL50 - 100 mL
500 g/L SC0.125 - 0.25 L0.0125 - 0.025 mL50 - 100 mL

Note: 1 hectare = 10,000 m². The application volume for drenching will depend on the pot size and the water-holding capacity of the growing medium. The goal is to thoroughly wet the root zone without excessive leaching.

Table 2: Example Calculation for a Foliar Spray Application in a Greenhouse

Parameter Value Notes
Target Application Rate 1 L/ha of 125 g/L this compound SCFrom product label
Greenhouse Area to be Treated 10 m²
Spray Volume 500 L/haTypical for thorough coverage
Calculation Steps
1. This compound per m²1 L / 10,000 m² = 0.0001 L/m²
2. Total this compound for 10 m²0.0001 L/m² * 10 m² = 0.001 L (1 mL)
3. Spray Volume per m²500 L / 10,000 m² = 0.05 L/m²
4. Total Spray Volume for 10 m²0.05 L/m² * 10 m² = 0.5 L (500 mL)
Final Mixture 1 mL of this compound in 500 mL of water To be applied evenly over the 10 m² area.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound as a Foliar Spray in Greenhouse Pot Experiments

Objective: To determine the efficacy of different concentrations of this compound applied as a foliar spray for the control of a specific foliar pathogen on a host plant.

Materials:

  • Healthy, uniform host plants of a susceptible variety.

  • Isolate of the target fungal pathogen.

  • This compound formulation.

  • Pressurized sprayer with a fine-mist nozzle.

  • Sterile water.

  • Wetting agent (optional, as per product label).

  • Growth chambers or a designated greenhouse area with controlled temperature, humidity, and lighting.

  • Disease assessment scale (e.g., 0-5 scale where 0 = no disease and 5 = severe disease).

Methodology:

  • Plant Preparation: Acclimatize plants to the greenhouse conditions for at least one week before the experiment. Ensure plants are well-watered and not under any stress.

  • Experimental Design: Use a completely randomized design with a minimum of 5 replicate plants per treatment. Treatments should include:

    • Untreated, non-inoculated control.

    • Untreated, inoculated control.

    • A range of this compound concentrations (e.g., based on the calculations in Table 2, including rates above and below the recommended rate).

  • Fungicide Application:

    • Prepare the this compound spray solutions immediately before use.

    • Spray the plants until runoff, ensuring complete coverage of all foliage.

    • Allow the spray to dry completely before inoculation (typically 24 hours).

  • Pathogen Inoculation:

    • Prepare a spore suspension of the pathogen at a known concentration.

    • Inoculate the plants by spraying the spore suspension evenly over the foliage.

  • Incubation: Place the plants in a high-humidity environment (e.g., cover with plastic bags or use a misting system) for 24-48 hours to promote infection.

  • Disease Assessment:

    • Move plants to conditions favorable for disease development.

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a pre-defined disease rating scale.

  • Data Analysis:

    • Calculate the mean disease severity for each treatment.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between treatments.

    • Calculate the percentage of disease control for each fungicide treatment compared to the inoculated control.

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps squalene_epoxide Squalene-2,3-epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol lanosterol->inhibition demethylated_sterol 14-demethylated sterol ergosterol Ergosterol demethylated_sterol->ergosterol Multiple Steps This compound This compound (Triazole Fungicide) This compound->inhibition Inhibits inhibition->demethylated_sterol C14-demethylase

Caption: Ergosterol biosynthesis pathway in fungi and the point of inhibition by this compound.

Troubleshooting_Workflow start Poor this compound Efficacy Observed check_application Review Application Protocol start->check_application application_correct Application Correct check_application->application_correct Correct adjust_application Adjust Application Rate, Timing, or Coverage check_application->adjust_application Incorrect check_environment Assess Environmental Conditions application_correct->check_environment environment_optimal Environment Optimal check_environment->environment_optimal Optimal optimize_environment Optimize Greenhouse Environment (Humidity, Temperature, Watering) check_environment->optimize_environment Suboptimal consider_resistance Investigate Fungicide Resistance environment_optimal->consider_resistance implement_resistance_management Implement Resistance Management Strategy (Rotate FRAC codes, Tank Mix) consider_resistance->implement_resistance_management Suspected end Improved Efficacy adjust_application->end optimize_environment->end implement_resistance_management->end

Caption: A workflow for troubleshooting the poor efficacy of this compound.

Fungicide_Resistance_Development repeated_use Repeated Use of a Single Fungicide Mode of Action (e.g., Triazoles) selection_pressure Increased Selection Pressure on Fungal Population repeated_use->selection_pressure resistant_individuals Selection and Proliferation of Naturally Occurring Resistant Individuals selection_pressure->resistant_individuals resistance Dominance of Resistant Strains in the Population resistant_individuals->resistance sublethal_doses Use of Sub-lethal Doses sublethal_doses->selection_pressure high_disease_pressure High Disease Pressure high_disease_pressure->selection_pressure

Caption: Factors contributing to the development of fungicide resistance.

References

Flutriafol stability and degradation under laboratory storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of flutriafol under typical laboratory storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue: Accelerated Degradation of this compound in Aqueous Solutions

If you observe a faster-than-expected degradation of this compound in your aqueous preparations, consider the following potential causes and solutions.

Potential CauseRecommended Action
Incorrect pH This compound is stable to hydrolysis at pH 5, 7, and 9 at temperatures up to 50°C for 30 days.[1] Verify the pH of your buffered solution. If necessary, prepare fresh buffer and re-measure the pH.
Photodegradation This compound is photolytically stable in aqueous buffer (pH 7) at 25°C.[1] However, prolonged exposure to high-intensity light, especially UV, should be avoided. Store solutions in amber vials or protect them from light.[2][3]
Microbial Contamination While this compound is a fungicide, contamination of your solutions with certain microbes could potentially lead to degradation. Ensure sterile handling procedures and consider filtration of your solutions.
Incompatible Reagents This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Review the composition of your formulation for any such reagents.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly closed container.[2] It should be protected from direct sunlight.[2][3] The recommended storage temperature range is generally between 0°C and 30°C.[4]

Q2: What is the expected shelf life of this compound?

A2: In a suitable storage environment, the typical shelf life of this compound is 2-3 years.[4] Always refer to the expiration date on the product label.[4]

Q3: Are there any specific materials to avoid when handling or storing this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][3]

Stability in Solution

Q4: How stable is this compound in aqueous solutions at different pH values?

A4: this compound is hydrolytically stable in buffered solutions at pH 5, 7, and 9 when stored at 25°C for up to 30 days.[1] It also demonstrates stability at these pH levels at 50°C for 30 days.[1]

Q5: Is this compound sensitive to light when in solution?

A5: this compound is considered stable to photolysis in aqueous buffer solutions (pH 7) at 25°C.[1]

Q6: What is the thermal stability of this compound?

A6: this compound is stable at ambient temperatures and under normal use conditions.[2] However, high temperatures can trigger its decomposition.[4]

Degradation Products

Q7: What are the major degradation products of this compound?

A7: In soil and under photolytic conditions, the primary degradation products identified are 1,2,4-triazole and 2,4'-difluorobenzophenone.[1] In plant metabolism, cleavage of the molecule can lead to the formation of triazole, triazole acetic acid, and triazole alanine.[1]

Quantitative Stability Data

The following tables summarize the stability of this compound under various laboratory conditions.

Table 1: Hydrolytic Stability of this compound in Aqueous Buffer

pHTemperature (°C)Duration (days)Remaining this compound (%)Reference
55030Stable[1]
75030Stable[1]
95030Stable[1]
52530Stable[1]
72530Stable[1]
92530Stable[1]

Table 2: Photolytic Stability of this compound in Aqueous Buffer (pH 7)

ConditionDurationRemaining this compound (%)Reference
25°C, simulated sunlightNot specifiedStable[1]

Table 3: Freezer Storage Stability of this compound in Various Matrices

MatrixStorage Period (months)Fortification Level (mg/kg)% Remaining
Wheat plant30.50100
Wheat plant60.5095
Animal commodities4Not specifiedStable
Soya bean seed5Not specifiedStable
Apple12Not specifiedStable
Barley grains12Not specifiedStable
Coffee beans12Not specifiedStable
Grapes23Not specifiedStable
Cabbage24Not specifiedStable
Oilseed rape24Not specifiedStable
Wheat (grains and straw)25Not specifiedStable
Pea seed25Not specifiedStable
Sugar beet root25Not specifiedStable
Source: JMPR Evaluation[1]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Solution

Objective: To assess the hydrolytic stability of this compound at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 5, 7, and 9.

  • Fortification: Spike the buffer solutions with a known concentration of this compound analytical standard.

  • Incubation: Store the fortified solutions in sealed vials at a constant temperature (e.g., 25°C or 50°C) in the dark.

  • Sampling: At predetermined time points (e.g., 0, 7, 14, and 30 days), withdraw an aliquot from each solution.

  • Analysis: Quantify the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5][6]

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

Caption: Troubleshooting workflow for unexpected this compound degradation.

Flutriafol_Degradation_Pathways cluster_photolytic Photolytic/Soil Degradation cluster_plant Plant Metabolism This compound This compound photolytic_degradation Photodegradation (Soil Surface) This compound->photolytic_degradation plant_metabolism Cleavage in Plants (e.g., Wheat, Barley) This compound->plant_metabolism triazole 1,2,4-Triazole photolytic_degradation->triazole difluorobenzophenone 2,4'-Difluorobenzophenone photolytic_degradation->difluorobenzophenone triazole2 Triazole plant_metabolism->triazole2 taa Triazole Acetic Acid plant_metabolism->taa tala Triazole Alanine plant_metabolism->tala

Caption: Simplified degradation pathways of this compound.

References

Addressing matrix effects in Flutriafol analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Flutriafol using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis by LC-MS/MS?

A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression (a decrease in the analyte response) or signal enhancement (an increase in the analyte response), ultimately affecting the accuracy and precision of quantification.[1] These effects are a common challenge in LC-MS/MS analysis, particularly with complex matrices such as food and environmental samples.

Q2: What causes matrix effects?

A2: Matrix effects primarily arise from competition between the analyte (this compound) and co-eluting matrix components for ionization in the MS source.[1] Factors such as the presence of salts, endogenous compounds, and formulation ingredients can all contribute to this phenomenon. The complexity of the sample matrix directly influences the severity of these effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of a standard solution of this compound in a pure solvent to the response of a standard spiked into an extract of a blank matrix sample (a sample known not to contain this compound). A significant difference between these two responses indicates the presence of matrix effects.

Q4: What are the most effective strategies to minimize matrix effects for this compound analysis?

A4: The most effective strategies involve a combination of:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used to clean up the sample and remove interfering matrix components.[2][3]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and matrix components can significantly reduce interference.

  • Calibration Strategies: The use of matrix-matched calibration standards or stable isotope-labeled internal standards are highly effective in compensating for matrix effects.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound signal (Signal Suppression) High concentration of co-eluting matrix components competing for ionization.1. Improve Sample Cleanup: Utilize a more rigorous clean-up step in your sample preparation protocol, such as additional dispersive solid-phase extraction (dSPE) sorbents in the QuEChERS method. 2. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components. 3. Optimize Chromatography: Adjust the gradient or change the column to improve the separation of this compound from interfering peaks.
Inconsistent or high this compound signal (Signal Enhancement) Co-eluting matrix components enhancing the ionization of this compound.1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for the enhancement effect. 2. Employ a Stable Isotope-Labeled Internal Standard: This is the most robust method to correct for variability in ionization.
Poor recovery of this compound Inefficient extraction from the sample matrix or loss during cleanup steps.1. Optimize Extraction Solvent: Ensure the chosen solvent is effective for extracting this compound from your specific matrix. 2. Evaluate Cleanup Sorbents: Some dSPE sorbents may cause analyte loss. Test different sorbents or reduce the amount used. For instance, Primary Secondary Amine (PSA) can remove acidic interferences but may also affect the recovery of some acidic pesticides.[5]
High background noise in the chromatogram Insufficient sample cleanup or contamination.1. Refine Sample Preparation: Incorporate additional cleanup steps or different sorbents. 2. Check for System Contamination: Run solvent blanks to ensure the LC-MS/MS system is clean.

Quantitative Data Summary

The following tables summarize typical recovery data and recommended LC-MS/MS parameters for this compound analysis.

Table 1: Recovery of this compound in Various Matrices

Matrix Fortification Level Recovery (%) Reference
Grapes0.01 - 0.5 mg/kg97.65 - 104.34[4]
Rice5, 10, and 50 µg/kgup to 111.5[6]
WheatNot specifiedFinal residues < 0.5 mg/kg[2][7]
TobaccoNot specified72.9 - 102[8]
Fruits and Vegetables0.01 and 25 mg/kg52.5 - 91.1[7]

Table 2: Recommended LC-MS/MS Parameters for this compound Analysis

Parameter Value
Precursor Ion (m/z) 302.1
Product Ion 1 (Quantifier) (m/z) 70.1
Collision Energy for Product Ion 1 (eV) 18
Product Ion 2 (Qualifier) (m/z) 123.1
Collision Energy for Product Ion 2 (eV) 29
Ionization Mode Positive Electrospray Ionization (ESI+)

Note: These values may require optimization on your specific instrument.

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline for the extraction of this compound from fruit and vegetable matrices.

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If a stable isotope-labeled internal standard is used, add it at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the transitions specified in Table 2.

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations for your instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample 1. Homogenized Sample extraction 2. Add Acetonitrile & Salts, Shake sample->extraction centrifuge1 3. Centrifuge extraction->centrifuge1 cleanup 4. dSPE Cleanup (Supernatant + Sorbents) centrifuge1->cleanup centrifuge2 5. Centrifuge cleanup->centrifuge2 filter 6. Filter Supernatant centrifuge2->filter lcms 7. LC-MS/MS Analysis filter->lcms

Caption: QuEChERS sample preparation workflow for this compound analysis.

troubleshooting_workflow cluster_suppression Signal Suppression cluster_enhancement Signal Enhancement / Inconsistency cluster_recovery Low Recovery start Inconsistent or Poor Results in this compound Analysis check_signal Observe Signal Suppression or Enhancement? start->check_signal improve_cleanup Improve Sample Cleanup (e.g., add dSPE step) check_signal->improve_cleanup Yes matrix_match Use Matrix-Matched Calibration Standards check_signal->matrix_match No / Enhancement dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample optimize_lc Optimize LC Separation dilute_sample->optimize_lc check_recovery Poor Analyte Recovery? optimize_lc->check_recovery use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_match->use_sil_is use_sil_is->check_recovery optimize_extraction Optimize Extraction Solvent check_recovery->optimize_extraction Yes check_sorbents Evaluate dSPE Sorbents for Analyte Loss optimize_extraction->check_sorbents

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Flutriafol Systemic Uptake in Woody Plants: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the systemic uptake of Flutriafol in woody plants during experimental trials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the systemic properties and behavior of this compound in woody plants.

Q1: What is the mechanism of this compound's systemic action in woody plants?

This compound is a triazole fungicide that functions as a demethylation inhibitor (DMI), blocking the biosynthesis of ergosterol, a critical component of fungal cell walls.[1][2] Its systemic nature means it is absorbed by the plant and transported through its vascular tissues.[3] Once absorbed, primarily through the roots, it moves upward (acropetally) within the xylem, the plant's water-conducting tissue, to protect new growth from infection.[1][4] This movement is driven by the transpiration stream.[5]

Flutriafol_Uptake_Pathway cluster_soil Soil Environment cluster_plant Woody Plant cluster_cellular Cellular Action Flutriafol_App This compound Application (Drench/Injection/Granules) Root_System Root System Flutriafol_App->Root_System Root Absorption Xylem Xylem (Vascular Tissue) Root_System->Xylem Translocation Start Stem Stem / Trunk Xylem->Stem Upward Movement (Acropetal) Leaves Leaves / Canopy Stem->Leaves Distribution Fungal_Pathogen Fungal Pathogen Leaves->Fungal_Pathogen Site of Action Ergosterol_Inhibition Ergosterol Biosynthesis Inhibition Fungal_Pathogen->Ergosterol_Inhibition Fungicidal Effect

Caption: General pathway of this compound from soil application to systemic action.

Q2: How does the chemical nature of this compound influence its systemic uptake?

This compound's high systemic mobility is a key characteristic among triazole fungicides.[2] Its physicochemical properties, such as its water solubility and partition coefficient (Log P), influence its ability to be absorbed by roots and move within the plant's xylem. A lower Log P value, like this compound's 2.3, indicates greater water solubility, which facilitates faster uptake and redistribution within the plant compared to other triazoles.[4]

Q3: What are the primary metabolites of this compound in plants?

Following uptake, this compound can be metabolized within the plant tissues. Common metabolites, also known as triazole derivate metabolites (TDMs), include triazole alanine (TA), triazole lactic acid (TLA), and triazole acetic acid (TAA).[6][7] The parent this compound compound is typically the most significant component of the residue, but the presence and concentration of these metabolites should be considered in analytical studies.[7]

Section 2: Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments.

Issue 1: Poor or inconsistent control of foliar disease after soil application.

Potential Cause Troubleshooting Step Rationale / Citation
Incorrect Placement Ensure application is within the root zone, typically 1-2 feet from the trunk, to target feeder roots. Avoid application directly on the trunk.[8] For in-furrow applications with fertilizer, placing the product below or to the side of the seed may reduce early protection.[9]The goal is to deliver the product uniformly to the area of active root uptake.[10]
Soil Conditions Ensure soil is moist but not saturated before application.[10] Cold, wet soils can slow root development and fungicide uptake.[9]Moist soil facilitates the dissolution and movement of this compound to the roots for absorption.[10]
Soil Type & Organic Matter Consider the soil's composition. High organic matter or clay content can bind the fungicide, reducing its availability for root uptake.This compound's adsorption to soil particles (measured by Kd) can affect its bioavailability.[11]
Formulation & Adjuvants Ensure the formulation is suitable for soil application. If mixing, confirm compatibility with other agents (e.g., liquid fertilizers).[12] The use of adjuvants or surfactants can improve the efficacy of fungicides.[13]The formulation affects how the active ingredient is released and interacts with the soil and plant roots.[3]
Application Rate Verify that the application rate is appropriate for the size (trunk diameter or height) of the woody plant.[14] Fungicide uptake can be reduced if carrier rates (e.g., fertilizer) are too low.[9]Under-application may not provide a sufficient concentration in plant tissues for effective disease control.[3]

Issue 2: this compound concentration in canopy tissue is below the limit of quantification (LOQ).

Potential Cause Troubleshooting Step Rationale / Citation
Insufficient Translocation Time Allow adequate time between application and sampling. Systemic movement from roots to the upper canopy is not instantaneous and depends on the tree's transpiration rate.Translocation is a physiological process that occurs over time. Studies have detected this compound in leaves 90 days after at-plant application.[4]
Plant Anatomy & Physiology Consider the plant species. Ring-porous species (e.g., oaks, elms) may translocate substances more rapidly in the current year's xylem compared to diffuse-porous species (e.g., maples, birches).[5]The structure of the xylem (vessel size and distribution) directly impacts the rate and pattern of systemic movement.[5]
Environmental Conditions Conduct applications during periods of active plant growth and transpiration (e.g., spring, early summer).[8] High humidity and moderate temperatures favor stomatal opening and transpiration, driving xylem flow.[15]Systemic uptake via the xylem is dependent on the plant's transpiration stream.[5] Low transpiration rates will result in slow upward movement.
Analytical Method Sensitivity Verify that the analytical method's LOQ is sufficiently low. Methods like HPLC-MS/MS are generally more sensitive than HPLC-UV for detecting trace residues.[6][16]The concentration in distal tissues may be low, requiring highly sensitive analytical techniques for accurate measurement.[7]

Issue 3: Signs of phytotoxicity observed on foliage or surrounding vegetation.

Potential Cause Troubleshooting Step Rationale / Citation
Over-application Recalibrate application equipment and double-check dosage calculations based on tree size.[14]Applying excessive amounts of any chemical can be harmful to plants.[3]
Incorrect Formulation Ensure the formulation used is labeled for the specific application method. Using a foliar spray formulation for soil drenching could lead to unintended concentrations.Formulations contain various co-formulants that can affect plant safety. Always follow label instructions.[3]
Spray Drift If using a foliar spray, avoid application during windy conditions to prevent drift onto non-target plants.[17]Off-target application can damage sensitive vegetation.
Adjuvant Incompatibility When using adjuvants, especially penetrant types, ensure they are compatible with this compound and safe for the target plant species. Using low-quality oils can increase the risk of tissue damage.[18]Certain adjuvants can increase cuticular penetration to a degree that may cause cell damage in the host plant.

Section 3: Experimental Protocols

Protocol 1: Soil Drench Application for Systemic Uptake Evaluation

This protocol outlines a method for applying this compound as a soil drench to individual woody plants for experimental purposes.

  • Plant Selection: Select healthy, well-established woody plants of uniform size and age. Document the species and trunk diameter at breast height (DBH) or plant height.

  • Pre-Application Preparation:

    • If the soil is dry, irrigate the area around the base of the tree 12-24 hours prior to application to ensure the soil is moist.[10]

    • Clear away any heavy mulch or surface debris from the application area to expose the soil.[10]

  • Solution Preparation:

    • Calculate the required amount of this compound active ingredient (g ai) based on the plant's DBH or height, as per experimental design. A general dosage may range from 1.25 to 5 g ai per inch of trunk diameter.[14]

    • Based on a specific formulation (e.g., 500 g/L this compound SC), calculate the volume of product needed.

    • Dilute the calculated product volume in a sufficient quantity of water (e.g., 1-2 gallons) to ensure even distribution around the tree base. The final volume is less critical than ensuring the correct amount of active ingredient is applied.[10]

  • Application:

    • Pour the prepared solution slowly and evenly on the soil around the base of the plant.[8]

    • Apply the drench in a band starting 1-2 feet away from the trunk and extending out towards the dripline to target the zone of fine feeder roots.[8]

  • Post-Application:

    • Replace any mulch that was moved.

    • Lightly irrigate the treated area with approximately half an inch of water to help move the product into the root zone. Avoid heavy irrigation that could cause runoff.

    • Establish a sampling schedule (e.g., 15, 30, 60, 90 days post-application) for tissue analysis.

Soil_Drench_Workflow Start Start: Select Woody Plants Prep Prepare Site: - Clear debris - Ensure moist soil Start->Prep Calc Calculate Dosage (based on plant size) Prep->Calc Mix Prepare Drench Solution (this compound + Water) Calc->Mix Apply Apply Solution to Root Zone Mix->Apply PostApp Post-Application: - Replace mulch - Lightly irrigate Apply->PostApp Sample Collect Tissue Samples (Scheduled Intervals) PostApp->Sample Analyze Analyze Samples for this compound & Metabolites Sample->Analyze End End: Data Evaluation Analyze->End

Caption: Experimental workflow for a soil drench application study.

Protocol 2: Tissue Sample Preparation and Extraction for HPLC Analysis

This protocol provides a general method for extracting this compound and its metabolites from plant tissue for subsequent analysis.

  • Sample Collection: Collect leaf, stem, or root samples at predetermined intervals. Place samples immediately in labeled bags and transport them on ice to the laboratory. Store at -20°C or below until processing.

  • Homogenization:

    • Weigh a representative subsample (e.g., 5-10 g) of the frozen plant tissue.

    • Finely chop or grind the tissue under cryogenic conditions (e.g., with liquid nitrogen) to a fine powder using a homogenizer or mortar and pestle.

  • Extraction:

    • Transfer the homogenized powder to a centrifuge tube.

    • Add an extraction solvent. A common choice is an acetonitrile/water mixture.[7] The volume should be sufficient to fully saturate the sample (e.g., 20 mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the sample in a shaker or sonicator for 15-30 minutes to ensure thorough extraction.

  • Centrifugation and Cleanup:

    • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the solid plant material.

    • Carefully decant the supernatant (the liquid extract) into a clean tube.

    • For cleaner samples required for sensitive instruments like HPLC-MS/MS, a solid-phase extraction (SPE) cleanup step may be necessary. This involves passing the extract through an SPE cartridge to remove interfering compounds like pigments and lipids.

  • Final Preparation:

    • Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or the initial mobile phase of the HPLC).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into an HPLC-UV or HPLC-MS/MS system for quantification.[6]

Section 4: Quantitative Data and Influencing Factors

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance for Systemic Uptake
Chemical Class Triazole[1]A well-established class of systemic fungicides.
Molecular Formula C₁₆H₁₃F₂N₃O[1]Defines the basic structure and mass of the molecule.
Systemic Action Acropetal (upward in xylem)[1]Protects new growth and distributes the fungicide throughout the canopy.
Log P (Octanol-Water Partition Coefficient) 2.3[4]Indicates moderate water solubility, facilitating efficient root uptake and xylem transport compared to more lipophilic (higher Log P) fungicides.
Persistence in Soil Can be very persistent (half-life can range from 84 to over 1000 days depending on conditions).[11][19]Long persistence ensures availability for root uptake over an extended period.[9]

Table 2: Key Factors Influencing Systemic Uptake and Efficacy

Factor Influence Recommendations for Optimization
Environmental Soil Moisture: Essential for dissolution and transport to roots.[10] Temperature & Humidity: Affect transpiration rates, which drive xylem flow.[15] Light: High light intensity can improve foliar uptake.[15]Apply to moist, not saturated, soil. Conduct applications during periods of active growth when transpiration is occurring.
Application Method: Soil drench/injection targets root uptake for long-term systemic action.[10] Foliar sprays provide faster surface and local systemic action but may offer shorter residual protection.[20] Placement: Application must be in the active root zone.[9] Adjuvants: Surfactants and penetrants can enhance uptake, especially for foliar applications.[13][18]Choose the method based on the target pathogen and desired speed/duration of control. Ensure precise placement and consider using appropriate, plant-safe adjuvants.
Plant-Related Species & Vascular Anatomy: Ring-porous trees may show faster translocation than diffuse-porous ones.[5] Growth Stage: Actively growing plants with high transpiration rates will exhibit faster and more extensive uptake.[8] Plant Health: Stressed plants (e.g., from drought) may have reduced physiological activity, limiting uptake.[10]Time applications to coincide with periods of active growth (e.g., spring flush). Ensure plants are not under severe stress.

graph Troubleshooting_Logic {
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// Node Definitions Start [label="Issue:\nLow this compound Efficacy", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckApp [label="Was Application Method Correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckEnv [label="Were Environmental Conditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPlant [label="Is the Plant Physiologically Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTime [label="Was Enough Time Allowed\nfor Translocation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

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// Edge Definitions edge [color="#5F6368"]; Start -> CheckApp; CheckApp -> CheckEnv [label="Yes"]; CheckApp -> Result1 [label="No"];

CheckEnv -> CheckPlant [label="Yes"]; CheckEnv -> Result2 [label="No"];

CheckPlant -> CheckTime [label="Yes"]; CheckPlant -> Result3 [label="No"];

CheckTime -> Result4 [label="No"]; CheckTime -> Start [label="Yes\n(Re-evaluate Problem)"]; }

Caption: A logical decision tree for troubleshooting poor this compound efficacy.

References

Strategies to mitigate the development of Flutriafol resistance in fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the development of flutriafol resistance in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and to which fungicide class does it belong?

A1: this compound is a systemic triazole fungicide belonging to the demethylation inhibitor (DMI) class.[1][2] It is classified under the Fungicide Resistance Action Committee (FRAC) Code 3.[1] Its mode of action is the inhibition of the C14-demethylase enzyme (encoded by the CYP51 gene), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Disruption of ergosterol production leads to the cessation of fungal growth and reproduction.[2]

Q2: What are the primary mechanisms by which fungi develop resistance to this compound?

A2: Fungi primarily develop resistance to this compound and other azole fungicides through three main mechanisms:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for this compound.[4][5][6] This is one of the most common resistance mechanisms.

  • Overexpression of the Target Gene: Increased expression of the CYP51 gene leads to higher levels of the C14-demethylase enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[5][6][7]

  • Increased Efflux: Overexpression of efflux pump proteins, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, can actively pump this compound out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[8][9][10]

Q3: What is meant by "fitness cost" in the context of fungicide resistance?

A3: A fitness cost of resistance refers to a situation where a fungal strain that has developed a resistance mutation is less competitive or has reduced virulence compared to the wild-type (sensitive) strain in the absence of the fungicide.[11][12] This can manifest as slower growth, reduced spore production, or decreased infectivity.[1][4] The presence of fitness costs is an important factor in resistance management, as resistant strains may decline in the population if the selection pressure from the fungicide is removed.[11]

Q4: What are the general principles of a sound anti-resistance strategy for this compound?

A4: A robust anti-resistance strategy for this compound should be proactive and integrated. Key principles include:

  • Alternation of Fungicides: Rotate the use of this compound with fungicides from different FRAC groups that have different modes of action.[13][14][15]

  • Use of Mixtures: Apply this compound in tank-mixes with fungicides from other FRAC groups.[14][15][16]

  • Adherence to Label Rates: Always use fungicides at the manufacturer's recommended application rates. Using lower rates can select for isolates with intermediate resistance.[13][15]

  • Integrated Disease Management (IDM): Combine chemical control with non-chemical methods such as using resistant crop varieties, crop rotation, and proper sanitation to reduce the overall disease pressure.[13][15][16]

  • Limiting Applications: Reduce the number of applications of this compound and other Group 3 fungicides per season.[14]

Troubleshooting Experimental Issues

Q5: My fungal isolates are showing a gradual decrease in sensitivity to this compound in my long-term experiments. What could be happening?

A5: This phenomenon is characteristic of quantitative resistance, which involves the accumulation of multiple genetic changes, each with a small effect, leading to a gradual loss of fungicide efficacy.[17] This could be due to the stepwise selection of mutations in the CYP51 gene or the gradual upregulation of efflux pumps. To investigate this, you should:

  • Perform regular EC50 testing to quantify the shift in sensitivity.

  • Sequence the CYP51 gene of isolates from different time points to identify any accumulating mutations.

  • Conduct gene expression analysis (qPCR) on CYP51 and known efflux pump genes to check for upregulation.

Q6: I am trying to sequence the CYP51 gene from a resistant isolate but am not getting a clean sequence. What are some potential issues?

A6: Several factors could be contributing to poor sequencing results:

  • Poor DNA Quality: Ensure your DNA extraction protocol yields high-purity DNA. Contaminants from the fungal culture can inhibit PCR and sequencing reactions.

  • Primer Issues: The primers you are using may not be specific enough or may be binding to multiple locations in the genome. It is advisable to design primers based on conserved regions of the CYP51 gene from closely related fungal species.

  • Presence of Multiple CYP51 Paralogs: Some fungal species have more than one CYP51 gene (CYP51A, CYP51B, CYP51C).[18][19] Your primers might be amplifying multiple paralogs simultaneously, leading to a mixed sequencing signal. You may need to design paralog-specific primers.

Q7: My qPCR results for CYP51 gene expression are inconsistent between replicates. How can I improve the reliability of my data?

A7: Inconsistent qPCR results can stem from several sources:

  • RNA Quality: Ensure you are extracting high-quality, intact RNA. Use a spectrophotometer and gel electrophoresis to check the purity and integrity of your RNA samples.

  • Reference Gene Stability: The stability of your reference gene(s) is crucial for accurate normalization. It is recommended to test several candidate reference genes and use a program like geNorm or NormFinder to identify the most stable ones for your experimental conditions. Using at least three validated reference genes is best practice.[20]

  • Pipetting Errors: qPCR is highly sensitive to small variations in volume. Ensure your pipettes are calibrated and use careful pipetting techniques.

  • Primer Efficiency: The amplification efficiency of your primers for both the target and reference genes should be between 90% and 110%. Perform a standard curve analysis to determine primer efficiency.

Quantitative Data on this compound Sensitivity

The following tables summarize the effective concentration (EC50) values of this compound against various fungal pathogens, highlighting the differences between sensitive and potentially resistant populations.

Table 1: Sensitivity of Exserohilum turcicum (Northern Corn Leaf Blight) Isolates to this compound

MetricValueReference
Mean Absolute EC502.1881 - 3.2643 µg/ml[9]
Isolates completely inhibited by 1 µg/ml86.4% (70 out of 81)[9]
Isolates requiring 10 or 100 µg/ml for complete inhibition8.6% (7 out of 81)[9]
Isolates not completely inhibited by 100 µg/ml4.9% (4 out of 81)[9]

Table 2: EC50 Values of this compound Against Various Fungal Pathogens

Fungal SpeciesCrop/SourceMean EC50 (µg/ml)Reference
Botryosphaeria dothideaGrapevine0.04[8]
Diplodia seriataGrapevine0.03[8]
Diaporthe ampelinaGrapevine0.02[8]
Neofusicoccum parvumGrapevine0.05[8]
Calosphaeria pulchellaGrapevine0.02[8]
Ceratocystis destructansGrapevine> 5000 ppm[8]
Cytospora sorbicolaGrapevine0.02[8]

Experimental Protocols

Determination of EC50 using Fungicide-Amended Media

This protocol is adapted from the methodology used for testing the sensitivity of Exserohilum turcicum to this compound.[9]

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a fungal isolate.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Digital calipers

Procedure:

  • Prepare Fungicide Stock Solution: Dissolve technical grade this compound in a minimal amount of DMSO or acetone to create a concentrated stock solution (e.g., 10 mg/ml).

  • Prepare Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool to 50-55°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml). Also, prepare a control plate with the same concentration of the solvent used for the stock solution. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the growing edge of a 7-10 day old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions using digital calipers.

  • Data Analysis:

    • Calculate the average diameter for each plate.

    • Determine the percentage of growth inhibition for each concentration relative to the solvent control.

    • Use a statistical software package to perform a probit or log-logistic regression analysis to calculate the EC50 value.

Sequencing of the CYP51 Gene

This protocol provides a general workflow for amplifying and sequencing the CYP51 gene to identify mutations associated with resistance.

Objective: To obtain the DNA sequence of the CYP51 gene from a fungal isolate.

Materials:

  • Fungal mycelium

  • DNA extraction kit (e.g., DNeasy Plant Mini Kit)

  • PCR primers for the CYP51 gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • Gel extraction kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Grow the fungal isolate in a liquid medium or on a cellophane-overlaid agar plate. Harvest the mycelium and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Primer Design: Design PCR primers that flank the coding region of the CYP51 gene. If the sequence is unknown, design degenerate primers based on conserved regions of CYP51 from related species.[16]

  • PCR Amplification: Set up a PCR reaction with the extracted DNA, primers, Taq polymerase, and dNTPs. Use a thermocycler with an appropriate program, typically including an initial denaturation step, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[16]

  • Verification of PCR Product: Run the PCR product on an agarose gel to verify that a band of the expected size has been amplified.

  • Purification of PCR Product: Excise the DNA band from the agarose gel and purify it using a gel extraction kit.

  • Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Assemble the forward and reverse sequences and compare them to the wild-type CYP51 sequence to identify any mutations.

Gene Expression Analysis by qPCR

This protocol outlines the steps for quantifying the expression of the CYP51 gene or efflux pump genes relative to a reference gene.[20][21]

Objective: To measure the relative expression level of a target gene in a fungal isolate.

Materials:

  • Fungal isolate grown under inducing (with this compound) and non-inducing conditions

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for the target gene(s) and reference gene(s)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from fungal mycelium using a commercial kit. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer. Check the integrity of the RNA by running a sample on an agarose gel.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reactions in triplicate for each sample and gene (target and reference). Each reaction should contain cDNA, primers, and SYBR Green master mix. Run the reactions on a qPCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target gene to the geometric mean of the Ct values of the reference genes (ΔCt).

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams created using the DOT language to visualize key concepts in this compound resistance.

cluster_pathway Mechanism of this compound Action and Resistance cluster_resistance Resistance Mechanisms This compound This compound CYP51 CYP51 Enzyme (14α-demethylase) This compound->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol_Biosynthesis->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Fungal_Cell_Membrane Intact Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane CYP51_Mutation CYP51 Gene Mutation CYP51_Mutation->CYP51 Reduces binding CYP51_Overexpression CYP51 Gene Overexpression CYP51_Overexpression->CYP51 Increases amount Efflux_Pump Efflux Pump Overexpression Efflux_Pump->this compound Expels from cell

Caption: this compound action and fungal resistance mechanisms.

Start Start Suspected_Resistance Suspected this compound Resistance in Fungal Population Start->Suspected_Resistance Isolate_Fungus Isolate Fungus from Sample Suspected_Resistance->Isolate_Fungus EC50_Test Determine EC50 (Phenotypic Assay) Isolate_Fungus->EC50_Test Compare_EC50 Compare EC50 to Baseline Sensitive Population EC50_Test->Compare_EC50 Sensitive Sensitive Population Compare_EC50->Sensitive No significant increase Resistant Resistant Population Detected Compare_EC50->Resistant Significant increase End End Sensitive->End Molecular_Analysis Molecular Analysis Resistant->Molecular_Analysis Sequence_CYP51 Sequence CYP51 Gene Molecular_Analysis->Sequence_CYP51 qPCR_Expression qPCR for CYP51 and Efflux Pump Gene Expression Molecular_Analysis->qPCR_Expression Analyze_Results Analyze Molecular Data to Determine Resistance Mechanism Sequence_CYP51->Analyze_Results qPCR_Expression->Analyze_Results Analyze_Results->End

Caption: Experimental workflow for this compound resistance monitoring.

cluster_strategies Mitigation Strategies Goal Goal: Mitigate this compound Resistance Chemical Chemical Strategies Goal->Chemical Cultural Cultural & Biological Strategies Goal->Cultural Monitoring Monitoring & Management Goal->Monitoring Rotation Fungicide Rotation (Different FRAC codes) Chemical->Rotation Mixtures Tank Mixtures Chemical->Mixtures Dose Use Recommended Doses Chemical->Dose Resistant_Varieties Use Resistant Crop Varieties Cultural->Resistant_Varieties Sanitation Field Sanitation Cultural->Sanitation Scouting Regular Field Scouting Monitoring->Scouting Testing Resistance Testing Monitoring->Testing

Caption: Logical relationships of resistance mitigation strategies.

References

Technical Support Center: Enhancing the Rainfastness of Foliar-Applied Flutriafol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the rainfastness of foliar-applied Flutriafol formulations.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experimentation.

Q1: My this compound application shows poor efficacy after a rainfall event. What are the potential causes?

A1: Several factors can contribute to reduced efficacy of this compound after rainfall. Consider the following:

  • Drying Time: this compound, a systemic fungicide, requires time to penetrate the plant cuticle. Rainfall occurring shortly after application can wash off the active ingredient before it is adequately absorbed.[1][2]

  • Rainfall Intensity and Volume: Intense, heavy rainfall can physically dislodge and dilute the formulation from the leaf surface more effectively than a light drizzle.[1][2] A general rule is that one inch of rain can remove approximately 50% of a protectant fungicide, and two inches can remove most of it.[1][3]

  • Formulation Type: The type of formulation used (e.g., Suspension Concentrate - SC, Emulsifiable Concentrate - EC) can influence its adherence and rainfastness.[4][5][6][7]

  • Adjuvant Selection: The absence of an appropriate adjuvant, or the use of an incompatible one, can significantly impact the rainfastness of the formulation.[8][9][10][11]

  • Plant Surface Characteristics: The type of plant, including the waxiness and hairiness of its leaves, can affect spray droplet retention and spreading.[9]

Q2: I'm not seeing a significant improvement in rainfastness after adding an adjuvant. What could be the issue?

A2: If an adjuvant is not performing as expected, consider these points:

  • Adjuvant Type and Concentration: Adjuvants have different modes of action (e.g., spreaders, stickers, penetrants).[8][9][10][11] An incorrect type or concentration may not be suitable for your specific formulation and plant species. It's crucial to test different types and concentrations to find the optimal combination.

  • Compatibility: The adjuvant must be compatible with the this compound formulation. Incompatibility can lead to issues like clumping or uneven distribution in the spray tank.[8] Always check the pesticide label for recommendations on adjuvants.[9]

  • Mixing Order: The order in which you mix the components in the spray tank can be critical. Always follow the manufacturer's instructions.

  • Water Quality: The pH and mineral content of the water used for the spray solution can affect the stability and efficacy of some pesticides and adjuvants.[8]

Q3: How do I choose the right adjuvant for my this compound formulation?

A3: Selecting the appropriate adjuvant requires a systematic approach:

  • Identify the Goal: Determine the primary function you need. Is it better spreading on a waxy leaf, improved adhesion to resist wash-off, or enhanced penetration into the plant tissue?

  • Consult the Product Label: The this compound product label may recommend specific types of adjuvants or explicitly state not to use certain ones.[9]

  • Consider the Formulation: The type of this compound formulation (SC, EC, etc.) will influence the choice of adjuvant.

  • Plant Type: The characteristics of the target plant's leaves (waxy, hairy) will dictate whether a spreader, sticker, or combination is most effective.[9]

  • Conduct Small-Scale Trials: It is highly recommended to conduct preliminary tests with a few selected adjuvants at different concentrations to evaluate their performance before large-scale experiments.

Q4: Can I use a generic spreader-sticker with my this compound formulation?

A4: While many spreader-stickers are available, their effectiveness can vary significantly with different fungicide formulations.[9][12] Some this compound formulations may already contain adjuvants. Adding more could potentially lead to phytotoxicity or reduced efficacy due to excessive runoff.[8][9] It is always best to consult the product label and conduct small-scale compatibility and performance tests.

Data Presentation

Table 1: Key Factors Influencing the Rainfastness of Foliar-Applied this compound

FactorInfluence on RainfastnessKey Considerations
Drying Time Longer drying times before rainfall generally lead to better rainfastness as more active ingredient is absorbed.[1][2]This compound is a systemic fungicide and requires time for uptake.[2]
Rainfall High intensity and volume increase the potential for wash-off.[1][2]A rainfall of 1 inch may remove 50% of a protectant fungicide.[1][3]
Formulation SC formulations may offer better rainfastness than WP formulations.[4] EC formulations can provide rapid action.[7]The formulation affects adhesion, spreading, and uptake.[5][6]
Adjuvants Can significantly improve spreading, adhesion, and penetration, thereby enhancing rainfastness.[8][9][10][11]The type and concentration must be optimized for the specific formulation and target.
Plant Leaf Surface Waxy or hairy surfaces can repel water-based sprays, reducing retention.Adjuvants like spreaders can help overcome this.[9]

Table 2: Types of Adjuvants and Their Mechanisms of Action for Enhancing Rainfastness

Adjuvant TypePrimary Mechanism of ActionBenefit for Rainfastness
Surfactants (Spreaders/Wetting Agents) Reduce the surface tension of spray droplets.[8][9]Improves coverage on the leaf surface, allowing for better contact and potential for absorption.
Stickers (Adhesives) Increase the adhesion of the spray deposit to the leaf surface.[8][9][11]Physically holds the fungicide on the leaf, reducing wash-off from rain.
Extenders Form a film over the spray deposit.Protects the active ingredient from environmental degradation and wash-off.
Penetrants (Activators) Enhance the penetration of the active ingredient through the plant cuticle.[8][11]Speeds up the uptake of systemic fungicides like this compound, making them rainfast more quickly.

Experimental Protocols

Protocol: Evaluating the Rainfastness of Foliar-Applied this compound Formulations

This protocol provides a general methodology for assessing the rainfastness of this compound formulations. Researchers should adapt this protocol to their specific experimental conditions and target plant species.

1. Materials and Equipment:

  • This compound formulation(s) to be tested.

  • Selected adjuvant(s).

  • Target plants (e.g., potted wheat or soybean plants).

  • Laboratory spray chamber or handheld sprayer for uniform application.

  • Rainfall simulator with adjustable intensity and duration.

  • Analytical equipment for quantifying this compound residues (e.g., HPLC-UV, LC-MS/MS).[13][14][15][16][17]

  • Homogenizer for sample preparation.

  • Solvents for extraction (e.g., acetonitrile).[14]

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional).[16]

2. Experimental Procedure:

  • Plant Preparation: Grow healthy, uniform plants to a specified growth stage.

  • Formulation Preparation: Prepare the spray solutions of this compound with and without the selected adjuvants at the desired concentrations. Ensure thorough mixing.

  • Application:

    • Randomly assign plants to different treatment groups (e.g., this compound alone, this compound + Adjuvant A, this compound + Adjuvant B, untreated control).

    • Apply the formulations to the plants using a calibrated sprayer to ensure uniform coverage.

    • Record the application rate.

  • Drying Period: Allow the treated plants to dry for a specified period (e.g., 1, 2, 6, 24 hours) under controlled environmental conditions (temperature, humidity).

  • Simulated Rainfall:

    • Expose the treated plants to a simulated rainfall event of a defined intensity (e.g., 10 mm/hr) and duration (e.g., 30 minutes).

    • Include a "no rain" control group for each formulation.

  • Sample Collection:

    • Immediately after the rainfall event, and at specified time points thereafter (e.g., 24, 48, 72 hours), collect leaf samples from each plant.

  • Residue Analysis:

    • Extract this compound from the leaf samples using an appropriate solvent (e.g., acetonitrile).[14]

    • If necessary, clean up the extract using SPE.

    • Quantify the amount of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).[13][14]

  • Data Analysis:

    • Calculate the percentage of this compound washed off for each treatment by comparing the residue levels on rained-on plants to the no-rain controls.

    • Statistically analyze the data to determine the significance of the differences between treatments.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_application Application cluster_treatment Treatment & Sampling cluster_analysis Analysis plant_prep Plant Preparation formulation_prep Formulation Preparation application Spray Application formulation_prep->application drying Drying Period application->drying rainfall Simulated Rainfall drying->rainfall sampling Leaf Sampling rainfall->sampling extraction Residue Extraction sampling->extraction quantification Analytical Quantification extraction->quantification data_analysis Data Analysis quantification->data_analysis adjuvant_mechanisms cluster_droplet Spray Droplet cluster_leaf Leaf Surface cluster_adjuvants Adjuvant Actions droplet This compound Droplet spreader Spreader (Reduces Surface Tension) droplet->spreader improves sticker Sticker (Increases Adhesion) droplet->sticker enhances penetrant Penetrant (Enhances Uptake) droplet->penetrant facilitates leaf Plant Leaf spreader->leaf coverage sticker->leaf adhesion penetrant->leaf penetration

References

Calibration and maintenance of equipment for Flutriafol application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the calibration, maintenance, and troubleshooting of equipment for the application of Flutriafol. Adherence to these protocols is crucial for ensuring accurate dosing, maximizing experimental reproducibility, and ensuring operator safety.

Frequently Asked Questions (FAQs)

Q1: What type of nozzle is best for foliar application of this compound?

A1: For foliar applications of fungicides like this compound, flat-fan or hollow-cone nozzles are generally recommended. Flat-fan nozzles provide uniform coverage for broadcast applications, while hollow-cone nozzles produce smaller droplets that can effectively penetrate dense canopies. The choice depends on the specific crop and target area. Always consult the this compound product label and nozzle manufacturer's specifications for the most appropriate choice.

Q2: How often should I calibrate my sprayer when using this compound?

A2: Sprayer calibration should be performed at the beginning of each research season, when changing the type of nozzle, or when switching to a different application volume or speed.[1] Regular checks of nozzle flow rate should be conducted to ensure consistency.

Q3: What personal protective equipment (PPE) is required when handling and applying this compound?

A3: When handling and applying this compound, it is essential to wear appropriate PPE to minimize exposure. This typically includes chemical-resistant gloves, coveralls or a long-sleeved shirt and long pants, shoes plus socks, and protective eyewear.[2] Refer to the product's Safety Data Sheet (SDS) for specific PPE requirements.

Q4: Can this compound be tank-mixed with other pesticides or fertilizers?

A4: this compound may be compatible with other products, but it is crucial to perform a jar test to check for physical compatibility before mixing in the sprayer tank.[3] Incompatibility can lead to the formation of solids that can clog nozzles and filters.[4] Always read and follow the labels of all products to be tank-mixed.

Q5: How should I clean my sprayer after applying this compound?

A5: Thoroughly clean the sprayer immediately after use to prevent the drying of residues, which can be difficult to remove.[5] A triple-rinse procedure is recommended.[5] For stubborn residues, a commercial tank cleaner can be used.[5] Pay special attention to cleaning nozzles, filters, and screens.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound.

Problem Possible Cause(s) Solution(s)
Uneven Spray Pattern 1. Clogged or worn nozzle(s). 2. Incorrect boom height. 3. Operating pressure is too low or too high.1. Remove, clean, or replace affected nozzles. 2. Adjust the boom height to achieve the correct overlap between nozzle patterns. 3. Adjust the pressure to the nozzle manufacturer's recommended range.
Nozzle(s) Clogged 1. Debris in the spray tank or lines. 2. Incompatible tank mix. 3. Dried chemical residue.1. Inspect and clean all filters and strainers in the sprayer system. 2. Perform a jar test before mixing chemicals. 3. Thoroughly clean the sprayer, including nozzles and screens, immediately after use.
Pressure Gauge Fluctuation 1. Air leak in the suction line. 2. Clogged filter or strainer. 3. Worn pump seals or diaphragm.1. Inspect and tighten all fittings on the suction side of the pump. 2. Clean all filters and strainers. 3. Inspect the pump and replace worn parts as needed.
Low Spray Pressure 1. Clogged suction filter. 2. Kinked or collapsed suction hose. 3. Worn pump. 4. Pressure regulator set too low.1. Clean the suction filter. 2. Inspect and straighten or replace the suction hose. 3. Service or replace the pump. 4. Adjust the pressure regulator.
Visible Drift 1. Spraying in windy conditions. 2. Operating pressure is too high, creating fine droplets. 3. Boom is too high.1. Avoid spraying when wind speeds are high. 2. Reduce pressure to increase droplet size. Consider using drift-reducing nozzles. 3. Lower the boom to the recommended height for the nozzles being used.

Experimental Protocols

Sprayer Calibration Protocol (1/128th of an Acre Method)

This protocol is a widely accepted method for accurately calibrating boom sprayers. The principle is that 128 fluid ounces equals one gallon, so the ounces collected from a single nozzle over a distance equivalent to 1/128th of an acre directly corresponds to the application rate in gallons per acre (GPA).

Materials:

  • Tape measure

  • Stopwatch

  • Flags or stakes to mark distance

  • Graduated measuring container (in ounces)

  • Calculator

Procedure:

  • Determine Nozzle Spacing: Measure the distance between the centers of two adjacent nozzles on the boom in inches.

  • Determine Calibration Distance: Find the appropriate travel distance from the table below based on your nozzle spacing. This distance represents 1/128th of an acre.

Nozzle Spacing (inches)Travel Distance (feet)
18227
20204
22185
24170
30136
36113
40102
  • Measure Travel Time: In the field to be sprayed, mark the determined calibration distance. Drive the course at your intended application speed and record the time in seconds. Repeat this at least twice and calculate the average time.

  • Collect Nozzle Output: With the sprayer stationary and operating at the desired pressure, collect the output from one nozzle for the average time recorded in the previous step.

  • Determine Application Rate: The number of ounces collected is equal to the application rate in gallons per acre (GPA).

  • Check for Uniformity: Repeat the collection process for several other nozzles on the boom. The output of each nozzle should be within 10% of the average. Clean or replace any nozzles that fall outside this range.

  • Adjust as Needed:

    • If the measured GPA is slightly different from the target rate, you can make minor adjustments by changing the pressure. Increasing pressure will increase the flow rate, and decreasing pressure will reduce it.

    • For larger adjustments, you will need to change your travel speed or select different nozzles.

Worked Example:

  • Target Application Rate: 20 GPA

  • Nozzle Spacing: 20 inches

  • Calibration Distance (from table): 204 feet

  • Average Travel Time over 204 ft: 35 seconds

  • Collected Output in 35 seconds: 21 ounces

Result: The current application rate is 21 GPA. This is slightly higher than the target of 20 GPA. A small decrease in pressure should bring the application rate to the desired level.

Sprayer Maintenance Schedule

Regular maintenance is critical to ensure the reliable and accurate operation of your spray equipment.

Frequency Task
Before Each Use 1. Check tire pressure. 2. Inspect hoses for cracks or leaks. 3. Clean nozzles and check for proper spray patterns. 4. Check and clean all filters and strainers. 5. Ensure all safety shields are in place.
After Each Use 1. Triple-rinse the entire sprayer system with clean water. 2. Clean the exterior of the sprayer to remove any chemical residues.
Monthly (during use) 1. Check for and tighten any loose bolts or fittings. 2. Lubricate all moving parts according to the manufacturer's recommendations. 3. Inspect the pump for wear and leaks.
Pre-Season 1. Thoroughly inspect the entire sprayer for worn parts, cracks, and leaks. 2. Calibrate the sprayer. 3. Replace all worn nozzles.
Post-Season (Storage) 1. Perform a thorough cleaning of the entire system. 2. Drain all water from the pump, hoses, and boom to prevent freezing damage. 3. Add a sprayer-compatible antifreeze to the system. 4. Store the sprayer in a clean, dry location.

Visualizations

Troubleshooting_Workflow Start Problem Identified: Uneven Spray Application Check_Nozzles Inspect Nozzles for Clogs or Wear Start->Check_Nozzles Clean_Replace_Nozzles Clean or Replace Nozzles Check_Nozzles->Clean_Replace_Nozzles Clogged or Worn Check_Pressure Verify Operating Pressure Check_Nozzles->Check_Pressure Nozzles OK Problem_Solved Problem Resolved Clean_Replace_Nozzles->Problem_Solved Adjust_Pressure Adjust Pressure to Recommended Range Check_Pressure->Adjust_Pressure Incorrect Pressure Check_Boom_Height Check Boom Height Check_Pressure->Check_Boom_Height Pressure OK Adjust_Pressure->Problem_Solved Adjust_Boom_Height Adjust Boom Height for Proper Overlap Check_Boom_Height->Adjust_Boom_Height Incorrect Height Consult_Manual Consult Equipment Manual or Technical Support Check_Boom_Height->Consult_Manual Height OK Adjust_Boom_Height->Problem_Solved

Caption: Troubleshooting workflow for uneven spray application.

Sprayer_Calibration_Logic Start Start Calibration Measure_Inputs Measure Nozzle Spacing, Determine Calibration Distance, and Measure Travel Time Start->Measure_Inputs Collect_Output Collect Nozzle Output for the Measured Travel Time Measure_Inputs->Collect_Output Calculate_GPA Calculate GPA (Ounces Collected = GPA) Collect_Output->Calculate_GPA Compare_GPA Compare Calculated GPA to Target GPA Calculate_GPA->Compare_GPA Within_5_Percent Is it within 5% of Target? Compare_GPA->Within_5_Percent Calibration_Complete Calibration Complete Within_5_Percent->Calibration_Complete Yes Adjust_System Adjust Pressure, Speed, or Change Nozzles Within_5_Percent->Adjust_System No Adjust_System->Collect_Output

Caption: Logical flow for the 1/128th of an acre sprayer calibration method.

References

Validation & Comparative

Comparative Efficacy of Flutriafol and Tebuconazole on Wheat Rust: A Scientific Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely used triazole fungicides, Flutriafol and Tebuconazole, in the management of wheat rust diseases, primarily focusing on stripe rust (Puccinia striiformis) and leaf rust (Puccinia triticina). The information presented is collated from various field trials and research studies to aid in informed decision-making for crop protection strategies and future fungicide development.

Executive Summary

Both this compound and Tebuconazole are systemic fungicides belonging to the demethylation inhibitor (DMI) group of triazoles.[1] Their primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for the formation of functional cell membranes.[1][2] While both fungicides demonstrate efficacy against wheat rusts, their performance can vary based on factors such as the specific rust species, disease pressure, application timing, and formulation.

Generally, Tebuconazole has been reported to be highly effective in controlling wheat rusts, often showing a high percentage of disease control and contributing to significant yield increases.[3][4] this compound also provides good control, and is noted for its systemic properties and use in both foliar and in-furrow applications.[5] The selection between the two may depend on the specific agricultural context, including the primary rust pathogen of concern and the desired application method.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from various studies comparing the performance of this compound and Tebuconazole on wheat rust control.

Table 1: Efficacy of this compound and Tebuconazole on Wheat Stripe Rust (Puccinia striiformis)

FungicideApplication RateMean Disease Severity (%)Mean Disease Control (%)Mean Grain Yield (q/ha)Mean Yield Increase (%)Reference
Tebuconazole 25 EC0.1%1.8499.6432.1056.08[3]
This compound (in combination)4.6 - 6.0 fl. oz./acre----[6]
Untreated Control-48.39-20.57-[3]

Note: Data for this compound in a solo application for direct comparison in this specific study was not available. It is often formulated in combination with other active ingredients.

Table 2: Efficacy Ratings of Fungicides for Wheat Disease Control

Active IngredientStripe Rust EfficacyLeaf Rust EfficacyStem Rust EfficacyReference
TebuconazoleVery Good - ExcellentExcellentExcellent[6]
This compoundVery GoodVery GoodVery Good[7]

Efficacy categories are typically defined as Poor, Fair, Good, Very Good, and Excellent based on multi-year, multi-location field trials.[8]

Experimental Protocols

The following outlines a typical experimental protocol for conducting a field trial to compare the efficacy of fungicides like this compound and Tebuconazole on wheat rust.

1. Experimental Design and Setup:

  • Design: Randomized Complete Block Design (RCBD) is commonly used with multiple replications (typically 3-4) for each treatment.[9]

  • Plot Size: Individual plots are established, with dimensions varying depending on the available land and equipment (e.g., 1.08 m wide by 7.00 m long).[10]

  • Test Crop: A wheat variety susceptible to the target rust pathogen(s) is selected to ensure adequate disease development for efficacy evaluation.[4]

  • Treatments: Treatments include an untreated control, and plots treated with this compound and Tebuconazole at specified rates. Additional treatments with other fungicides or combinations can also be included.

2. Inoculation and Disease Development:

  • To ensure uniform disease pressure, plots are often artificially inoculated with a suspension of uredospores of the target rust pathogen (e.g., Puccinia striiformis).[11] Spreader rows of a highly susceptible variety may also be planted around the experimental area to promote natural infection.

3. Fungicide Application:

  • Fungicides are typically applied as a foliar spray using a calibrated backpack or plot sprayer to ensure uniform coverage.[12]

  • Application Timing: Application timing is critical and is often based on the growth stage of the wheat (e.g., flag leaf emergence - Feekes 9) or at the first sign of rust pustules.[6][12] Some studies evaluate multiple application timings to determine the optimal window for control.[13]

4. Data Collection and Assessment:

  • Disease Severity: Disease severity is assessed visually at multiple time points after fungicide application. The Modified Cobb Scale is a standard method used to estimate the percentage of leaf area covered by rust pustules.[12]

  • Area Under the Disease Progress Curve (AUDPC): AUDPC is calculated from the multiple disease severity assessments over time to provide a quantitative measure of disease development throughout the season.[13]

  • Yield and Yield Components: At maturity, the central rows of each plot are harvested to determine grain yield. Other parameters such as thousand-kernel weight and test weight are also often measured.[10][14]

5. Statistical Analysis:

  • Data on disease severity, AUDPC, and yield are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences among the treatments.[12] Mean separation tests (e.g., Duncan's Multiple Range Test) are used to compare the efficacy of the different fungicide treatments.[3]

Mandatory Visualization

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Both this compound and Tebuconazole are Demethylation Inhibitors (DMIs) that target the C14-demethylase enzyme (encoded by the ERG11 gene) in the ergosterol biosynthesis pathway of fungi. This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, these fungicides disrupt the production of ergosterol, a vital component of fungal cell membranes, leading to abnormal fungal growth and eventual cell death.[15][16][17]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Fungicides cluster_result Result Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylase (ERG11) Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Flutriafol_Tebuconazole This compound / Tebuconazole Flutriafol_Tebuconazole->Lanosterol Inhibits C14-demethylase

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound and Tebuconazole.

Experimental Workflow: Fungicide Efficacy Trial

The following diagram illustrates the typical workflow for a field experiment designed to compare the efficacy of different fungicides on wheat rust.

G cluster_setup 1. Experimental Setup cluster_infection 2. Disease Induction cluster_treatment 3. Treatment Application cluster_assessment 4. Data Collection & Analysis A Plot Establishment (RCBD) B Planting of Susceptible Wheat Variety A->B C Artificial Inoculation with Rust Spores B->C D Fungicide Application (this compound, Tebuconazole, Control) at specific growth stage C->D E Disease Severity Assessment (e.g., Modified Cobb Scale) D->E F Yield Data Collection (Harvest) D->F G Statistical Analysis (ANOVA) E->G F->G

Caption: Workflow for a comparative field trial of fungicide efficacy on wheat rust.

References

Validating Analytical Methods for Flutriafol in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the triazole fungicide Flutriafol in complex matrices is critical for ensuring food safety, environmental monitoring, and understanding its metabolic fate. This guide provides a comparative overview of various analytical methods, supported by experimental data, to aid in the selection and validation of the most suitable approach for your research needs.

The determination of this compound residues in diverse samples such as fruits, vegetables, soil, and water presents analytical challenges due to the complexity of the matrices and the low concentration levels of the analyte. This necessitates robust and sensitive analytical methodologies. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most prevalent techniques for this compound analysis.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound determination is often a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of the performance of different methods reported in recent studies.

Analytical TechniqueMatrixLinearity (R²)Recovery (%)Precision (RSD %)LODLOQ
UPLC-MS/MS Bivalve Mollusks>0.99--2 ng/mL6 ng/mL
LC-MS/MS Grapes>0.9997.65–104.34< 60.001 mg/kg0.001 mg/kg
HPLC-MS/MS Wheat & Soil>0.98----
HPLC-UV Wheat & Soil0.999893.4–96.43.8–6.80.04 ng0.01 mg/kg
HPLC-UV Water0.9998998.6–1010.406–1.03-0.02 mg/L
GC/MS Soil-93 (at LOQ)--0.01 mg/kg

Key Observations:

  • Sensitivity: Methods employing tandem mass spectrometry (MS/MS) consistently offer lower limits of detection (LOD) and quantification (LOQ), making them ideal for trace residue analysis. For instance, LC-MS/MS achieved an impressive LOQ of 0.001 mg/kg in grapes.

  • Selectivity: MS-based detectors provide high selectivity, which is crucial for minimizing matrix interference in complex samples. While HPLC with UV detection is a viable and more accessible option, it may be more susceptible to interferences.[1]

  • Recovery and Precision: Most of the cited methods demonstrate excellent recovery rates, typically within the acceptable range of 70-120%, and good precision with relative standard deviations (RSDs) well below 15%. This indicates the reliability and reproducibility of these methods.

Experimental Protocols: A Closer Look

The success of any analytical method heavily relies on the efficiency of the sample preparation, which typically involves extraction and cleanup steps to isolate this compound from the matrix components.

QuEChERS-based Extraction and LC-MS/MS Analysis in Grapes

This method is widely adopted for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.

1. Sample Preparation (QuEChERS):

  • Homogenize 10 g of grape sample with 10 mL of acetonitrile.
  • Add a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation.
  • Centrifuge the mixture.
  • Take an aliquot of the acetonitrile supernatant for cleanup.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Add a sorbent mixture (e.g., PSA, C18) to the supernatant to remove interfering compounds like fatty acids and pigments.
  • Vortex and centrifuge.
  • Filter the supernatant before LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate to improve ionization.
  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed for this compound.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 302 > 70 and 302 > 123).[2]

Ultrasound-Assisted Extraction and HPLC-MS/MS Analysis in Soil and Tobacco

This protocol is effective for solid matrices like soil and plant tissues.

1. Extraction:

  • Extract a homogenized sample with a suitable solvent (e.g., acetonitrile) using an ultrasonic bath to enhance extraction efficiency.

2. Cleanup:

  • A dispersive solid-phase extraction (d-SPE) step with primary secondary amine (PSA) and MgSO₄ is used for cleanup.[3]

3. HPLC-MS/MS Analysis:

  • The instrumental analysis is similar to that described for grapes, with optimized chromatographic conditions for the specific matrices. The limits of quantification for this compound in soil and tobacco leaves were reported to be 0.02 mg·kg⁻¹ and 0.1 mg·kg⁻¹, respectively.[3]

Workflow for this compound Analysis in Complex Matrices

The following diagram illustrates a typical workflow for the analysis of this compound in a complex matrix, from sample collection to data analysis.

Flutriafol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Grapes, Soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., QuEChERS, d-SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

References

Cross-Reactivity of Flutriafol in Triazole Fungicide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the triazole fungicide flutriafol in various immunoassays. Understanding the specificity of these assays is critical for accurate residue detection and ensuring food safety. This document summarizes key experimental data, details the methodologies used, and visualizes the workflows for assessing cross-reactivity.

Quantitative Cross-Reactivity Data

The cross-reactivity of this compound and other triazole fungicides is highly dependent on the specificity of the monoclonal or polyclonal antibodies used in the immunoassay. The following tables summarize the cross-reactivity profiles from different immunoassays developed for specific triazole fungicides.

Table 1: Cross-Reactivity in an Immunoassay for this compound

This table is based on a study that developed a highly sensitive and specific monoclonal antibody for this compound and evaluated its cross-reactivity with other structurally related triazole fungicides.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 1.77 100
Tebuconazole>1000<0.18
Propiconazole>1000<0.18
Hexaconazole>1000<0.18
Myclobutanil>1000<0.18
Diniconazole>1000<0.18
Penconazole>1000<0.18
Cyproconazole>1000<0.18
Triadimefon>1000<0.18

Data sourced from a study on a gold nanoparticle-based lateral flow immunoassay for this compound. The cross-reactivity was calculated as (IC50 of this compound / IC50 of analogue) x 100.[1]

Table 2: Cross-Reactivity of this compound in Immunoassays for Other Triazole Fungicides

This table compiles data from studies that developed immunoassays for other triazole fungicides and tested the cross-reactivity of this compound.

Immunoassay TargetThis compound Cross-Reactivity (%)Other Notable Cross-Reactants (%)Reference
Tebuconazole< 0.83Hexaconazole (<0.83), Diniconazole (<0.83), Bitertanol (<0.83), Paclobutrazol (<0.83), Propiconazole (<0.83), Myclobutanil (<0.83), Cyproconazole (<0.83)A study on a monoclonal antibody-based lateral flow immunoassay for tebuconazole.
PropiconazoleNot specified, but likely ≤1.9Analogs of propiconazole showed ≤1.9% cross-reactivity.Based on an indirect competitive ELISA for propiconazole.[2]
Tetraconazole (broad-spectrum)Not specifiedTetraconazole (100), Penconazole (140), Cyproconazole, MyclobutanilA class-specific immunoassay for several triazoles.[3][4]
HexaconazoleNegligible-A hexaconazole-specific immunoassay.[4]

Experimental Protocols

The determination of cross-reactivity is typically performed using a competitive immunoassay format, most commonly an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).

Detailed Protocol for Indirect Competitive ELISA (ic-ELISA)

This protocol is a synthesized representation of the methodologies commonly employed in the cited studies for determining the cross-reactivity of triazole fungicides.

1. Reagents and Materials:

  • Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6.

  • Washing Buffer: Phosphate-buffered saline (PBS, 0.01 M, pH 7.4) containing 0.05% Tween 20 (PBST).

  • Blocking Buffer: PBST containing 5% non-fat dry milk or 1% bovine serum albumin (BSA).

  • Primary Antibody: Monoclonal or polyclonal antibody specific to the target triazole fungicide, diluted in PBST.

  • Coating Antigen: Hapten-protein conjugate (e.g., hapten-ovalbumin, OVA) diluted in coating buffer.

  • Standard Solutions: Serial dilutions of the target fungicide and potential cross-reactants in a suitable solvent (e.g., methanol/water mixture).

  • Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-mouse IgG-HRP, diluted in PBST.

  • Substrate Solution: TMB (3,3’,5,5’-tetramethylbenzidine) solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Microtiter Plates: 96-well polystyrene plates.

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add 50 µL of the standard solution (or sample extract) and 50 µL of the primary antibody solution to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration.

  • The half-maximal inhibitory concentration (IC50) is determined for the target analyte and each of the tested cross-reactants.

  • The cross-reactivity (CR) is calculated using the following formula: CR (%) = (IC50 of the target analyte / IC50 of the cross-reactant) x 100

Visualizations

The following diagrams illustrate the key processes involved in the cross-reactivity assessment of triazole fungicides.

experimental_workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coating with Antigen p2 Washing p1->p2 p3 Blocking p2->p3 p4 Washing p3->p4 r1 Add Standards/ Samples & Primary Ab p4->r1 r2 Incubation r1->r2 r3 Washing r2->r3 d1 Add Secondary Ab (Enzyme-Conjugated) r3->d1 d2 Incubation d1->d2 d3 Washing d2->d3 d4 Add Substrate (TMB) d3->d4 d5 Incubation (Color Dev.) d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance (450 nm) d6->a1 a2 Calculate IC50 a1->a2 a3 Determine Cross-Reactivity (%) a2->a3

Caption: Experimental workflow for determining triazole fungicide cross-reactivity using ic-ELISA.

logical_relationship cluster_antibody Antibody Specificity cluster_reactivity Cross-Reactivity Outcome cluster_application Assay Application Ab_High High Specificity (e.g., for this compound) CR_Low Low Cross-Reactivity with other triazoles Ab_High->CR_Low leads to Ab_Broad Broad Specificity (e.g., for Triazole Class) CR_High High Cross-Reactivity with multiple triazoles Ab_Broad->CR_High leads to App_Specific Specific Analyte Quantification CR_Low->App_Specific enables App_Screening Broad Screening of Triazole Class CR_High->App_Screening enables

References

Flutriafol's Efficacy Against Resistant and Susceptible Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flutriafol, a broad-spectrum systemic fungicide from the triazole class, plays a significant role in managing a variety of fungal diseases in agriculture. Its mechanism of action involves the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. However, the emergence of fungal strains with reduced susceptibility or resistance to triazole fungicides, including this compound, presents a growing challenge to effective disease control. This guide provides a comparative analysis of this compound's performance against both resistant and susceptible fungal strains, supported by experimental data.

Performance of this compound Against Fungal Strains with Varying Susceptibility

The effectiveness of this compound can vary significantly depending on the target fungal species and the presence of resistance within the fungal population. Laboratory and field studies have demonstrated a range of sensitivities to this compound.

A study on Exserohilum turcicum, the causal agent of Northern Corn Leaf Blight, assessed the sensitivity of 81 isolates to this compound. The mean absolute EC50 (Effective Concentration to inhibit 50% of hyphal growth) values for the entire population were 2.1881 µg/ml (using a four-parameter log-logistic model) and 3.2643 µg/ml (using a Weibull2 four-parameter model).[1][2] While the majority of isolates (86.4%) were completely inhibited by 1 µg/ml of this compound, a subset of isolates showed reduced sensitivity. Specifically, 8.6% of isolates required 10 or 100 µg/ml for complete inhibition, and 4.9% were not completely inhibited even at 100 µg/ml, suggesting the presence of resistant isolates.[1][2]

In the case of Cercospora sojina, the fungus responsible for frogeye leaf spot in soybean, a study evaluating the sensitivity of isolates collected over several years found the average EC50 value for this compound to be 0.159 ppm.[3] This study indicated that, to date, demethylation inhibitor (DMI) fungicides like this compound remain effective for managing this disease.[3]

Conversely, research on Aspergillus fumigatus, an opportunistic human and animal pathogen, has shown limited efficacy of this compound. In a study evaluating its activity against 16 wild-type strains, this compound exhibited no activity (MIC > 8 mg/L).[4]

The following table summarizes the in vitro sensitivity of various fungal pathogens to this compound.

Fungal SpeciesSusceptibility StatusParameterValueAlternative FungicidesAlternative Fungicide Values
Exserohilum turcicumOverall PopulationMean EC502.1881 µg/mlTebuconazole, Difenoconazole, HexaconazoleNot directly compared in the same study
Reduced Sensitivity IsolatesEC50Higher than the mean
Cercospora sojinaOverall PopulationMean EC500.159 ppmTetraconazole, Thiophanate-methyl0.327 ppm, 0.157 ppm
Aspergillus fumigatusWild-TypeMIC> 8 mg/LTebuconazole2 to 8 mg/L

Experimental Protocols

The determination of fungicide efficacy relies on standardized laboratory methods. The following protocols are key to assessing the susceptibility of fungal strains to agents like this compound.

Mycelial Growth Inhibition Assay (for EC50 determination)

This method is commonly used to determine the concentration of a fungicide that inhibits the growth of a fungal colony by 50% (EC50).

  • Media Preparation : A suitable growth medium, such as Potato Dextrose Agar (PDA) or Low-Carbon Agar (LCA), is prepared and autoclaved.[5] After cooling to approximately 55°C, a stock solution of the fungicide (e.g., this compound dissolved in acetone) is added to the media to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/ml).[5] A control medium containing only the solvent (e.g., acetone) is also prepared.[5]

  • Inoculation : Mycelial plugs are taken from the actively growing edge of a fungal culture and placed in the center of the fungicide-amended and control agar plates.

  • Incubation : The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection : The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches a specific size.

  • Data Analysis : The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[1]

Broth Microdilution Assay (for MIC determination)

This method, standardized by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST), determines the minimum inhibitory concentration (MIC) of a fungicide.[4]

  • Preparation of Antifungal Solutions : A series of twofold dilutions of the fungicide are prepared in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculum Preparation : A standardized suspension of fungal spores (conidia) is prepared and its concentration is adjusted.

  • Inoculation : Each well of the microtiter plate is inoculated with the fungal spore suspension. Control wells containing only the medium and wells with the fungal suspension but no fungicide are included.

  • Incubation : The plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 48-72 hours).

  • Reading Results : The MIC is determined as the lowest concentration of the fungicide at which no visible growth of the fungus is observed.[4]

Visualizing Key Processes

To better understand the interaction between this compound and fungal pathogens, the following diagrams illustrate the targeted biochemical pathway and a typical experimental workflow.

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Antifungal_Susceptibility_Testing_Workflow cluster_workflow Experimental Workflow for Fungicide Susceptibility Testing Start Start: Isolate Fungal Strain Culture Culture Fungus on Growth Medium Start->Culture Prepare_Inoculum Prepare Standardized Inoculum Culture->Prepare_Inoculum Inoculate Inoculate Media with Fungal Strain Prepare_Inoculum->Inoculate Prepare_Plates Prepare Fungicide-Amended and Control Media Prepare_Plates->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Measure Measure Fungal Growth (e.g., Colony Diameter) Incubate->Measure Analyze Analyze Data and Calculate EC50 or MIC Measure->Analyze End End: Determine Susceptibility Profile Analyze->End

Caption: A generalized workflow for in vitro antifungal susceptibility testing.

References

A Comparative Analysis of the Metabolic Fates of Flutriafol and Myclobutanil

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the metabolic pathways, enzymatic interactions, and pharmacokinetic profiles of two widely used triazole fungicides.

Flutriafol and Myclobutanil, both members of the triazole class of fungicides, are extensively used in agriculture to protect a wide variety of crops from fungal diseases. Their primary mechanism of action involves the inhibition of sterol biosynthesis in fungi.[1][2] However, understanding their metabolic pathways in non-target organisms, particularly mammals, is crucial for assessing their potential toxicological impact and for the development of safer alternatives. This guide provides a detailed comparative study of the metabolism of this compound and Myclobutanil, supported by experimental data and methodologies, to aid researchers in the fields of toxicology, drug metabolism, and environmental science.

Metabolic Pathways: A Tale of Two Triazoles

The metabolic fate of both this compound and Myclobutanil in mammals is primarily governed by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of more polar and readily excretable metabolites.[3][4] However, the specific biotransformation reactions and the resulting metabolite profiles exhibit notable differences.

This compound Metabolism

In rats, this compound undergoes extensive metabolism following oral administration.[5] The primary metabolic reactions involve hydroxylation of the 2-fluorophenyl ring, followed by conjugation with glucuronic acid.[4][6] Only trace amounts of the parent compound are detected in excreta.[5] The major urinary metabolites identified in rats include hydroxylated derivatives and their corresponding glucuronide conjugates.[4][6] In addition to mammalian metabolism, studies in plants have identified metabolites such as triazole alanine, triazole lactic acid, and triazole acetic acid.[7]

Flutriafol_Metabolism This compound This compound Hydroxylation Hydroxylation (CYP450) This compound->Hydroxylation Hydroxylated_this compound Hydroxylated this compound (on 2-fluorophenyl ring) Hydroxylation->Hydroxylated_this compound Conjugation Glucuronidation Hydroxylated_this compound->Conjugation Glucuronide_Conjugate Glucuronide Conjugate Conjugation->Glucuronide_Conjugate Excretion Excretion (Urine and Feces) Glucuronide_Conjugate->Excretion

Proposed metabolic pathway of this compound in rats.
Myclobutanil Metabolism

The metabolism of Myclobutanil is also mediated by cytochrome P450 enzymes, with CYP2C and CYP3A isoforms playing a significant role in both humans and rats.[3] A key feature of Myclobutanil metabolism is its enantioselectivity. In humans, the S-(+)-enantiomer is metabolized, while the R-(-)-enantiomer is resistant to metabolism by CYP450 enzymes.[8][9] The primary metabolic transformation is the oxidation of the butyl side chain, leading to the formation of hydroxylated and carboxylated metabolites.[1] Key metabolites identified in rats include RH-9090 (a hydroxylated derivative) and RH-9089 (a ketone derivative).[1][10]

Myclobutanil_Metabolism Myclobutanil Myclobutanil (racemic) S_Myclobutanil S-(+)-Myclobutanil Myclobutanil->S_Myclobutanil R_Myclobutanil R-(-)-Myclobutanil (not metabolized) Myclobutanil->R_Myclobutanil Oxidation Oxidation (CYP2C, CYP3A) S_Myclobutanil->Oxidation Excretion Excretion R_Myclobutanil->Excretion Metabolites Hydroxylated and Carboxylated Metabolites (e.g., RH-9090, RH-9089) Oxidation->Metabolites Metabolites->Excretion

Enantioselective metabolic pathway of Myclobutanil in humans.

Quantitative Comparison of Metabolic Parameters

The following table summarizes key quantitative data related to the metabolism and pharmacokinetics of this compound and Myclobutanil.

ParameterThis compoundMyclobutanilReference
Primary Metabolic Enzymes Cytochrome P450Cytochrome P450 (CYP2C, CYP3A)[3][4]
Major Metabolic Reactions Hydroxylation, GlucuronidationOxidation[1][6]
Key Metabolites Hydroxylated derivatives, Glucuronide conjugatesRH-9090, RH-9089, Carboxylic acid derivatives[1][4][10]
Excretion Route (Rats) Urine (~61-68%), Feces (~27-33%)Urine and Feces (approximately equal)[1][4]
Enantioselectivity Not reported to be significantly enantioselectiveS-(+)-enantiomer metabolized, R-(-)-enantiomer not metabolized (in humans)[8][9]

Experimental Protocols

A general overview of the methodologies employed in the cited studies is provided below. For detailed protocols, readers are encouraged to consult the original research articles.

In Vitro Metabolism Studies
  • Objective: To identify the enzymes responsible for metabolism and to determine kinetic parameters.

  • Methodology:

    • Incubation of the test compound (this compound or Myclobutanil) with human or rat liver microsomes, or with specific recombinant CYP enzymes.

    • The incubation mixture typically contains a NADPH-generating system to support CYP activity.

    • Reactions are terminated at various time points.

    • The disappearance of the parent compound and the formation of metabolites are quantified using analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

    • Kinetic parameters (Km and Vmax) are determined by fitting the data to enzyme kinetic models.[11][12]

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (this compound or Myclobutanil) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes or Recombinant CYP Enzymes Microsomes->Incubation NADPH_System NADPH-Generating System NADPH_System->Incubation Termination Terminate Reaction Incubation->Termination Extraction Extract Analytes Termination->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis (Quantification, Kinetics) LCMS->Data_Analysis

General workflow for in vitro metabolism studies.
In Vivo Metabolism Studies (Animal Models)

  • Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.

  • Methodology:

    • Administration of the radiolabeled test compound (e.g., ¹⁴C-labeled this compound or Myclobutanil) to laboratory animals (typically rats) via a relevant route of exposure (e.g., oral gavage).

    • Collection of urine, feces, and blood samples at various time points.

    • Measurement of total radioactivity in the collected samples to determine the extent and rate of excretion.

    • Analysis of samples using chromatographic and mass spectrometric techniques to identify and quantify the parent compound and its metabolites.

    • At the end of the study, tissues and organs may be collected to assess the distribution of the compound.[1][4]

Conclusion

This comparative guide highlights the distinct metabolic pathways of this compound and Myclobutanil. While both are metabolized by the cytochrome P450 system, they differ in the specific enzymes involved, the primary biotransformation reactions, and the resulting metabolite profiles. A particularly noteworthy difference is the pronounced enantioselectivity observed in the metabolism of Myclobutanil, a factor that has significant toxicological implications. The provided data and experimental outlines serve as a valuable resource for researchers and professionals involved in the safety assessment of these and other triazole fungicides, as well as in the development of new and safer crop protection agents. Further research is warranted to fully elucidate the metabolic pathways and to quantify the formation of all major metabolites for both compounds, which will contribute to a more comprehensive understanding of their potential risks to human health and the environment.

References

Validation of Flutriafol's efficacy in different geographical locations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the triazole fungicide Flutriafol demonstrates its robust and widespread efficacy in controlling critical fungal diseases in key agricultural regions worldwide. Extensive field trials have consistently shown its effectiveness against major pathogens such as Asian soybean rust, wheat rusts, and coffee leaf rust, often performing comparably or superiorly to other leading fungicides.

This compound, a systemic fungicide belonging to the demethylation inhibitor (DMI) class of triazoles, has been a cornerstone of disease management programs for decades.[1] Its high systemicity allows for effective translocation within the plant, providing both curative and preventative action against a broad spectrum of fungal pathogens.[2][3] This guide provides a comparative analysis of this compound's performance against other common fungicides across different geographical locations, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

The following tables summarize the performance of this compound in controlling key agricultural diseases compared to other fungicides in various regions.

Soybean Rust (Phakopsora pachyrhizi)

Asian soybean rust is a devastating disease that can cause significant yield losses.[4] this compound, often in combination with other active ingredients, has proven to be a valuable tool for its management.

Table 1: Efficacy of this compound and Comparators Against Asian Soybean Rust in Brazil

TreatmentActive Ingredient(s)Application Rate (g a.i./ha)Disease Severity (%)Yield ( kg/ha )Reference
Untreated Control--69.0 - 78.92,160 - 2,890[5]
This compound + Azoxystrobin225 + 1250.6 L/ha6 - 68 (control efficacy)Not specified[6]
TebuconazoleNot specifiedNot specifiedLower than strobilurinsHigher than strobilurins[7]
PyraclostrobinNot specifiedNot specifiedHigher than triazolesLower than triazoles[7]
ProthioconazoleNot specifiedNot specifiedAmong the best performing triazolesNot specified[7]

Data from a meta-analysis of 71 uniform fungicide trials in Brazil from 2003-2007 and other studies. Disease severity and yield are presented as ranges or comparative performance.

Table 2: Efficacy of this compound and Comparators Against Soybean Rust in the Southeastern United States

TreatmentActive Ingredient(s)Mean Disease Severity (%)Mean Yield ( kg/ha )Mean 100-seed Weight (g)Reference
Untreated Control-60.2306410.5[8]
This compoundThis compound24.4 (for all fungicides)3731 (for all fungicides)11.9 (for all fungicides)[8][9]
TebuconazoleTebuconazoleShowed better performance than strobilurinsShowed better performance than strobilurinsShowed better performance than strobilurins[8]
PyraclostrobinPyraclostrobinNot specifiedNot specifiedNot specified[8]

Data from a meta-analysis of 61 trials in the southern United States from 2004-2014. The values for this compound represent the overall mean for all fungicide treatments included in the analysis.

Wheat Rusts (Puccinia spp.)

Table 3: Efficacy of this compound and Comparators Against Wheat Rusts in Australia

TreatmentApplication MethodDisease Control (%)Yield BenefitReference
This compound (400 ml/ha)In-furrow on fertilizer30 (stem rust)No significant benefit in this trial[12]
This compound (800 ml/ha)In-furrow on fertilizer51 (stem rust)No significant benefit in this trial[12]
Prosaro® (Prothioconazole + Tebuconazole)Foliar spray (GS39)42 (stem rust)Profitable in this trial[12]
EpoxiconazoleFoliar sprayHighly effective against stripe rustNot specified[13]

Data from a field trial in Corack, Victoria, Australia. The trial experienced low overall disease pressure.

Table 4: Efficacy of Various Fungicides Against Yellow Rust of Wheat in India

TreatmentActive Ingredient(s)Mean Disease Severity (%)Mean Disease Control (%)Mean Grain Yield (q/ha)Reference
Untreated Control-48.39-Not specified[14]
Tebuconazole 25% ECTebuconazole1.8499.6432.10[14]
Azoxystrobin 20% + Difenconazole 12.5% SCAzoxystrobin + DifenconazoleNot specifiedNot specified32.24[14]
Tebuconazole 50% + Trifloxystrobin 25% w/w 75WGTebuconazole + Trifloxystrobin2.5199.2631.18[14]
Propiconazole 25% ECPropiconazole5.0397.7029.65[14]

Data from a two-year study evaluating foliar fungicide sprays for the management of yellow rust.

Coffee Leaf Rust (Hemileia vastatrix)

Coffee leaf rust is a major disease in coffee-producing regions. Soil application of this compound has been shown to be an effective control strategy.

Table 5: Efficacy of this compound and Comparators Against Coffee Leaf Rust in Brazil

TreatmentApplication MethodDisease ControlProductivityReference
Untreated Control---
This compound + ImidaclopridSoil applicationEffectiveOne of the best treatments
Cyproconazole + ThiamethoxamSoil applicationEffectiveOne of the best treatments
Triadimenol + ImidaclopridSoil applicationEffectiveNot specified

Data from a study evaluating soil-applied triazole fungicides for the control of coffee leaf rust in Conilon coffee.

Experimental Protocols

The data presented in this guide are derived from rigorous scientific experiments. The following sections detail the typical methodologies employed in these fungicide efficacy trials.

General Field Trial Design

Most fungicide efficacy trials follow a randomized complete block design with multiple replications (typically 3 to 5) to ensure statistical validity.[7][15] Plots are of a standardized size, and treatments are randomly assigned within each block. An untreated control is always included for comparison.[16]

Fungicide Application

Fungicides are applied using calibrated equipment to ensure accurate and uniform coverage.[7] Application timings are critical and are often based on specific crop growth stages (e.g., Feekes scale for wheat, R-stages for soybean) or disease prediction models.[2][17]

  • Foliar Application: Applied as a spray to the plant canopy, typically using backpack sprayers with constant pressure (CO2) for research plots.[18]

  • Seed Treatment: Applied to the seed before planting to provide early-season protection.[20][21]

Disease Assessment

Disease severity is visually assessed at multiple time points during the growing season. Standardized disease rating scales are used to ensure consistency.

  • Soybean Rust: The percentage of leaf area affected by the disease is estimated using diagrammatic scales, such as the one proposed by Godoy et al. (2006).[18] The Area Under the Disease Progress Curve (AUDPC) is often calculated to represent the cumulative disease intensity over time.[18]

  • Wheat Rusts: Disease severity is often assessed using the modified Cobb scale, which quantifies the percentage of leaf or stem area covered by rust pustules.[22]

  • Coffee Leaf Rust: Disease incidence (percentage of infected leaves) and severity are evaluated on a regular basis.[23]

Data Analysis

Data on disease severity, yield, and other relevant parameters (e.g., 100-seed weight, test weight) are subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine significant differences between treatments.[14]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for fungicide efficacy trials.

Experimental_Workflow_Foliar_Application cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Field Execution cluster_assessment Phase 3: Data Collection & Analysis A Site Selection & Variety Choice B Experimental Design (Randomized Block) A->B C Treatment Selection (this compound vs. Comparators) B->C E Fungicide Application (Specific Growth Stage) C->E D Planting D->E F Disease Inoculation (if applicable) D->F G Disease Severity Assessment (Multiple Timings) E->G F->G I Statistical Analysis (ANOVA) G->I H Yield & Quality Data Collection H->I

Caption: Workflow for a typical foliar fungicide efficacy trial.

In_Furrow_Application_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation P1 Fungicide Coating onto Fertilizer P2 Calibration of Application Equipment P1->P2 A1 Planting & In-Furrow Application P2->A1 E1 Early Season Disease Assessment A1->E1 E2 Mid-to-Late Season Disease Assessment E1->E2 E3 Yield Measurement E2->E3

Caption: Workflow for an in-furrow fungicide application trial.

Signaling_Pathway_DMI This compound This compound (DMI Fungicide) Enzyme C14-demethylase This compound->Enzyme Inhibits Pathway Ergosterol Biosynthesis Pathway Enzyme->Pathway is a key enzyme in Membrane Fungal Cell Membrane Disruption Pathway->Membrane leads to Growth Inhibition of Fungal Growth Membrane->Growth results in

Caption: Mode of action of this compound (a DMI fungicide).

References

A Comparative Analysis of Flutriafol and Propiconazole for the Management of Leaf Spot Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the triazole fungicides Flutriafol and Propiconazole in the management of leaf spot disease, with a focus on their efficacy as demonstrated in side-by-side field trials. Both fungicides belong to the demethylation inhibitor (DMI) class and are widely utilized for the control of a broad spectrum of fungal pathogens in various crops.[1][2][3] Their primary mode of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][4][5][6][7][8]

Performance Data in Side-by-Side Trials

A study conducted in Georgia, USA, evaluated the relative efficacy of several DMI fungicides, including this compound and Propiconazole, for the control of late leaf spot (Nothopassalora personata) in peanut (Arachis hypogaea).[9] The key findings from this direct comparison are summarized below.

Table 1: Efficacy of this compound and Propiconazole against Late Leaf Spot in Peanut [9]

TreatmentApplication Rate (a.i. kg/ha )Final Leaf Spot Rating¹Standardized AUDPC²Yield ( kg/ha )
This compound Not specified in abstractSimilar to TebuconazoleSimilar to TebuconazoleNot specified in abstract
Propiconazole Not specified in abstractSimilar to TebuconazoleSimilar to TebuconazoleNot specified in abstract
Tebuconazole (Standard) 0.225Inferior to ChlorothalonilHigher than ChlorothalonilNot specified in abstract
Chlorothalonil (Standard) Not specified in abstractSuperior to TebuconazoleLower than TebuconazoleNot specified in abstract
Untreated Control N/AHighestHighestLowest

¹Final leaf spot ratings were assessed at the end of the trial. ²Standardized Area Under the Disease Progress Curve (AUDPC) is a quantitative measure of disease intensity over time.

The study concluded that both this compound and Propiconazole provided a level of leaf spot control that was similar to Tebuconazole, another widely used DMI fungicide.[9] However, all three were found to be inferior to the protectant fungicide Chlorothalonil in controlling late leaf spot in these trials.[9] These results suggest a potential reduction in the efficacy of certain DMI fungicides against this specific pathogen.[9]

Experimental Protocols

While the specific application rates for this compound and Propiconazole were not detailed in the abstract of the primary comparative study, a general methodology for conducting fungicide efficacy trials for leaf spot diseases can be outlined as follows.

1. Experimental Design:

  • The trial is typically set up as a Randomized Complete Block Design (RCBD) with multiple replications (e.g., four blocks) for each treatment.[10]

  • Plots consist of a designated number of rows of the host crop, with buffer rows between plots to minimize spray drift.

2. Inoculation:

  • Trials may rely on natural infection or be artificially inoculated with the target pathogen to ensure sufficient disease pressure for evaluation.[10][11]

  • Inoculum can be prepared from pure cultures of the fungus and applied to the crop at a specific growth stage.[11]

3. Fungicide Application:

  • Fungicides are applied at labeled rates using calibrated spray equipment to ensure uniform coverage.

  • Applications are typically initiated at the first sign of disease or based on a predetermined schedule (e.g., 14-day intervals).

  • A non-treated control is always included for comparison.

4. Disease Assessment:

  • Disease severity is visually assessed at multiple time points throughout the growing season. This is often done by rating the percentage of leaf area affected by the disease on a standardized scale.[12]

  • The Area Under the Disease Progress Curve (AUDPC) is calculated from the sequential disease severity ratings to provide a quantitative summary of disease development over time.[9]

5. Yield Data Collection:

  • At the end of the growing season, the crop from the central rows of each plot is harvested.

  • Yield is measured and statistically analyzed to determine the impact of the different fungicide treatments on crop productivity.[9]

Visualizing the Process and Mechanism

To better understand the experimental workflow and the mode of action of these fungicides, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_assessment Data Collection & Analysis A Randomized Complete Block Design B Crop Planting A->B C Pathogen Inoculation (if applicable) B->C D This compound Application E Propiconazole Application F Control (Untreated) G Disease Severity Assessment D->G H Yield Measurement D->H E->G E->H F->G F->H I Statistical Analysis G->I H->I

Caption: Experimental workflow for a side-by-side fungicide trial.

DMI_Mode_of_Action cluster_fungus Fungal Cell cluster_membrane Cell Membrane Formation cluster_synthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Essential Component Precursor Lanosterol C14_Demethylase C14-Demethylase (Enzyme) Precursor->C14_Demethylase Substrate C14_Demethylase->Ergosterol Product Fungicide This compound / Propiconazole (DMI Fungicide) Fungicide->C14_Demethylase Inhibits

Caption: Mode of action of DMI fungicides like this compound and Propiconazole.

References

Evaluating the Synergistic Effects of Flutriafol with Other Active Ingredients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flutriafol, a potent systemic fungicide from the triazole class, is a cornerstone in the management of a broad spectrum of fungal diseases in major crops. Its efficacy is rooted in the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. To enhance its performance, broaden its activity spectrum, and mitigate the development of resistance, this compound is frequently combined with other active ingredients. This guide provides an objective comparison of this compound's synergistic effects with various partners, supported by experimental data and detailed methodologies.

Mechanisms of Action: A Synergistic Approach

This compound acts by inhibiting the C14-demethylase enzyme, which is essential for producing ergosterol, thereby disrupting the structure and function of the fungal cell membrane.[1][2][3][4] Synergistic combinations leverage multiple modes of action (MoA), targeting different vital processes within the fungal cell simultaneously. This multi-pronged attack not only enhances efficacy but is a key strategy in resistance management.[5][6]

A prominent example is the combination of this compound (a Demethylation Inhibitor, DMI - FRAC Group 3) with a strobilurin fungicide like Azoxystrobin (a Quinone outside Inhibitor, QoI - FRAC Group 11). Azoxystrobin inhibits mitochondrial respiration, effectively cutting off the fungus's energy supply.[5][6] This dual-action approach—disrupting both cell membrane integrity and energy production—creates a powerful synergistic effect.[6]

Another advanced combination includes a third MoA, such as Fluindapyr, a Succinate Dehydrogenase Inhibitor (SDHI - FRAC Group 7), which also targets fungal respiration but at a different point in the mitochondrial electron transport chain.[7] Products like Adastrio™ fungicide, which contain this compound, Azoxystrobin, and Fluindapyr, offer a comprehensive and robust solution for disease control.[1][3][4]

Flutriafol_Synergy_MoA cluster_0 Fungal Cell This compound This compound (FRAC 3) C14 C14-Demethylase Enzyme This compound->C14 Inhibits Ergosterol Ergosterol Biosynthesis C14->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Outcome Fungal Cell Death Membrane->Outcome Disruption leads to Azoxystrobin Azoxystrobin (FRAC 11) Respiration Mitochondrial Respiration Azoxystrobin->Respiration Inhibits Mitochondrion Mitochondrion Mitochondrion->Respiration ATP ATP (Energy) Production Respiration->ATP ATP->Outcome Depletion leads to Fluindapyr Fluindapyr (FRAC 7) SDH Succinate Dehydrogenase Fluindapyr->SDH Inhibits SDH->Respiration Synergy_Concept A_alone Dose of this compound (Alone) Effect Desired Fungal Control Level (e.g., 90%) A_alone->Effect Requires HIGH dose B_alone Dose of Partner Agent (Alone) B_alone->Effect Requires HIGH dose Outcome Greater Efficacy & Reduced Doses Combination Dose in Synergistic Combination Combination->Effect Requires LOW doses of each

References

Inter-laboratory validation of a standardized Flutriafol bioassay

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Guide to Standardized Flutriafol Bioassays: Protocols and Performance Benchmarks

This guide provides a framework for the inter-laboratory validation of a standardized bioassay for the fungicide this compound. While a comprehensive, multi-laboratory validation study on a single standardized this compound bioassay is not yet publicly available, this document synthesizes existing methodologies to propose a standardized protocol. It is intended for researchers, scientists, and drug development professionals seeking to establish and validate this compound bioassays in their own laboratories. The guide outlines a detailed experimental protocol, presents key performance data from published studies, and visualizes the underlying scientific principles and workflows.

Mechanism of Action

This compound is a systemic triazole fungicide that functions as a demethylation inhibitor (DMI).[1][2] Its primary mode of action is the inhibition of the cytochrome P450 enzyme, specifically C14-demethylase, which is crucial for the biosynthesis of ergosterol.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the cessation of fungal growth and reproduction.[1][3]

This compound This compound CYP51 Cytochrome P450 (14α-demethylase) This compound->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Growth Fungal Growth Inhibition Membrane->Growth Required for

Caption: this compound's mechanism of action targeting ergosterol biosynthesis.

Proposed Standardized Bioassay Protocol

This protocol is a synthesized methodology based on common practices for assessing the in-vitro sensitivity of fungal pathogens to this compound. It is designed to be a starting point for inter-laboratory validation efforts.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target fungal species.

Materials:

  • This compound standard

  • Target fungal culture (e.g., Septoria tritici)

  • Glucose peptone broth or other suitable fungal growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the target fungus on an appropriate agar medium to induce sporulation.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension to remove mycelial fragments.

    • Adjust the spore concentration to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • This compound Stock and Dilution Series Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution series of this compound in the fungal growth medium to achieve a range of desired test concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically <1%).

  • Microtiter Plate Assay:

    • Add a defined volume of the fungal growth medium containing the respective this compound dilutions to the wells of a 96-well plate.

    • Include control wells containing medium with DMSO but no this compound (negative control) and medium alone (blank).

    • Inoculate each well (except the blank) with a standardized volume of the fungal spore suspension.

    • Seal the plate and incubate at a controlled temperature (e.g., 17-20°C) in the dark for a specified period (e.g., 7-10 days), allowing for sufficient growth in the control wells.

  • Data Collection and Analysis:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 405 nm) using a microplate spectrophotometer.[4]

    • Subtract the OD of the blank wells from all other readings.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control.

    • Use a suitable statistical software to perform a dose-response analysis and calculate the EC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Spore Suspension C Inoculate Microtiter Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate at Controlled Temperature C->D E Measure Optical Density D->E F Calculate Growth Inhibition E->F G Determine EC50 Value F->G

Caption: Experimental workflow for the standardized this compound bioassay.

Inter-Laboratory Validation Framework

A robust inter-laboratory validation process is essential to ensure the reliability and comparability of results generated by different facilities.[5] The validation should assess several key parameters:

  • Precision:

    • Repeatability (Intra-assay precision): The variation in results within a single laboratory, by the same operator, on the same day.

    • Reproducibility (Inter-assay and Inter-laboratory precision): The variation in results between different laboratories, different operators, and on different days.[5]

  • Accuracy: The closeness of the measured EC50 value to a known or reference value.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of this compound for which the assay has been demonstrated to be precise, accurate, and linear.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).

Comparative Performance Data

While direct inter-laboratory comparison data is unavailable, the following table summarizes quantitative data from individual studies. This data can serve as a benchmark for laboratories establishing their own this compound bioassays.

Study FocusOrganism/SystemKey Quantitative FindingReference
NeurotoxicityRat Striatum6 mM this compound increased dopamine levels to 1376+/-245% of basal values.[6][6]
Environmental ImpactSoil EnzymesA half-dose of this compound increased dehydrogenase activity by 8% and phosphatase activity by 26% after 7 days.[7][7]
Dissipation in ProduceCourgettes (Lab)Initial concentration (C0) at single dose was 385.9 µg/kg; at double dose was 689.1 µg/kg.[8][8]
Dissipation KineticsVegetablesThe half-life (t1/2) of this compound was found to be less than 17 days in both laboratory and greenhouse settings.[8][8]
Application RatesWheatRecommended application rate for stripe rust control is 100-200 mL/ha.[9][9]

Conclusion

The establishment of a standardized this compound bioassay with comprehensive inter-laboratory validation is a critical need for consistent and reliable research in agricultural science and drug development. This guide provides a foundational protocol and a framework for such validation. By adopting a standardized approach and rigorously evaluating assay performance, the scientific community can ensure the generation of high-quality, comparable data on the efficacy and effects of this compound.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Flutriafol is critical for ensuring laboratory safety, protecting personnel, and preventing environmental contamination. As a fungicide with high persistence in soil and toxicity to aquatic life, this compound and its containers must be managed in accordance with strict protocols and local regulations.[1][2][3] Researchers and laboratory professionals must adhere to the following step-by-step procedures to handle this compound waste safely.

Before beginning any disposal procedure, it is essential to wear the appropriate Personal Protective Equipment (PPE). Handling of this compound requires:

  • Gloves: Chemical-impermeable gloves.[1]

  • Eye Protection: Tightly fitting safety goggles with side-shields.[1][2]

  • Protective Clothing: Fire/flame resistant and impervious clothing.[1][2] In case of significant spills or aerosol formation, a full-face respirator may be necessary.[2][4]

All handling should occur in a well-ventilated area.[1][5] Do not eat, drink, or smoke when using this product.[1][2][5]

Step-by-Step Disposal Procedures

The correct disposal method for this compound waste depends on the nature of the waste: unused or concentrated product, empty containers, or material from a spill.

Procedure 1: Disposal of Unused or Concentrated this compound

Undiluted this compound must not be disposed of on-site.[6][7]

  • Containment: Ensure the product is in a suitable, sealed, and clearly labeled container.[1]

  • Professional Disposal: Arrange for the material to be transported to a licensed chemical destruction plant or a facility capable of controlled incineration with flue gas scrubbing.[1]

  • Regulatory Compliance: Contact your local or state waste management authority for specific guidance and to ensure compliance with all applicable laws and regulations.[2][5] Do not discharge this compound waste into sewer systems or waterways.[1]

Procedure 2: Disposal of Empty this compound Containers
  • Decontamination: Thoroughly decontaminate empty containers by triple rinsing or pressure rinsing with an appropriate solvent (e.g., water).[1][6][7]

  • Rinsate Management: Add all rinsate (the liquid from rinsing) to the spray tank for use, as it contains residual product.[6][7][8] Never dispose of rinsate down the drain.

  • Recycling (Preferred Method):

    • After cleaning, send the container to a recycler or a designated collection point.[6][7]

  • Landfill Disposal (If Recycling is Not Available):

    • Render the container unusable by breaking, crushing, or puncturing it.[1][6][7]

    • Dispose of the punctured container in an approved sanitary landfill.[1]

    • If a landfill is not accessible, bury the empty packaging 500mm below the surface in a designated disposal pit.[6][7][8] This pit must be clearly marked and located away from waterways, desirable vegetation, and tree roots.[6][7][8]

  • Prohibition: Do not burn empty containers or the product.[6][7][8]

Procedure 3: Spill Management and Disposal
  • Control and Containment: Prevent the spill from spreading or entering drains, sewers, or water courses.[5][9] Use absorbent materials like sand, clay, earth, or vermiculite to create a dike around the spill if necessary.[5][9]

  • Absorption: Absorb the spilled material using an inert absorbent (sand, diatomite, acid binders, etc.).[4][5][9]

  • Collection: Carefully collect the absorbed material and any contaminated soil into suitable, sealable, and properly labeled containers for disposal.[1][9] Use non-sparking tools if the formulation contains flammable solvents.[1]

  • Final Disposal: Dispose of the collected waste in accordance with local, state, and national regulations, typically through a licensed hazardous waste disposal facility.[1][5]

Quantitative Disposal Data

The following table summarizes key quantitative parameters for this compound disposal.

ParameterValue/InstructionWaste TypeSource(s)
On-site Disposal Prohibited for undiluted chemicalConcentrated Product[6][7][9]
Container Rinsing Triple or pressure rinseEmpty Containers[1][6][7]
Burial Depth 500 mm below the surfaceEmpty Containers[6][7][8]
Burning ProhibitedProduct & Empty Containers[6][7][8]

Experimental Protocols

The procedures for chemical disposal are determined by regulatory bodies and safety data, not by experimental protocols. Therefore, this section is not applicable. Disposal methods must align with guidelines from safety data sheets (SDS) and local environmental protection agencies.[1][2][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Flutriafol_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_concentrate_disposal Concentrate Disposal cluster_container_disposal Container Disposal cluster_spill_disposal Spill Disposal start This compound Waste Generated waste_concentrate Unused / Concentrated Product start->waste_concentrate waste_container Empty Container start->waste_container waste_spill Spill Material start->waste_spill concentrate_action1 Contain in Sealed, Labeled Vessel waste_concentrate->concentrate_action1 container_action1 Triple or Pressure Rinse waste_container->container_action1 spill_action1 Contain Spill & Prevent Entry into Drains/Waterways waste_spill->spill_action1 concentrate_action2 Contact Licensed Chemical Destruction Facility concentrate_action1->concentrate_action2 concentrate_action3 Arrange Professional Disposal (e.g., Incineration) concentrate_action2->concentrate_action3 container_action2 Add Rinsate to Spray Tank container_action1->container_action2 container_action3 Recycle (Preferred) container_action2->container_action3 container_action4 Puncture / Crush Container container_action3->container_action4 No container_action5 Dispose in Approved Landfill or Designated Disposal Pit (500mm deep) container_action4->container_action5 spill_action2 Absorb with Inert Material (Sand, Vermiculite) spill_action1->spill_action2 spill_action3 Collect in Sealed, Labeled Container spill_action2->spill_action3 spill_action4 Dispose as Hazardous Waste via Licensed Facility spill_action3->spill_action4

Caption: Decision workflow for safe this compound waste disposal.

References

Essential Guide to Handling Flutriafol: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Flutriafol. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is mandatory to minimize exposure.[1][2] About 97% of pesticide exposure occurs through skin contact, making dermal protection a priority.[3]

Primary Protective Gear:

  • Gloves: Wear chemical-resistant, elbow-length PVC gloves.[4][5][6] Always check for leaks before use and wash the outside of the gloves before removing them.[4][7] Never wear leather or cotton gloves.[3]

  • Eye Protection: Safety goggles with side protection or a face shield are essential to guard against splashes.[4][5][6][8]

  • Body Covering: Wear cotton overalls buttoned to the neck and wrist, or a long-sleeved shirt and long pants.[5][6][7][8][9] An apron may be required for additional protection against spills.[3]

  • Footwear: Shoes plus socks are required.[7][9] For spill response, chemical-resistant safety boots are necessary.[10]

  • Head Covering: A washable hat is recommended.[5][6]

  • Respiratory Protection: Use in a well-ventilated area.[1][10][11] If ventilation is inadequate, or when dealing with aerosols or dust, an approved respirator is necessary.[1][3][12]

After each day's use, all contaminated clothing and protective equipment must be washed thoroughly with soap and water before storage or reuse.[5][6][8][10]

Quantitative Safety Data

The following table summarizes key toxicological data for this compound.

MetricValueSpeciesReference
Oral LD₅₀ 1140-1480 mg/kgRat[13]
Dermal LD₅₀ >1000 mg/kgMouse[13]
Dermal LD₅₀ >2000 mg/kgRabbit[13]
Inhalation LC₅₀ (4hr) 1.65 mg/LRat[13]
Acceptable Daily Intake (ADI) 0.01 mg/kg/dayHuman[8][10]

Operational Plans: Handling, Storage, and Disposal

Safe Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably with exhaust ventilation.[4][10][11]

  • Avoid Contact: Use safe work practices to avoid eye and skin contact, and inhalation of vapors or mists.[10][11]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][10][11] Always wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the toilet.[5][6][7][10]

  • Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge.[11]

Storage Plan:

  • Store in the closed, original container in a cool, dry, and well-ventilated area.[4][5][10][12]

  • Protect from direct sunlight.[4][5][10][12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][10]

  • The storage area must be secure and inaccessible to children and pets.[5][12]

Disposal Plan:

  • Product Disposal: On-site disposal of the concentrated product is not acceptable.[8] Dispose of unwanted this compound by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Contact local authorities for information on chemical collection programs.[8]

  • Container Disposal: Do not reuse empty containers for any other purpose.[8] Triple rinse containers, adding the rinsate to the spray tank.[6][8] The cleaned container can then be offered for recycling or reconditioning.[11] Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill according to local regulations.[8][11]

  • Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8][11] Prevent spillage from entering drains or water courses.[10]

Emergency Procedures: Spills and Exposure

Accidental Release Measures:

  • Evacuate: Evacuate all non-essential personnel from the affected area.[10]

  • Ventilate: Ensure adequate ventilation.[10]

  • Contain Spill: Stop the leak if it is safe to do so. Contain the spill using absorbent materials like sand, earth, or vermiculite.[8][10]

  • Collect Waste: Collect the spilled material and absorbent waste into a suitable, sealable container for disposal.[8][10]

  • PPE: Wear appropriate PPE during cleanup, including respiratory protection, chemical-resistant gloves, protective clothing, and safety boots.[10]

First Aid Protocols:

  • Ingestion: If swallowed, do NOT induce vomiting.[8] Rinse mouth with water.[4][10][11] Call a poison control center or doctor immediately for treatment advice.[8][10][11]

  • Inhalation: Remove the person to fresh air.[10][11] If breathing is difficult or has stopped, give artificial respiration and seek immediate medical attention.[10][11]

  • Skin Contact: Remove contaminated clothing immediately.[8][11] Wash the affected area thoroughly with soap and plenty of water.[8][11]

  • Eye Contact: Hold eyelids open and rinse with copious amounts of clean, fresh water for at least 15 minutes.[8][11] Remove contact lenses if present after the first 5 minutes, then continue rinsing.[7] Seek immediate medical attention.[8]

Experimental Workflow and Safety Diagram

The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Flutriafol_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Operation cluster_cleanup 3. Post-Operation & Disposal cluster_emergency 4. Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Overalls) A->B C Ensure Proper Ventilation B->C D Handle this compound in Designated Area C->D E Perform Experimental Work D->E Spill Spill Occurs D->Spill F Store Securely in Original Container E->F Exposure Exposure Occurs E->Exposure G Decontaminate Work Area & Equipment F->G H Segregate & Label Waste G->H I Dispose of Waste via Approved Methods H->I J Remove & Clean PPE I->J K Wash Hands Thoroughly J->K Spill_Response Contain Spill & Clean Up Spill->Spill_Response Exposure_Response Administer First Aid Exposure->Exposure_Response Report Report Incident Spill_Response->Report Exposure_Response->Report

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.